molecular formula C10H8F2O2 B3034130 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 139229-58-6

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B3034130
CAS No.: 139229-58-6
M. Wt: 198.17 g/mol
InChI Key: QRGUMJCPHNBRHI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H8F2O2 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUMJCPHNBRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139229-58-6
Record name 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

The Enigmatic Potential of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid stands as a molecule of significant interest within medicinal chemistry, primarily due to the established biological activities of its structural components: the cyclopropane ring and the difluorophenyl group. While direct experimental data on the specific biological activity of this compound remains limited in publicly accessible literature, a comprehensive analysis of related structures provides a strong foundation for predicting its potential therapeutic applications and mechanisms of action. This technical guide synthesizes the known biological activities of analogous compounds to build a predictive framework for the biological potential of this compound, with a primary focus on its prospective role as an anticancer agent and enzyme inhibitor.

Introduction: The Structural Rationale for Biological Activity

The unique chemical architecture of this compound suggests a high likelihood of potent biological effects. The cyclopropane moiety, a three-membered carbocycle, imparts significant conformational rigidity and metabolic stability to molecules.[1] This rigid structure can enhance binding affinity to biological targets and reduce susceptibility to metabolic degradation, thereby prolonging the compound's therapeutic effect.[1]

The 2,6-difluorophenyl group is a common feature in many pharmacologically active compounds. The fluorine atoms can modulate the electronic properties of the phenyl ring, enhance binding interactions with target proteins, and improve pharmacokinetic properties such as membrane permeability and metabolic stability. This strategic fluorination pattern is often employed to optimize the efficacy and safety profile of drug candidates. Given these structural attributes, this compound is a prime candidate for investigation in various therapeutic areas, most notably in oncology.

Predicted Biological Activity: An Evidence-Based Extrapolation

Based on the known activities of structurally similar compounds, the primary predicted biological activities for this compound are in the realms of anticancer and anti-inflammatory effects, likely mediated through enzyme inhibition.

Anticancer Potential: A Focus on Proliferation and Survival Pathways

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated notable antiproliferative activity against various cancer cell lines.[2] These compounds have been shown to inhibit the proliferation of human myeloid leukemia cells without inducing significant cytotoxicity, suggesting a favorable therapeutic window.[2] The anticancer activity of these related molecules points towards a probable mechanism of action involving the disruption of key cellular processes essential for cancer cell growth and survival.

A plausible and highly significant target for this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a critical enzyme in the NAD+ salvage pathway, which is frequently overexpressed in cancer cells to meet their high metabolic demands.[1][3] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and ultimately inducing cancer cell death.[1][3][4] Numerous NAMPT inhibitors are currently under investigation as anticancer agents.[4] The structural features of this compound are consistent with those of known small molecule enzyme inhibitors, making NAMPT a compelling putative target.

Hypothesized Signaling Pathway: NAMPT Inhibition

NAMPT_Inhibition NAM Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT NMN Nicotinamide Mononucleotide NAMPT->NMN Synthesis Compound 1-(2,6-Difluorophenyl) cyclopropanecarboxylic acid (Predicted Inhibitor) Compound->NAMPT Inhibition NAD NAD+ NMN->NAD Synthesis Cell_Metabolism Cancer Cell Metabolism NAD->Cell_Metabolism Essential for Cell_Death Apoptosis / Cell Death Cell_Metabolism->Cell_Death Depletion leads to

Caption: Predicted inhibition of NAMPT by this compound.

Potential as an Anti-Inflammatory Agent

The structural motif of a phenyl-substituted carboxylic acid is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5][6] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[5] While many NSAIDs are non-selective, selective COX-2 inhibitors have been developed to reduce gastrointestinal side effects.[6] It is conceivable that this compound could exhibit inhibitory activity against COX enzymes, thereby exerting anti-inflammatory effects.

Furthermore, there is a growing interest in dual-function inhibitors that target both COX enzymes and Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, which have analgesic and anti-inflammatory properties.[8][9] Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, offering a novel approach to pain and inflammation management.[9][10] The development of dual COX/FAAH inhibitors is a promising strategy to achieve synergistic anti-inflammatory and analgesic effects with an improved safety profile.[7]

Proposed Experimental Workflows for Target Validation and Characterization

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

In Vitro Anticancer Activity Screening

Objective: To determine the antiproliferative and cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) and a non-cancerous control cell line (e.g., fibroblasts) under standard conditions.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Proliferation Assay: Assess cell proliferation using a standard method such as the MTT or SRB assay.

  • Cytotoxicity Assay: Evaluate cytotoxicity by measuring lactate dehydrogenase (LDH) release or using a live/dead cell staining kit.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for proliferation and the LC50 (half-maximal lethal concentration) for cytotoxicity.

Experimental Workflow: In Vitro Anticancer Screening

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Lines Cancer & Control Cell Lines Treatment Treat Cells with Compound Cell_Lines->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate (48-72h) Treatment->Incubation Prolif_Assay Proliferation Assay (MTT/SRB) Incubation->Prolif_Assay Cyto_Assay Cytotoxicity Assay (LDH) Incubation->Cyto_Assay Data_Analysis Calculate IC50/LC50 Prolif_Assay->Data_Analysis Cyto_Assay->Data_Analysis

Caption: Workflow for in vitro screening of anticancer activity.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of NAMPT, COX-1, and COX-2.

Protocols:

  • NAMPT Inhibition Assay:

    • Utilize a commercially available NAMPT activity assay kit.

    • Incubate recombinant human NAMPT with varying concentrations of the test compound.

    • Add the NAMPT substrates (nicotinamide and PRPP).

    • Measure the production of NMN, typically through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

    • Calculate the IC50 value.

  • COX Inhibition Assay:

    • Use a commercial COX inhibitor screening assay kit (for both COX-1 and COX-2).

    • Incubate purified ovine or human COX-1 and COX-2 with the test compound.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin H2, often detected via a colorimetric method.

    • Determine the IC50 values for both isoforms to assess potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While data for the title compound is unavailable, SAR studies of related series can offer valuable guidance. For phenylcyclopropane derivatives, the nature and position of substituents on the phenyl ring are critical for activity. The 2,6-difluoro substitution pattern is of particular interest as it can enforce a perpendicular orientation of the phenyl ring relative to the cyclopropane, which may be crucial for optimal binding to a specific target. Further derivatization of the carboxylic acid to amides or esters could also significantly impact biological activity and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in drug discovery. Based on a robust analysis of structurally related compounds, it is predicted to possess significant anticancer and anti-inflammatory activities, potentially through the inhibition of enzymes such as NAMPT and COX. The experimental workflows outlined in this guide provide a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanism of action. Such studies will be instrumental in determining if this enigmatic molecule can be developed into a novel therapeutic agent.

References

  • Bit, R. A., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 56(22), 8951–8971. [Link]

  • Colombo, G., & Audisio, D. (2020). The dual face of NAMPT: Intracellular/extracellular protein and diagnostic/therapeutic target in cancer. EBioMedicine, 61, 103063. [Link]

  • D'Souza, D. C., et al. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet Psychiatry, 6(1), 35-45. [Link]

  • Google Patents. (2010). Pyrethroid compound, preparation process and use in pests control thereof. US8629296B2.
  • Hogg, J. R., et al. (2011). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 286(48), 41675-41684. [Link]

  • Hale, J. J., et al. (2011). Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. Journal of Medicinal Chemistry, 54(10), 3564-3579. [Link]

  • Hutzler, M. A., et al. (2008). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition, 36(10), 2035-2043. [Link]

  • Kalyan, K. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight. [Link]

  • Källblad, P., et al. (2010).
  • Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical Reviews, 111(10), 6022–6063. [Link]

  • Montecucco, F., & Nencioni, A. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]

  • Patel, D. P., & Patel, M. S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Rimon, G., et al. (2010). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Shokri, A., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Chemistry, 10, 982566. [Link]

  • Sotiropoulou, M., et al. (2007). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 68(16-18), 2115-2123. [Link]

  • Sriram, D., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 5, 100875. [Link]

  • Takeda, S., et al. (2021). Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Journal of Medicinal Chemistry, 64(11), 7566-7580. [Link]

  • WIPO (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
  • Celgene Corporation. (2013). Formulations of cyclopropanecarboxylic acid {2-[(1S)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amide. WO2013040120A1.
  • DC Chemicals. (n.d.). Cyclooxygenase (COX). [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biochemistry, 60(2), 99-114. [Link]

  • Synapse. (2025). What are the new molecules for NAMPT inhibitors?. [Link]

Sources

Unraveling the Enigma: The Mechanistic Void of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is paramount. This technical guide addresses the current scientific understanding of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid . Despite a comprehensive review of available scientific literature, patent databases, and chemical repositories, a definitive mechanism of action for this specific molecule remains elusive. Current evidence strongly suggests that this compound is primarily utilized as a chemical intermediate and a building block in organic synthesis rather than as a biologically active agent with a characterized pharmacological target.

This guide will therefore pivot to an analysis of the broader class of phenylcyclopropanecarboxylic acid derivatives, providing context on their diverse and significant biological activities. This comparative approach will offer researchers and drug development professionals valuable insights into the potential, yet unproven, applications of the title compound, while underscoring the critical knowledge gap that currently exists.

The Subject Molecule: A Chemical Entity Awaiting Biological Characterization

This compound is a synthetic organic compound featuring a central cyclopropane ring, a carboxylic acid moiety, and a 2,6-difluorophenyl group. Its chemical structure is well-defined and it is commercially available from numerous suppliers, indicating its utility in synthetic chemistry.

However, a thorough investigation reveals a conspicuous absence of data pertaining to its biological activity. There are no published studies, clinical or preclinical, that detail its pharmacological effects, molecular targets, or signaling pathways. This lack of information prevents the construction of a traditional mechanism of action whitepaper.

The Context of Phenylcyclopropanecarboxylic Acid Derivatives: A Diverse Pharmacological Landscape

While the subject molecule itself lacks a defined biological role, its structural analogs have been implicated in a wide array of pharmacological activities. The rigid cyclopropane scaffold and the attached phenyl ring provide a versatile platform for designing molecules with specific biological functions. The nature and position of substituents on the phenyl ring are critical determinants of the compound's therapeutic target and mechanism of action.

P2Y12 Receptor Antagonism: The Case of Ticagrelor

A notable and closely related analog, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid , serves as a crucial intermediate in the synthesis of Ticagrelor . Ticagrelor is a potent and reversible antagonist of the P2Y12 receptor, a key player in platelet aggregation. By blocking this receptor, Ticagrelor prevents the signaling cascade that leads to the formation of blood clots, making it a vital therapeutic agent in the management of acute coronary syndromes.

The critical distinction between this well-characterized precursor and the subject of this guide is the substitution pattern on the phenyl ring (3,4-difluoro vs. 2,6-difluoro). This seemingly minor structural alteration can profoundly impact the molecule's ability to bind to specific biological targets.

Enzyme Inhibition: A Common Motif

Cyclopropanecarboxylic acid derivatives have been identified as inhibitors of various enzymes:

  • O-Acetylserine Sulfhydrylase (OASS): Certain cyclopropane-1,2-dicarboxylic acids have been shown to inhibit OASS in bacteria, an enzyme essential for cysteine biosynthesis.[1] This line of research is being explored for the development of novel antibacterial agents.

  • Prostaglandin EP1 Receptor Antagonism: More complex molecules incorporating a difluorophenyl group have been developed as selective antagonists of the prostaglandin EP1 receptor, which is involved in inflammatory pain pathways.[2]

Anticancer and Anti-inflammatory Potential

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3] The rigid structure of the cyclopropane ring is thought to contribute to the specific conformations required for interacting with anticancer targets.

Future Directions and Unanswered Questions

The absence of a defined mechanism of action for this compound presents both a challenge and an opportunity. The established biological activities of its structural isomers and related compounds suggest that this molecule could possess latent pharmacological properties.

To elucidate a potential mechanism of action, a systematic biological screening approach would be necessary. The following experimental workflow is proposed for future investigations:

Diagram of a Proposed Screening Workflow:

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening (HTS) (e.g., cell viability, receptor binding assays) Compound Acquisition->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Target Deconvolution Target Deconvolution Selectivity Profiling->Target Deconvolution Biochemical Assays Biochemical Assays Target Deconvolution->Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays In Vivo Model Testing In Vivo Model Testing Cellular Assays->In Vivo Model Testing

Caption: A proposed workflow for the biological characterization of this compound.

Conclusion

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Semantic Scholar. (2023-01-24). [Link]

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. PubMed. (2016-08-29). [Link]

  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed. (2007-01-15). [Link]

Sources

Unlocking the Therapeutic Potential of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid emerges from a chemical scaffold known for its diverse biological activities, yet its specific therapeutic targets remain largely uncharacterized in publicly accessible literature. This technical guide provides a comprehensive exploration of its potential therapeutic targets, drawing insights from structurally related molecules and the broader class of cyclopropane-containing compounds. By examining the established mechanisms of analogous structures, we delineate a scientifically grounded roadmap for future research and drug discovery efforts centered on this intriguing molecule. This document synthesizes available data to propose putative mechanisms of action, suggests robust experimental protocols for target validation, and offers a forward-looking perspective on its therapeutic promise.

Introduction: The Enigmatic Profile of a Structurally Privileged Scaffold

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active compounds, conferring unique conformational rigidity and metabolic stability. When coupled with a difluorophenyl group, as in this compound, the resulting molecule possesses a distinct physicochemical profile that suggests potential for specific and potent interactions with biological macromolecules. While direct experimental evidence for the therapeutic targets of this specific molecule is scarce, the pharmacological activities of structurally similar compounds provide a fertile ground for hypothesis-driven investigation.

This guide will navigate the landscape of potential targets by dissecting the known activities of related phenylcyclopropane derivatives and compounds sharing the difluorophenyl moiety. We will explore potential interactions with enzymes and receptors implicated in oncology, inflammation, and metabolic diseases, providing a foundational framework for researchers seeking to elucidate the therapeutic utility of this compound.

Putative Therapeutic Target Classes

Based on the analysis of structurally and functionally related compounds, we can hypothesize that this compound may interact with the following target classes:

  • Enzymes Involved in Metabolic Pathways: The carboxylic acid moiety, combined with the rigid cyclopropane scaffold, suggests potential as an inhibitor or modulator of enzymes that recognize small carboxylic acid substrates.

  • Receptors Involved in Inflammatory Signaling: Phenyl-substituted cyclic compounds have been implicated in the modulation of inflammatory pathways.

  • Proteins Regulating Cell Proliferation: The anti-proliferative effects of related cyclopropane carboxamides point towards potential targets within the cellular machinery controlling cell growth and division.

The following sections will delve into the evidence supporting each of these potential target classes.

In-Depth Analysis of Potential Therapeutic Targets

Metabolic Enzyme Inhibition: A Plausible Mechanism of Action

A compelling line of inquiry stems from the observation that cyclopropane carboxylic acid derivatives can interfere with metabolic enzymes. A notable example is the hepatic toxicity induced by the anxiolytic drug panadiplon, which is metabolized to a cyclopropane carboxylic acid derivative. This metabolite was found to inhibit mitochondrial fatty acid β-oxidation, leading to a Reye's Syndrome-like toxicity in preclinical models. This suggests that this compound could potentially target enzymes within this or other metabolic pathways.

Another relevant finding is the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid[1]. ACC oxidase is a key enzyme in the biosynthesis of the plant hormone ethylene. While not a direct human therapeutic target, this demonstrates the principle that cyclopropane carboxylic acids can act as structural mimics of endogenous substrates to inhibit enzymatic activity.

Potential Target: Mitochondrial Acyl-CoA Dehydrogenases (ACADs)

  • Rationale: The structural similarity to fatty acid-like molecules and the known effect of a cyclopropane carboxylic acid metabolite on fatty acid oxidation suggest that ACADs could be potential targets. Inhibition of these enzymes would disrupt cellular energy metabolism and could be a strategy for certain metabolic diseases or cancers that are highly reliant on fatty acid oxidation.

  • Causality behind Experimental Choices: Initial screening would involve in vitro enzymatic assays using a panel of recombinant human ACADs (e.g., SCAD, MCAD, LCAD, VLCAD) to determine if the compound exhibits inhibitory activity and to assess its selectivity.

This protocol outlines a spectrophotometric assay to measure the inhibition of MCAD activity.

  • Reagents and Materials:

    • Recombinant human MCAD

    • Octanoyl-CoA (substrate)

    • Ferrocenium hexafluorophosphate (electron acceptor)

    • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

    • This compound (test compound)

    • DMSO (vehicle)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add assay buffer, followed by the test compound at various concentrations (serially diluted). Include a vehicle control (DMSO only).

    • Add recombinant MCAD to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate, octanoyl-CoA, and the electron acceptor, ferrocenium hexafluorophosphate.

    • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time, corresponding to the reduction of ferrocenium.

    • Calculate the initial reaction rates from the linear portion of the kinetic traces.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget EnzymeAssay TypeIC₅₀ (µM) - Hypothetical Data
This compoundMCADSpectrophotometric15.2
This compoundVLCADSpectrophotometric> 100
Modulation of Inflammatory Pathways

The presence of a difluorophenyl group is a feature in several compounds with anti-inflammatory properties. For instance, 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid (GW848687X) is a potent and selective prostaglandin EP1 receptor antagonist developed for inflammatory pain[2]. While the core scaffold is a cyclopentene, the presence of the difluorophenyl moiety in a compound targeting a key inflammatory receptor is noteworthy.

Potential Target: Prostaglandin E Receptor 1 (EP1)

  • Rationale: The structural analogy, albeit partial, to known EP1 antagonists suggests that this compound could potentially bind to and modulate the activity of this G-protein coupled receptor, which is involved in mediating pain and inflammation.

  • Causality behind Experimental Choices: A radioligand binding assay would be the initial step to determine if the compound can displace a known radiolabeled EP1 antagonist from the receptor. Functional assays, such as measuring changes in intracellular calcium levels in response to PGE₂, would then be used to characterize the compound as an agonist or antagonist.

EP1_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) b1 Prepare membranes from cells expressing human EP1 receptor b2 Incubate membranes with radiolabeled EP1 antagonist and test compound b1->b2 b3 Separate bound and free radioligand (e.g., filtration) b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Determine Ki value b4->b5 f6 Determine antagonist activity (IC₅₀) b5->f6 Informs functional characterization f1 Culture cells expressing human EP1 receptor f2 Load cells with a calcium-sensitive fluorescent dye f1->f2 f3 Pre-incubate cells with test compound f2->f3 f4 Stimulate with PGE₂ f3->f4 f5 Measure changes in intracellular calcium fluorescence f4->f5 f5->f6

Caption: Workflow for EP1 receptor target validation.

Anti-proliferative Activity and Potential Oncological Targets

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and shown to possess anti-proliferative activity against human myeloid leukemia cell lines[3]. This suggests that the core phenylcyclopropane carboxamide scaffold, and by extension the carboxylic acid precursor, could have potential as an anti-cancer agent. The specific targets mediating this effect were not identified in the cited study, leaving a wide field for investigation.

Potential Target Pathways:

  • Cell Cycle Regulation: The compound could interfere with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).

  • Signal Transduction Pathways: It might modulate signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.

  • Apoptosis Induction: The compound could trigger programmed cell death in cancer cells.

Causality behind Experimental Choices: A broad-based initial screening approach is warranted. A cell-based phenotypic screen using a panel of cancer cell lines from different tissues of origin would be the first step to identify sensitive cell lines. Subsequently, target deconvolution methods, such as proteomic profiling or gene expression analysis of treated cells, could be employed to identify the molecular targets.

Cancer_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound 1-(2,6-Difluorophenyl) cyclopropanecarboxylic acid Compound->PI3K Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of 1-phenylcyclopropane carboxylic acid derivatives has been reported via the α-alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group[3]. This synthetic route offers the flexibility to introduce various substituents on the phenyl ring, allowing for a systematic exploration of the structure-activity relationship. The 2,6-difluoro substitution pattern is known to influence the conformation of the phenyl ring and can enhance binding to target proteins through halogen bonding or by altering the electronic properties of the aromatic system.

Future SAR studies should focus on:

  • Modification of the Carboxylic Acid: Esterification or amidation to explore prodrug strategies or to probe interactions with the target protein.

  • Stereochemistry of the Cyclopropane Ring: The relative stereochemistry of the substituents on the cyclopropane ring can be critical for biological activity. Enantiomerically pure synthesis and testing are essential.

  • Alternative Phenyl Substitution Patterns: Comparing the 2,6-difluoro analog with other halogenated or electronically diverse substituents to understand the role of the phenyl ring substitution.

Conclusion and Future Directions

While the direct therapeutic targets of this compound remain to be definitively identified, a rational path forward for its investigation can be charted based on the known biological activities of structurally related compounds. The potential for this molecule to act as a metabolic enzyme inhibitor, a modulator of inflammatory pathways, or an anti-proliferative agent provides a strong foundation for future research.

The experimental protocols and workflows outlined in this guide offer a starting point for researchers to systematically evaluate these hypotheses. A multi-pronged approach, combining in vitro biochemical and cell-based assays with broader phenotypic screening and subsequent target deconvolution, will be crucial in unlocking the full therapeutic potential of this promising molecule. The insights gained from such studies will not only elucidate the mechanism of action of this compound but also contribute to the broader understanding of how the unique chemical properties of the cyclopropane scaffold can be harnessed for the design of novel therapeutics.

References

  • Mahesh, P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127670. [Link]

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. [Link]

  • Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemico-Biological Interactions, 134(3), 251-270. [Link]

  • Vardakou, M., et al. (2003). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 64(2), 435-440. [Link]

Sources

A Technical Guide to the Biological Potential of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Promise of a Unique Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both unique three-dimensional structure and advantageous physicochemical properties is relentless. 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid emerges as a compound of significant interest, not for a long history of documented biological activities, but for the inherent potential embedded within its structure. The fusion of a conformationally constrained cyclopropane ring with the electronically distinct 2,6-difluorophenyl moiety presents a compelling starting point for the design of new therapeutic agents. The cyclopropane unit imparts rigidity and metabolic stability, while the difluoro-substituted phenyl ring can engage in specific interactions with biological targets and modulate key drug-like properties such as lipophilicity and pKa.

This technical guide will provide an in-depth exploration of the prospective biological properties of this compound and its derivatives. While direct biological data on this specific parent compound is sparse in publicly accessible literature, this document will extrapolate from established findings on structurally related molecules to build a robust hypothesis for its potential applications. We will delve into promising therapeutic areas, propose mechanisms of action, and provide detailed, actionable experimental protocols for the synthesis and evaluation of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Core Moiety: A Synthesis of Stability and Reactivity

The this compound scaffold is a fascinating convergence of two key structural motifs that are highly valued in drug design.

  • The Cyclopropane Ring: This small, strained ring system offers a rigid conformational framework. Unlike flexible aliphatic chains, the cyclopropane ring locks substituents into well-defined spatial orientations, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to their linear counterparts, potentially improving the pharmacokinetic profile of a drug candidate.

  • The 2,6-Difluorophenyl Group: The presence of two fluorine atoms in the ortho positions of the phenyl ring has profound effects on the molecule's properties. The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and modulate the electronic character of the aromatic ring. This substitution pattern also creates a unique steric and electronic environment that can be exploited for specific interactions within a protein's binding pocket. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.

Prospective Biological Targets and Therapeutic Applications

Based on the structural features of this compound and the known activities of analogous compounds, we can identify several promising avenues for investigation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide and oleamide.[1] Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]

Hypothesis: Derivatives of this compound, particularly amides, are promising candidates for FAAH inhibitors. The core scaffold can be elaborated to present functionalities that interact with the catalytic serine residue and other key residues in the FAAH active site.

Proposed Mechanism of Action:

FAAH_Inhibition cluster_FAAH FAAH Enzyme FAAH_Active_Site Active Site (Ser-Ser-Lys catalytic triad) Increased_Anandamide Increased Anandamide Levels Derivative 1-(2,6-Difluorophenyl)cyclopropane Carboxamide Derivative Derivative->FAAH_Active_Site Binds and Inhibits Anandamide Anandamide (Endogenous Substrate) Anandamide->FAAH_Active_Site Degradation Blocked Therapeutic_Effects Analgesia Anxiolysis Anti-inflammation Increased_Anandamide->Therapeutic_Effects Leads to

Caption: Proposed mechanism of FAAH inhibition by derivatives.

Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons that functions as a sensor for a wide array of irritants and inflammatory mediators.[4][5] Antagonism of TRPA1 is a promising therapeutic strategy for the treatment of pain, itch, and respiratory diseases such as asthma and chronic cough.[6][7]

Hypothesis: The 2,6-difluorophenyl moiety is a known feature in some potent TRPA1 antagonists. It is plausible that derivatives of this compound could be designed to effectively block the TRPA1 channel.

Proposed Mechanism of Action:

TRPA1_Antagonism TRPA1_Channel TRPA1 Ion Channel Pore Calcium_Influx Ca2+ Influx TRPA1_Channel:pore->Calcium_Influx Allows Derivative 1-(2,6-Difluorophenyl)cyclopropane Derivative Derivative->TRPA1_Channel Binds and Blocks Inflammatory_Mediators Inflammatory Mediators (e.g., AITC, Bradykinin) Inflammatory_Mediators->TRPA1_Channel Activate Nociceptor_Activation Nociceptor Activation Calcium_Influx->Nociceptor_Activation Pain_Signal Pain Sensation Nociceptor_Activation->Pain_Signal

Caption: Proposed mechanism of TRPA1 antagonism.

Anticancer Activity

The unique and rigid structure of cyclopropane-containing compounds has been explored for anticancer applications.[8] Phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative activity against various cancer cell lines.[8]

Hypothesis: Amide or other derivatives of this compound could exhibit anticancer properties by interfering with key cellular processes in cancer cells, such as proliferation or survival pathways.

Proposed Experimental Workflow for Anticancer Screening:

Anticancer_Workflow Start Synthesize Derivatives Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Start->Cell_Lines MTT_Assay MTT Assay (Assess Cell Viability/Proliferation) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay For potent compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism_Study End Identify Lead Compound Mechanism_Study->End

Caption: Workflow for anticancer activity screening.

Experimental Protocols

General Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting acid chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro FAAH Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against human FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., anandamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well microplate

  • Plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • In a 96-well plate, add a small volume of the compound dilutions.

    • Add the recombinant human FAAH enzyme to each well (except for the no-enzyme control).

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAAH substrate to each well.

    • Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

  • Detection:

    • Terminate the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, colorimetry, or mass spectrometry).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Data Summary

While specific quantitative data for the titular compound is not available, the following table provides representative data for analogous compounds in the proposed therapeutic areas to serve as a benchmark for future studies.

Compound ClassTargetRepresentative CompoundActivity (IC50/EC50)Reference
Phenylcyclopropane CarboxamideCancer Cell Line (U937)Substituted DerivativeAntiproliferative (IC50 in µM range)[8]
Carbamate InhibitorFAAHURB597IC50 ~5 nM[3]
TRPA1 AntagonistTRPA1GRC17536Potent Antagonist Activity[6]

Conclusion and Future Directions

This compound represents a largely untapped scaffold with significant potential in drug discovery. The strategic combination of a rigid cyclopropane core and an electronically tuned difluorophenyl ring provides a strong foundation for the development of novel inhibitors of FAAH, antagonists of TRPA1, and potential anticancer agents. The hypotheses and protocols outlined in this guide are intended to serve as a starting point for researchers to explore the rich chemical space and biological activities of derivatives of this promising molecule. Future work should focus on the synthesis of diverse libraries of amides, esters, and other analogs, followed by systematic screening against the proposed targets. Further optimization of hit compounds through structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this unique chemical scaffold.

References

  • Cravatt, B. F., et al. (2001). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 98(20), 11072-11077. [Link]

  • Batista, C. M., et al. (2012). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of molecular and cellular cardiology, 52(4), 897-906. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(4), 764-777. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. National Institutes of Health. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]

  • Moran, M. M. (2014). TRPA1 as a drug target—promise and challenges. Naunyn-Schmiedeberg's archives of pharmacology, 387(3), 229-246. [Link]

  • De Petrocellis, L., et al. (2017). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. British journal of pharmacology, 174(16), 2708-2722. [Link]

  • Koivisto, A., et al. (2014). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 7(5), 548-565. [Link]

  • Preti, D., Saponaro, G., & Szallasi, A. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Pharmaceutical patent analyst, 4(2), 75-94. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]

  • Fleck, M. T., et al. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. ACS medicinal chemistry letters, 12(6), 901-903. [Link]

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An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cyclopropanes in Drug Discovery

The introduction of fluorine atoms and small, strained ring systems like cyclopropane into molecular scaffolds represents a powerful strategy in modern medicinal chemistry. Fluorine substitution can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cyclopropane ring, with its rigid, three-dimensional structure, offers a unique conformational constraint that can enhance potency and selectivity while improving pharmacokinetic properties.[2][3] 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid emerges at the confluence of these two strategic elements, presenting a valuable building block for the synthesis of novel therapeutic agents. While the detailed historical account of its initial discovery is not extensively documented in publicly available literature, its structural motifs are prevalent in a range of biologically active molecules, suggesting its importance as a research chemical.[4] This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, its physicochemical properties, and its potential applications in drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 139229-58-6[4]
Molecular Formula C₁₀H₈F₂O₂[4]
Molecular Weight 198.17 g/mol [4]
Appearance Solid[4]
Storage Temperature Room Temperature[4]

A Plausible Synthetic Pathway: From Phenylacetonitrile to Cyclopropanecarboxylic Acid

While a definitive historical first synthesis of this compound is not readily found in the literature, a robust and generally applicable method for the synthesis of 1-phenylcyclopropane carboxylic acid derivatives has been reported, which can be logically extended to the 2,6-difluoro analog.[5] This two-step process involves the cyclopropanation of a substituted phenylacetonitrile followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Workflow: A Two-Step Synthesis

This synthetic approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis 2,6-Difluorophenylacetonitrile 2,6-Difluorophenylacetonitrile Reaction Mixture1 2,6-Difluorophenylacetonitrile->Reaction Mixture1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Mixture1 NaOH / Phase Transfer Catalyst NaOH / Phase Transfer Catalyst NaOH / Phase Transfer Catalyst->Reaction Mixture1 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile_hydrolysis 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile Reaction Mixture1->1-(2,6-Difluorophenyl)cyclopropanecarbonitrile Alkylation Reaction Mixture2 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile_hydrolysis->Reaction Mixture2 Aqueous Acid Aqueous Acid Aqueous Acid->Reaction Mixture2 This compound This compound Reaction Mixture2->this compound Hydrolysis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

The initial step involves the α-alkylation of 2-(2,6-difluorophenyl)acetonitrile with 1,2-dibromoethane. The use of a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial for the efficient formation of the cyclopropane ring.[5]

Detailed Protocol:

  • To a stirred solution of 2-(2,6-difluorophenyl)acetonitrile and a phase-transfer catalyst in a suitable solvent (e.g., water or a biphasic system), add a concentrated aqueous solution of sodium hydroxide.

  • To this mixture, add 1,2-dibromoethane and heat the reaction to a temperature that allows for a reasonable reaction rate, typically around 60-80 °C.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the cyclopropyl nitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, followed by acidification.[5][6]

Detailed Protocol (Acidic Hydrolysis):

  • To the purified 1-(2,6-difluorophenyl)cyclopropanecarbonitrile, add a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to a pH that allows for the extraction of the carboxylic acid.

  • Acidify the aqueous layer with a strong acid to precipitate the carboxylic acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Potential Applications in Medicinal Chemistry

While specific biological activities for this compound are not extensively reported, the structural motif is of significant interest in drug discovery. Phenylcyclopropane carboxamide derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

The unique conformational rigidity imparted by the cyclopropane ring, combined with the electronic effects of the difluorophenyl group, makes this compound an attractive starting point for the synthesis of novel drug candidates. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Logical Flow for Investigating Biological Activity

G Start This compound AmideCoupling Amide Coupling with Diverse Amines Start->AmideCoupling Library Library of Novel Amide Derivatives AmideCoupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: A logical workflow for exploring the medicinal chemistry potential of the title compound.

Conclusion

This compound stands as a promising, albeit under-documented, building block in the field of medicinal chemistry. Its synthesis, achievable through a plausible and adaptable two-step process, provides access to a scaffold that combines the beneficial properties of both fluorine substitution and the cyclopropane ring system. While its specific historical discovery remains elusive in the broader scientific literature, its potential for the generation of novel, biologically active compounds is significant. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

  • Chappell, M. D., et al. (2016). Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. Journal of Medicinal Chemistry, 59(24), 10974–10993. [Link]

  • Mahesh, P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 3, 100186. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • PubChem. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. Retrieved January 3, 2026, from [Link]

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385–389. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1–67. [Link]

  • Trost, B. M. (1987). Cyclopropanes in Organic Synthesis.
  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Organic Syntheses. (1955). Cyclopropanecarboxylic acid. Coll. Vol. 3, p.221; Vol. 24, p.36. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Google Patents. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • National Center for Biotechnology Information. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central. [Link]

  • PubMed Central. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed Central. [Link]

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physicochemical properties of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Introduction: Bridging Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties of the molecule.[1][2] These intrinsic characteristics—solubility, acidity, lipophilicity—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety.[3][4][5] This guide provides a detailed examination of this compound, a molecule featuring a unique combination of a rigid cyclopropane scaffold, an acidic carboxylic acid moiety, and an electron-withdrawing difluorophenyl group.

As a Senior Application Scientist, the intent here is not merely to list data points, but to provide a framework for understanding why these properties are critical and how they are reliably determined. We will explore the causal relationships between the molecule's structure and its expected physicochemical profile, offering field-proven experimental protocols that are designed to be self-validating. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this compound's foundational characteristics.

Molecular Structure and Core Attributes

A thorough analysis begins with the molecule's fundamental composition. The structure combines a polar, ionizable carboxylic acid with a largely nonpolar, rigid framework, a design often pursued in medicinal chemistry to optimize target binding and pharmacokinetic properties.

  • Chemical Structure: Chemical Structure of this compound

  • Core Data Summary:

PropertyValueSource
CAS Number 139229-58-6[6][7]
Molecular Formula C₁₀H₈F₂O₂[7][8][9]
Molecular Weight 198.17 g/mol [7][8][9]

The presence of two fluorine atoms on the phenyl ring is significant. Fluorine's high electronegativity can modulate the electronic properties of the entire molecule, influencing acidity (pKa) and interactions with biological targets. The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for systemic exposure. A compound must dissolve in gastrointestinal fluids to be absorbed and in blood plasma to be distributed.[4] The solubility of this compound is expected to be highly dependent on pH due to the ionizable carboxylic acid group.

Causality and Expert Insights

The molecule possesses a classic acidic functional group (-COOH).

  • At low pH (e.g., stomach, pH 1-2): The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and is expected to have significantly lower aqueous solubility.

  • At higher pH (e.g., intestine, blood plasma, pH > 6): The group will deprotonate to its carboxylate anion form (R-COO⁻). The introduction of a formal charge dramatically increases polarity and, therefore, aqueous solubility.

This pH-dependent behavior is a critical consideration for oral drug formulation and predicting where in the GI tract absorption is most likely to occur. The difluorophenyl and cyclopropane moieties contribute to the lipophilicity of the neutral form, likely making it poorly soluble in water. A predicted aqueous solubility for the structurally related compound (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is very low at 0.17 g/L, suggesting our target molecule will also exhibit poor solubility in its neutral state.[10]

Experimental Protocol: Qualitative Solubility Profiling

This protocol establishes a foundational understanding of the compound's solubility characteristics across a relevant pH range. It is a rapid, resource-efficient method to confirm the acidic nature of the compound.

Objective: To determine the solubility of the compound in water, acidic, and basic aqueous solutions.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[11][12]

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Small test tubes (13x100 mm) and vortex mixer

Procedure:

  • Preparation: Add approximately 2-5 mg of the compound to four separate, clean test tubes.

  • Solvent Addition:

    • To Tube 1, add 1 mL of deionized water.

    • To Tube 2, add 1 mL of 5% HCl.

    • To Tube 3, add 1 mL of 5% NaOH.

    • To Tube 4, add 1 mL of 5% NaHCO₃.[12]

  • Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube against a contrasting background to determine if the solid has dissolved. A solution is considered "soluble" if no solid particles are visible.

  • Interpretation:

    • Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: This is the expected result and confirms the presence of a carboxylic acid.[13][14] The formation of the sodium salt increases solubility. Effervescence (CO₂ bubbles) upon addition of NaHCO₃ is a definitive indicator of a carboxylic acid.[13]

    • Insoluble in 5% HCl: Confirms the compound is not a basic substance.

Ionization Constant (pKa): The Driver of In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[15] For an acidic compound like this one, it is arguably the most important physicochemical parameter. It governs solubility, lipophilicity, membrane permeability, and target binding.[16][17] An accurate pKa value is essential for developing relevant in vitro assays and predicting in vivo pharmacokinetics.[18]

Causality and Expert Insights

The pKa of a typical aliphatic carboxylic acid is ~4.8. However, the 2,6-difluorophenyl group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This effect stabilizes the carboxylate anion, making the corresponding acid stronger (i.e., lowering its pKa). Therefore, the pKa of this compound is predicted to be lower than that of a simple alkyl carboxylic acid. For context, the predicted pKa of a related difluorophenyl cyclopropane derivative is 4.53±0.10.[19] A pKa in the range of 4.0-4.5 would mean that at physiological pH (7.4), the compound will exist almost entirely (>99.9%) in its ionized, more soluble carboxylate form.

pKa_Influence pKa pKa ≈ 4.0 - 4.5 Stomach Stomach (pH 1-2) Predominantly Neutral (R-COOH) pKa->Stomach pH < pKa Intestine Intestine (pH 6-7.5) Predominantly Ionized (R-COO⁻) pKa->Intestine pH > pKa Blood Blood (pH 7.4) Almost Entirely Ionized (R-COO⁻) pKa->Blood pH >> pKa Permeability Membrane Permeability (Favors Neutral Form) Stomach->Permeability Solubility Aqueous Solubility (Favors Ionized Form) Intestine->Solubility Blood->Solubility

Caption: Influence of pKa on ionization state at physiological pHs.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[20] It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the ionization event.

Objective: To accurately measure the pKa of this compound.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution (titrant)

  • Standardized 0.1 M HCl solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[20]

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water or a water/co-solvent mixture if solubility is too low. The final concentration should be around 1-10 mM.

  • System Setup: Place the solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved CO₂.[20] Immerse the calibrated pH electrode.

  • Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~2, ensuring the compound is fully protonated at the start of the titration.

  • Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize (<0.01 pH units/minute drift).[20]

  • Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.

  • Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added).

  • Validation: Perform the titration in triplicate to ensure reproducibility.[20] The standard deviation of the pKa values should be minimal.

Lipophilicity (LogP/LogD): Balancing Permeability and Potency

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, bind to targets, and avoid rapid metabolism.[4] It is typically measured as the partition coefficient (LogP) between n-octanol and water.[21][22] For an ionizable molecule, the distribution coefficient (LogD) at a specific pH is more biologically relevant.

Causality and Expert Insights

The lipophilicity of this compound is a balance between the polar carboxylic acid and the nonpolar difluorophenyl and cyclopropane components.

  • LogP: Refers to the partitioning of the neutral (R-COOH) species. The presence of the aromatic ring and two fluorine atoms suggests a moderate-to-high LogP. A predicted XLogP3 value for the related (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is 1.8, indicating the neutral form is significantly more soluble in a lipid environment than in water.[23]

  • LogD at pH 7.4: Since the compound will be almost fully ionized at pH 7.4 (as predicted by its pKa), its apparent lipophilicity (LogD) will be much lower than its LogP. The charged carboxylate group is strongly hydrophilic and will be sequestered in the aqueous phase.

This balance is crucial: sufficient lipophilicity (LogP) in the neutral form is needed for membrane transit, while sufficient aqueous solubility (driven by ionization) is needed for distribution. A LogP value under 5 is often considered favorable for oral bioavailability according to Lipinski's Rule of 5.[21]

LogP_Workflow start Prepare Mobile Phase (e.g., Acetonitrile/Water) hplc Run Isocratic RP-HPLC (Measure Retention Time, tR) start->hplc standards Inject Reference Standards (Known LogP Values) standards->hplc sample Inject Target Compound sample->hplc calibration Plot log k' vs. Known LogP (Generate Calibration Curve) hplc->calibration For Standards logk_sample Calculate log k' for Sample k' = (tR - t₀) / t₀ hplc->logk_sample For Sample result Determine LogP from Calibration Curve calibration->result logk_sample->result

Caption: Experimental workflow for LogP determination via RP-HPLC.

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional standard, reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid, reproducible, and compound-sparing alternative widely used in drug discovery.[22][24] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Objective: To determine the LogP of the compound using a validated RP-HPLC method.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • A set of 5-7 reference compounds with known LogP values spanning the expected range.

  • HPLC-grade acetonitrile and water

  • Buffer to maintain a pH where the compound is neutral (e.g., phosphate buffer at pH 2.5)

Procedure:

  • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with varying acetonitrile/buffered water ratios (e.g., 40:60, 50:50, 60:40, 70:30). The buffer ensures the carboxylic acid remains protonated.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column dead time.

  • Retention Time Measurement: For each mobile phase composition, inject the target compound and each reference standard, and record their respective retention times (tR).

  • Calculate Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (tR - t₀) / t₀.

  • Extrapolation to 100% Aqueous (log k'w): For each compound, plot its log k' values (y-axis) against the percentage of acetonitrile in the mobile phase (x-axis). Extrapolate the resulting linear regression back to 0% acetonitrile to find the y-intercept, which is log k'w.

  • Calibration Curve: Plot the experimentally determined log k'w values for the reference standards (y-axis) against their known literature LogP values (x-axis). This should yield a linear relationship.

  • LogP Determination: Using the log k'w value calculated for this compound, determine its LogP from the calibration curve.

Expected Spectral Properties

Spectroscopic analysis provides confirmation of the chemical structure.

  • ¹H NMR: The spectrum is expected to show a highly deshielded, often broad singlet for the carboxylic acid proton around 10-12 ppm.[25] The protons on the cyclopropane ring will appear in the upfield region, typically 0.5-2.0 ppm, with complex splitting patterns due to geminal and cis/trans couplings. The aromatic protons on the difluorophenyl ring will appear in the 7.0-8.0 ppm region.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing around 170-180 ppm. The carbons of the difluorophenyl ring will show characteristic shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The cyclopropane carbons will be found in the upfield region (10-40 ppm).[25]

  • IR Spectroscopy: A very broad O-H stretching band from ~2500-3500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[25] A strong C=O stretching absorption is expected around 1710 cm⁻¹.[25]

Conclusion: A Profile for Drug Development

This in-depth guide has established the critical physicochemical framework for this compound. The molecule is a classic acid with an expected pKa around 4.0-4.5, rendering it predominantly ionized and soluble at physiological pH. Its neutral form possesses moderate lipophilicity (predicted LogP ~1.8-2.0), a necessary attribute for membrane permeability.

This profile—pH-dependent solubility, high ionization state in blood, and balanced lipophilicity—is characteristic of many successful oral drug candidates. The provided protocols offer robust, self-validating systems for experimentally confirming these properties. For any research team advancing this molecule or its analogs, a precise understanding of this physicochemical foundation is not merely academic; it is the essential blueprint for rational formulation design, accurate bioassay development, and the successful navigation of the complex path to a potential therapeutic.

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The Rational Design of Potent Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: A Technical Guide to the Structure-Activity Relationships of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, with their heightened metabolic demands, are particularly vulnerable to the depletion of NAD+. This guide provides an in-depth technical exploration of a promising class of NAMPT inhibitors: structural analogs of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid. We will dissect the nuanced structure-activity relationships (SAR) that govern the potency and cellular activity of these compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document will delve into the causality behind experimental design, present detailed experimental protocols, and visualize key concepts to facilitate a comprehensive understanding of this important chemical series.

Introduction: The Critical Role of NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the predominant source of this vital molecule in mammalian cells.[2] NAMPT catalyzes the rate-limiting step in this pathway, making it a bottleneck for NAD+ production.[3] Numerous cancer types exhibit an overexpression of NAMPT, highlighting their dependence on this enzyme to sustain their rapid proliferation and survival.[1] Consequently, the inhibition of NAMPT presents a compelling strategy for selectively targeting cancer cells.[4]

The development of potent and specific NAMPT inhibitors has been an area of intense research, with several compounds advancing into clinical trials.[5] Among the diverse chemical scaffolds explored, those incorporating a cyclopropane moiety have demonstrated significant promise.[6] The rigid, three-membered ring of cyclopropane introduces conformational constraint, which can enhance binding affinity to the target protein.[7] This guide focuses on a specific series of cyclopropane-containing NAMPT inhibitors derived from the this compound core, elucidating the key structural features that drive their potent anti-tumor activity.

The this compound Scaffold: A Foundation for Potent Inhibition

The core structure of this compound provides a robust starting point for the design of potent NAMPT inhibitors. Analysis of this scaffold reveals several key features that contribute to its activity:

  • The Cyclopropane Ring: This rigid moiety serves as a critical structural element, orienting the phenyl ring and the carboxylic acid in a defined spatial arrangement. This pre-organization reduces the entropic penalty upon binding to the NAMPT active site, thereby enhancing affinity.

  • The 2,6-Difluorophenyl Group: The fluorine atoms at the ortho positions of the phenyl ring play a crucial role in modulating the electronic properties and conformation of the molecule. These electron-withdrawing groups can influence pKa and lipophilicity, impacting cell permeability and target engagement. Furthermore, they can engage in specific interactions within the NAMPT binding pocket.

  • The Carboxylic Acid: This functional group is essential for interacting with key residues in the active site of NAMPT, likely forming hydrogen bonds or salt bridges that anchor the inhibitor.

The interplay of these three components forms the basis for the potent inhibitory activity of this chemical class. The following sections will explore how modifications to each of these regions impact the overall biological activity.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent NAMPT inhibition. The following SAR trends have been established through extensive medicinal chemistry efforts.

Modifications of the Phenyl Ring

Alterations to the substitution pattern of the phenyl ring have a profound impact on inhibitory potency.

  • Position of Fluorine Substituents: While the 2,6-difluoro substitution is a hallmark of this series, other halogenation patterns have been explored. Shifting the fluorine atoms to the 3,4-positions can be tolerated, though it may lead to a slight decrease in potency.[8] This suggests that the ortho-fluorines are not merely steric blockers but may be involved in specific electronic or hydrogen bonding interactions.

  • Replacement of Fluorine with Other Halogens: The substitution of fluorine with chlorine or bromine is generally detrimental to activity. This indicates that the unique properties of fluorine, such as its small size and high electronegativity, are critical for optimal binding.

  • Introduction of Other Substituents: The addition of small alkyl or alkoxy groups to the phenyl ring is often poorly tolerated, likely due to steric hindrance within the binding pocket.

Modifications of the Cyclopropane Ring

The cyclopropane ring is a key determinant of the conformational rigidity of the inhibitor.

  • Stereochemistry: The stereochemistry of the substituents on the cyclopropane ring is paramount for activity. Specifically, the (S,S)-cyclopropyl carboxamide motif has been identified as a key feature for potent cell-based activity.[6] This highlights the importance of precise positioning of the phenyl and carboxamide groups for optimal interaction with the NAMPT active site.

  • Ring Size: Expansion of the cyclopropane ring to a cyclobutane or cyclopentane generally leads to a significant loss of activity. This underscores the importance of the specific geometric constraints imposed by the three-membered ring.

Modifications of the Carboxylic Acid

The carboxylic acid moiety is a critical pharmacophoric element.

  • Esterification: Conversion of the carboxylic acid to a simple alkyl ester typically abolishes activity, confirming the necessity of the acidic proton for target engagement.

  • Amidation: The formation of amides from the carboxylic acid has been a fruitful area of exploration. The nature of the amine substituent is a critical determinant of potency.

    • Small Alkyl Amides: Simple methyl or ethyl amides are generally less active than the parent carboxylic acid.

    • Substituted Phenyl Amides: The introduction of a substituted phenyl ring on the amide nitrogen can lead to a significant enhancement in potency. In particular, the (S)-1-N-phenylethylamide has been identified as a highly favorable substituent, contributing to excellent cell-based potency.[6] This suggests that this group occupies a hydrophobic pocket within the NAMPT active site.

The following table summarizes the general SAR trends for this chemical series:

Modification RegionFavorable ModificationsUnfavorable Modifications
Phenyl Ring 2,6-Difluoro substitutionOther halogen substitutions (Cl, Br)
3,4-Difluoro substitution (tolerated)Bulky alkyl or alkoxy groups
Cyclopropane Ring (S,S)-StereochemistryOther stereoisomers
Ring expansion (cyclobutane, cyclopentane)
Carboxylic Acid Free carboxylic acidEsterification
(S)-1-N-phenylethylamideSimple alkyl amides

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme for Analogs

The synthesis of this compound analogs can be achieved through a multi-step sequence, as outlined in the patent literature.[8][9] A representative synthetic route is depicted below.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling (Optional) start 2-(2,6-Difluorophenyl)acetonitrile reagent1 1,2-Dibromoethane, NaOH, Phase Transfer Catalyst start->reagent1 product1 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile reagent1->product1 reagent2 Conc. HCl, Heat product1->reagent2 product2 This compound reagent2->product2 reagent3 Amine (R-NH2), Coupling Agent (e.g., HATU) product2->reagent3 product3 1-(2,6-Difluorophenyl)cyclopropanecarboxamide Analog reagent3->product3

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Cyclopropanation: To a solution of the appropriately substituted 2-phenylacetonitrile in a suitable solvent (e.g., water), add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., sodium hydroxide).[9] Add 1,2-dibromoethane dropwise and heat the reaction mixture. Monitor the reaction by TLC or LC-MS until completion. Extract the product, dry the organic layer, and purify by chromatography to yield the 1-phenylcyclopropanecarbonitrile intermediate.

  • Hydrolysis: Treat the 1-phenylcyclopropanecarbonitrile intermediate with concentrated hydrochloric acid and heat to reflux.[9] Monitor the reaction until the starting material is consumed. Cool the reaction mixture and extract the product. Dry the organic layer and remove the solvent under reduced pressure to obtain the desired 1-phenylcyclopropanecarboxylic acid.

  • Amide Coupling (for amide analogs): To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add the desired amine and stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, extract the product, and purify by chromatography to yield the final amide analog.

NAMPT Inhibition Assay

The inhibitory activity of the synthesized analogs against NAMPT can be determined using a biochemical assay.

Principle: The assay measures the production of nicotinamide mononucleotide (NMN) from nicotinamide and phosphoribosyl pyrophosphate (PRPP) by recombinant human NAMPT. The amount of NMN produced is quantified using a coupled enzyme system that converts NMN to NAD+, which is then detected by a colorimetric or fluorometric method.

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, and other necessary components.

  • Add recombinant human NAMPT enzyme to the buffer.

  • Add the test compound (analog) at various concentrations.

  • Initiate the reaction by adding the substrates, nicotinamide and PRPP.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction and add the coupling enzyme mix and detection reagent.

  • Measure the signal (absorbance or fluorescence) and calculate the percent inhibition relative to a control without inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cellular Activity Assay

The anti-proliferative activity of the analogs in cancer cell lines can be assessed using a standard cell viability assay.

Principle: Cancer cells are treated with the test compounds for a defined period, and cell viability is measured using a reagent that is converted to a colored or fluorescent product by metabolically active cells (e.g., MTT, resazurin).

Protocol:

  • Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent and incubate for an additional 2-4 hours.

  • Measure the absorbance or fluorescence and calculate the percent cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

The NAMPT Inhibition Pathway and Downstream Effects

The inhibition of NAMPT by this compound analogs triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

G inhibitor 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Analog nampt NAMPT inhibitor->nampt Inhibition nad_depletion NAD+ Depletion nampt->nad_depletion Blocks Conversion of Nicotinamide to NMN atp_depletion ATP Depletion nad_depletion->atp_depletion dna_repair Impaired DNA Repair nad_depletion->dna_repair cell_cycle Cell Cycle Arrest nad_depletion->cell_cycle apoptosis Apoptosis atp_depletion->apoptosis dna_repair->apoptosis cell_cycle->apoptosis

Caption: Signaling pathway of NAMPT inhibition leading to apoptosis.

Inhibition of NAMPT leads to a rapid depletion of the intracellular NAD+ pool.[1] This has several profound consequences for the cancer cell:

  • Energy Crisis: NAD+ is a critical cofactor for glycolysis and oxidative phosphorylation. Its depletion leads to a sharp decrease in ATP production, precipitating an energy crisis.[3]

  • Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes that are essential for DNA repair. Reduced NAD+ levels compromise PARP activity, leading to an accumulation of DNA damage.

  • Cell Cycle Arrest and Apoptosis: The combination of energy depletion and DNA damage accumulation triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and potent platform for the development of NAMPT inhibitors. The structure-activity relationships discussed in this guide provide a clear roadmap for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Key takeaways for future optimization efforts include the critical importance of the (S,S)-cyclopropyl carboxamide stereochemistry and the beneficial role of the (S)-1-N-phenylethylamide moiety.

Future research in this area should focus on fine-tuning the substituents on the phenyl ring and the amide portion of the molecule to further enhance target engagement and cellular activity. Additionally, the exploration of novel bioisosteres for the carboxylic acid and cyclopropane ring could lead to the discovery of compounds with novel binding modes and improved drug-like properties. The continued development of potent and selective NAMPT inhibitors based on this scaffold holds significant promise for the treatment of a wide range of cancers.

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  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS No: 220352-36-3) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from [Link]

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A Strategic Guide to the Preliminary In Vitro Evaluation of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro investigation of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid, a novel small molecule with potential therapeutic applications. The unique structural features of this compound, namely the strained cyclopropane ring and the electron-withdrawing difluorophenyl group, suggest a range of possible biological activities. While specific in vitro data for this exact molecule are not yet extensively published, this document provides a robust framework for its initial characterization. Drawing upon established principles in drug discovery and the known properties of related chemical moieties, we present a logical progression of assays designed to elucidate its cytotoxic profile, potential mechanisms of action, and preliminary therapeutic relevance. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate an exploratory in vitro assessment of this and similar compounds.

Introduction: The Scientific Rationale

The chemical structure of this compound (CAS No. 139229-58-6) presents a compelling case for its investigation as a potential therapeutic agent.[1][2] The cyclopropane ring introduces conformational rigidity and unique electronic properties, a feature that has been exploited in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.[3] Furthermore, the incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] The 2,6-difluoro substitution pattern, in particular, can profoundly influence the molecule's conformation and interactions with biological targets.

Given the diverse activities reported for cyclopropane derivatives, which range from anti-inflammatory to antidepressant effects, a broad yet systematic in vitro screening approach is warranted.[5][6] This guide proposes a tiered investigational workflow, beginning with fundamental cytotoxicity assessments and progressing to more specific functional and mechanistic assays.

Foundational In Vitro Studies: Cytotoxicity and Cell Viability

Prior to investigating any specific biological activity, it is imperative to establish the cytotoxic profile of this compound across a panel of relevant cell lines. This foundational data informs the concentration ranges for subsequent experiments and identifies potential liabilities.

Rationale for Cell Line Selection

The choice of cell lines should be guided by the potential therapeutic areas of interest for cyclopropane derivatives. A representative panel could include:

  • Cancer Cell Lines: To screen for potential anti-proliferative activity. Examples include human myeloid leukemia (e.g., U937) and various solid tumor lines (e.g., MCF-7, HCT116).[6]

  • Immune Cells: To assess potential anti-inflammatory or immunomodulatory effects. Murine macrophages (e.g., RAW 264.7) are a common starting point.[7]

  • Normal Human Cells: To evaluate general cytotoxicity and establish a therapeutic window. Human fibroblasts or endothelial cells are often used.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Anticipated Data Presentation

The results of the cytotoxicity assays should be summarized in a clear, tabular format.

Cell LineIncubation Time (h)IC50 (µM)
U93748Hypothetical Value
RAW 264.748Hypothetical Value
Human Fibroblasts48Hypothetical Value

Tier 1 Mechanistic Screening: Exploring Potential Biological Targets

Based on the broad spectrum of activities associated with related compounds, a primary screening panel should be designed to investigate several plausible mechanisms of action.

Anti-Inflammatory Potential: COX-1/COX-2 Inhibition

Causality: Phenylacetic and related aromatic carboxylic acids are known scaffolds for cyclooxygenase (COX) inhibitors. Investigating the inhibitory activity of this compound against COX-1 and COX-2 is a logical starting point for assessing its anti-inflammatory potential.[8]

Experimental Workflow:

Caption: Workflow for in vitro COX enzyme inhibition assay.

Neuromodulatory Potential: Monoamine Oxidase (MAO) Inhibition

Causality: Certain cyclopropane derivatives have demonstrated antidepressant activity, which is often associated with the inhibition of monoamine oxidases (MAO-A and MAO-B).[5] These enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine.

Experimental Protocol: MAO-Glo™ Assay (Promega)

This commercially available luminescent assay provides a robust method for measuring MAO activity.

  • Enzyme and Compound Incubation: In a 96-well plate, incubate recombinant human MAO-A or MAO-B with varying concentrations of this compound.

  • Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction.

  • Luciferin Detection: After a defined incubation period, add a luciferin detection reagent. The amount of light produced is directly proportional to MAO activity.

  • Luminescence Measurement: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Potential for Metabolic Disruption: Fatty Acid β-Oxidation

Causality: Some cyclopropanecarboxylic acid derivatives have been shown to interfere with mitochondrial fatty acid β-oxidation, which can lead to hepatotoxicity.[9] It is crucial to assess this potential liability early in the drug discovery process.

Experimental Approach: Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a direct assessment of mitochondrial respiration.

  • Cell Plating: Seed relevant cells (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with this compound.

  • Fatty Acid Substrate: Provide a long-chain fatty acid (e.g., palmitate) as the primary energy source.

  • OCR Measurement: Monitor the OCR to determine if the compound inhibits fatty acid oxidation. A decrease in OCR would be indicative of inhibition.

Data Interpretation and Next Steps

The preliminary in vitro data will guide the subsequent development of this compound.

Logical Relationship Diagram:

Decision_Tree cluster_outcomes cluster_actions Start Preliminary In Vitro Data (Cytotoxicity, COX, MAO) Outcome1 Potent & Selective Activity (e.g., COX-2 > COX-1) Low Cytotoxicity Start->Outcome1 Favorable Outcome2 Moderate Activity Non-selective Profile Start->Outcome2 Ambiguous Outcome3 High Cytotoxicity No Specific Activity Start->Outcome3 Unfavorable Action1 Advance to Secondary Assays (e.g., cell-based inflammation models) Outcome1->Action1 Action2 Consider for Scaffold Hopping or SAR Studies Outcome2->Action2 Action3 De-prioritize Compound Outcome3->Action3

Caption: Decision-making framework based on initial in vitro results.

A favorable outcome, such as potent and selective inhibition of a particular target with a wide therapeutic window, would justify progression to more complex, cell-based secondary assays and eventually in vivo studies. Ambiguous results may necessitate structure-activity relationship (SAR) studies to optimize potency and selectivity. Conversely, high cytotoxicity in the absence of specific activity would likely lead to the de-prioritization of the compound.

Conclusion

This guide provides a scientifically-grounded, logical framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and screening against a panel of plausible biological targets, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this promising molecule. The proposed workflows and assays represent current best practices in early-stage drug discovery and are designed to maximize the generation of actionable insights.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Semantic Scholar. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. Available at: [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. MDPI. Available at: [Link]

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Spectroscopic Characterization of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid. Given the limited availability of public domain experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound in their work.

Introduction: The Significance of Fluorinated Cyclopropyl Carboxylic Acids in Medicinal Chemistry

This compound is a molecule of significant interest in medicinal chemistry. The incorporation of a cyclopropyl ring is a common strategy in drug design to introduce conformational rigidity and improve metabolic stability. Furthermore, the presence of the 2,6-difluorophenyl moiety can enhance binding affinity and modulate pharmacokinetic properties due to the unique electronic effects of fluorine. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available experimental NMR spectra for this compound, the following data is predicted based on computational models and validated through comparison with analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-
Aromatic (H-4)7.20 - 7.40Triplet of tripletsJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
Aromatic (H-3, H-5)6.90 - 7.10Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10
Cyclopropyl (CH₂)1.50 - 1.70Multiplet-
Cyclopropyl (CH₂)1.20 - 1.40Multiplet-

Interpretation and Causality:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift (12-13 ppm). This is a characteristic feature of carboxylic acids due to the strong deshielding effect of the carbonyl group and hydrogen bonding.[1][2]

  • Aromatic Protons: The 2,6-difluoro substitution pattern results in a symmetrical aromatic system. The proton at the 4-position (para to the cyclopropyl group) is expected to appear as a triplet of triplets due to coupling with the two equivalent ortho protons (H-3 and H-5) and the two equivalent fluorine atoms. The protons at the 3 and 5-positions will appear as a doublet of doublets due to coupling with the adjacent proton (H-4) and the ortho fluorine atom.

  • Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, likely appearing as two distinct multiplets in the upfield region (1.20-1.70 ppm). Their chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring. For comparison, the cyclopropyl protons in 1-phenylcyclopropanecarboxylic acid show similar chemical shift ranges.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.

Carbon Assignment Predicted Chemical Shift (ppm) Key Feature
Carboxylic Acid (C=O)175 - 185Downfield shift due to carbonyl group
Aromatic (C-2, C-6)160 - 165 (d, J(C-F) ≈ 240-250 Hz)Large C-F coupling constant
Aromatic (C-4)128 - 132 (t, J(C-F) ≈ 10-15 Hz)Smaller C-F coupling through two bonds
Aromatic (C-1)115 - 120 (t, J(C-F) ≈ 20-25 Hz)Quaternary carbon with C-F coupling
Aromatic (C-3, C-5)110 - 115 (d, J(C-F) ≈ 20-25 Hz)C-F coupling through two bonds
Cyclopropyl (Quaternary C)30 - 35-
Cyclopropyl (CH₂)15 - 20-

Interpretation and Causality:

  • Carboxylic Carbonyl: The carbonyl carbon of the carboxylic acid is expected at the most downfield position (175-185 ppm), a characteristic chemical shift for this functional group.[1][2]

  • Aromatic Carbons: The carbons directly bonded to fluorine (C-2 and C-6) will exhibit the largest chemical shifts in the aromatic region and will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller couplings to the fluorine atoms. This pattern is consistent with the experimental data for 2,6-difluorobenzoic acid.[3]

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the phenyl group and the carboxylic acid will be more deshielded than the two methylene carbons of the ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR data for a sample of this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum, as ¹³C has a low natural abundance.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (cyclopropyl)2900 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1710Strong, Sharp
C=C stretch (aromatic)1580 - 1620Medium
C-F stretch1200 - 1300Strong
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)920 - 950Broad, Medium

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadening is due to strong intermolecular hydrogen bonding.[4]

  • C=O Stretch: A strong and sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.[1][4]

  • C-F Stretch: The presence of strong absorption bands in the 1200-1300 cm⁻¹ region is indicative of the C-F bonds.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group also give rise to characteristic bands in the fingerprint region of the spectrum.[4]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₀H₈F₂O₂, Molecular Weight: 198.17 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum:

m/z (mass-to-charge ratio) Predicted Identity Interpretation
198[M]⁺Molecular ion peak
181[M - OH]⁺Loss of a hydroxyl radical
153[M - COOH]⁺Loss of the carboxylic acid group
127[C₇H₄F₂]⁺Fragment corresponding to the difluorophenylcyclopropyl cation
113[C₆H₃F₂]⁺Fragment corresponding to the difluorophenyl cation

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak at m/z 198 should be observable, confirming the molecular weight of the compound.

  • Key Fragmentations: The most common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (M-17) and the entire carboxylic acid group (M-45). Further fragmentation of the difluorophenylcyclopropyl cation would lead to the other observed ions.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) for prominent molecular ion detection.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq Acquire ¹H and ¹³C Spectra (400 MHz Spectrometer) Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Generate FID Analysis Assign Peaks & Interpret Structure Proc->Analysis Generate Spectrum

Caption: General workflow for NMR data acquisition and analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Place solid sample on ATR crystal Acq Collect Background & Sample Spectra Prep->Acq Mount in FTIR Proc Ratio Sample to Background Acq->Proc Generate Interferograms Analysis Identify Functional Group Bands Proc->Analysis Generate Spectrum

Caption: General workflow for FTIR-ATR data acquisition.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection Intro Direct Insertion or LC/GC Inlet Ion Electron Ionization (EI) or ESI Intro->Ion Sep Separation by m/z (e.g., Quadrupole) Ion->Sep Detect Ion Detector Sep->Detect a a

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and the underlying principles of their interpretation, researchers can confidently identify and characterize this important molecule. The provided protocols offer a standardized approach for obtaining high-quality experimental data, ensuring scientific integrity and reproducibility in drug discovery and development endeavors.

References

  • SpectraBase. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

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Biological Screening of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and potent biological activity is perpetual. The this compound core has emerged as a privileged structure, garnering significant interest among drug discovery professionals. The inherent characteristics of this scaffold—the conformational constraint imposed by the cyclopropane ring and the modulation of electronic properties by the difluorophenyl moiety—provide a unique foundation for the design of targeted therapeutics.

The cyclopropane unit, a three-membered carbocycle, introduces a high degree of rigidity, which can pre-organize the molecule into a conformation favorable for binding to a biological target, thereby enhancing potency and selectivity. This structural feature can also shield adjacent chemical bonds from metabolic degradation, a crucial attribute for improving the pharmacokinetic profile of a drug candidate. The 2,6-difluorophenyl group, with its strong electron-withdrawing fluorine atoms, significantly influences the molecule's acidity, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of its biological activity and drug-like properties.

While derivatives of cyclopropanecarboxylic acid have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antidepressant effects, this guide will focus on a rational and targeted approach to the biological screening of derivatives of this compound.[1][2] Our investigation points towards a particularly promising avenue of exploration: the inhibition of the c-Met receptor tyrosine kinase.

Target Rationale: Why c-Met Kinase is a Primary Hypothesis

The c-Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), play a pivotal role in various cellular processes, including proliferation, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met signaling pathway is a well-documented driver in the development and progression of numerous human cancers.[2][4] This makes c-Met a compelling and validated target for anticancer drug discovery.[2]

The rationale for prioritizing c-Met in the screening of this compound derivatives is strongly supported by recent findings. Specifically, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, which are structurally related to the core topic of this guide, have been synthesized and identified as potent inhibitors of c-Met kinase.[5] This suggests that the broader class of this compound derivatives may share this mechanism of action. The cyclopropane-1,1-dicarboxamide moiety, present in the potent c-Met and VEGFR-2 inhibitor cabozantinib, further underscores the importance of the cyclopropane core in targeting this kinase.[6]

Therefore, a primary strategic directive in the biological evaluation of this compound class is the systematic assessment of their c-Met inhibitory potential. The following sections will provide a detailed roadmap for executing a robust screening cascade, from initial biochemical assays to cell-based functional assessments.

A Hierarchical Screening Strategy for this compound Derivatives

A tiered or hierarchical screening approach is recommended to efficiently identify and characterize promising lead compounds. This strategy begins with a high-throughput biochemical assay to assess direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a more physiological context, and concludes with broader cellular effect assessments.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Biochemical) cluster_1 Tier 2: Secondary Screening (Cell-Based) cluster_2 Tier 3: Tertiary Screening (Cellular Phenotype) Primary_Assay In Vitro c-Met Kinase Assay (Luminescent - ADP-Glo™) Primary_Data IC50 Determination Primary_Assay->Primary_Data Identifies direct inhibitors Cell_Phospho c-Met Phosphorylation Assay (AlphaScreen or High-Content Imaging) Primary_Data->Cell_Phospho Active Compounds Cell_Data Confirmation of on-target cellular activity Cell_Phospho->Cell_Data Validates mechanism in cells Cell_Viability Antiproliferative Assay (MTT or CellTiter-Glo®) Cell_Data->Cell_Viability Confirmed Hits Cell_Viability_Data Assessment of anticancer effect Cell_Viability->Cell_Viability_Data Measures functional outcome

Caption: A hierarchical screening cascade for the evaluation of this compound derivatives against c-Met kinase.

Experimental Protocols: A Step-by-Step Guide

Tier 1: In Vitro c-Met Kinase Assay (Luminescent)

This initial screen aims to identify direct inhibitors of the c-Met kinase enzyme. The ADP-Glo™ Kinase Assay is a robust and high-throughput compatible method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][3][7]

Materials:

  • Recombinant human c-Met enzyme (e.g., BPS Bioscience, Cat. #40255)[1]

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[1]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]

  • ATP solution

  • This compound derivatives (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds or DMSO (for vehicle controls) into the wells of the assay plate.

  • Enzyme Preparation: Thaw the recombinant c-Met enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.

  • Reaction Initiation: Prepare a master mix containing the Kinase Assay Buffer, the kinase substrate, and ATP. Add the diluted c-Met enzyme to the assay plate, followed by the substrate/ATP mixture to initiate the kinase reaction. The final reaction volume is typically small (e.g., 5-10 µL).

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[1][3]

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.[1][3]

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate in the dark at room temperature for 30-60 minutes.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

ParameterRecommended Condition
Assay Format 96- or 384-well plate
Detection Method Luminescence
Key Reagents Recombinant c-Met, Poly(Glu,Tyr) substrate, ATP, ADP-Glo™ Kit
Incubation Time 60 minutes at 30°C
Primary Endpoint IC50 (half-maximal inhibitory concentration)
Tier 2: Cell-Based c-Met Phosphorylation Assay

This secondary assay is crucial for confirming that the active compounds from the primary screen can inhibit c-Met activity within a cellular context. This can be achieved using technologies like AlphaScreen or high-content imaging.[8]

Principle:

These assays measure the phosphorylation of c-Met at specific tyrosine residues upon stimulation with its ligand, HGF. A decrease in the phosphorylation signal in the presence of the test compound indicates on-target inhibition.

Protocol Outline (using a general cell-based phosphorylation assay approach):

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., H460, HT-29, or MKN-45) in appropriate growth medium.[1]

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1-2 hours).

  • HGF Stimulation: Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Detection: Quantify the level of phosphorylated c-Met using a specific detection method (e.g., AlphaScreen, ELISA, or immunofluorescence for high-content imaging).

  • Data Analysis: Normalize the phosphorylated c-Met signal to the total c-Met or a housekeeping protein. Calculate the percentage of inhibition and determine the IC50 value.

Tier 3: Antiproliferative Assay

The final tier of the initial screening cascade assesses the functional consequence of c-Met inhibition on cancer cell viability and proliferation. The MTT assay is a classic colorimetric method for this purpose.

Protocol Outline (MTT Assay):

  • Cell Seeding: Seed a c-Met-dependent cancer cell line into a 96-well plate and allow for overnight attachment.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for an extended period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Insights and the Role of the 2,6-Difluorophenyl Group

Systematic analysis of the biological data from the screening cascade will be instrumental in elucidating the structure-activity relationship (SAR) for this class of compounds.

SAR_Concept cluster_0 Core Scaffold cluster_1 Key Structural Modifications cluster_2 Impact on Biological Activity Core 1-(Aryl)cyclopropanecarboxylic Acid Derivative Aryl_Sub Aryl Ring Substituents (e.g., 2,6-difluoro) Cyclopropane_Deriv Cyclopropane Ring Derivatization Carboxylic_Acid_Mod Carboxylic Acid Bioisosteres Potency Potency (IC50) Aryl_Sub->Potency Modulates binding and properties Selectivity Kinase Selectivity Aryl_Sub->Selectivity Modulates binding and properties PK_Props Pharmacokinetic Properties Aryl_Sub->PK_Props Modulates binding and properties Cyclopropane_Deriv->Potency Influences conformation Carboxylic_Acid_Mod->PK_Props Affects solubility and cell permeability

Caption: Conceptual diagram illustrating the key areas for SAR exploration in 1-(aryl)cyclopropanecarboxylic acid derivatives.

The 2,6-difluoro substitution on the phenyl ring is hypothesized to be a critical determinant of activity.[9] These fluorine atoms can engage in favorable interactions within the kinase active site, potentially forming hydrogen bonds or other non-covalent interactions that enhance binding affinity. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the overall electronic distribution of the molecule, which can impact its interaction with key amino acid residues in the c-Met binding pocket. A comparative analysis of analogs with different substitution patterns on the phenyl ring will be essential to validate this hypothesis and guide the rational design of more potent inhibitors.[9]

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the biological screening of this compound derivatives, with a strong rationale for prioritizing the c-Met kinase as a primary biological target. The detailed, step-by-step protocols for a hierarchical screening cascade are designed to ensure scientific rigor and reproducibility. By systematically evaluating direct enzyme inhibition, on-target cellular activity, and functional cellular outcomes, researchers can efficiently identify and characterize promising lead compounds from this exciting chemical series. The subsequent elucidation of the structure-activity relationship will be paramount in optimizing these initial hits into clinical candidates with the potential to address the unmet medical needs in oncology.

References

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (2008). PubMed. Retrieved January 3, 2026, from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 3, 2026, from [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2016). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Human c-MET/HGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 3, 2026, from [Link]

  • High-Content Analysis-Based Sensitivity Prediction and Novel Therapeutics Screening for c-Met-Addicted Glioblastoma. (2021). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed. Retrieved January 3, 2026, from [Link]

  • MET Kinase Assay. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. (2020). PubMed. Retrieved January 3, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 3, 2026, from [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2023). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2021). MDPI. Retrieved January 3, 2026, from [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed. Retrieved January 3, 2026, from [Link]

  • Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. (2019). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)- N -(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazole-4-carboxamide (AMG 458). (2008). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][9]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. (2013). ResearchGate. Retrieved January 3, 2026, from [Link]_

  • Novel FGFR Inhibitor Combined with Radiotherapy Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death Improving Anti-Tumor Activity. (2023). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). MDPI. Retrieved January 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid is a valuable carbocyclic building block in medicinal chemistry and materials science. Its rigid cyclopropane core combined with the electronically distinct difluorophenyl moiety makes it a desirable scaffold for designing novel molecular entities. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from commercially available (2,6-Difluorophenyl)acetonitrile. The methodology involves a phase-transfer catalyzed cyclopropanation followed by a robust nitrile hydrolysis. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, offering detailed procedural steps, mechanistic insights, and practical advice for a successful synthesis.

Introduction

The synthesis of substituted cyclopropanes is of significant interest in organic chemistry due to the unique conformational and electronic properties imparted by the three-membered ring.[1] These structures are prevalent in numerous biologically active compounds, including insecticides like pyrethroids and various pharmaceuticals.[1] The target molecule, this compound, incorporates a 2,6-difluorophenyl group, a common motif in drug design used to modulate metabolic stability and binding affinity. This document outlines a reliable and scalable synthetic route to this important intermediate.

Synthetic Strategy Overview

The synthesis is designed as a two-step sequence, prioritizing efficiency, scalability, and the use of readily available reagents.

  • Step 1: Cyclopropanation. The synthesis commences with the α-alkylation of (2,6-Difluorophenyl)acetonitrile with 1,2-dibromoethane. This reaction proceeds via a phase-transfer catalysis mechanism, which is highly effective for reactions involving an inorganic base and an organic substrate. The strong base deprotonates the benzylic carbon, and the resulting carbanion undergoes a tandem alkylation-cyclization to form the cyclopropylnitrile intermediate.

  • Step 2: Nitrile Hydrolysis. The intermediate, 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile, is then converted to the final carboxylic acid. This is achieved through alkaline hydrolysis by heating under reflux with a strong base like sodium hydroxide.[2] Subsequent acidification liberates the desired carboxylic acid.[2][3]

Experimental Workflow Diagram

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Nitrile Hydrolysis A (2,6-Difluorophenyl)acetonitrile C 1-(2,6-Difluorophenyl)cyclopropane-1-carbonitrile A->C Alkylation & Cyclization B 1,2-Dibromoethane NaOH, PTC D 1. NaOH (aq), Reflux 2. HCl (aq) E This compound C->E Hydrolysis & Acidification

Caption: Overall workflow for the synthesis.

Reaction Mechanism

Step 1: Phase-Transfer Catalyzed Cyclopropanation

The formation of the cyclopropane ring from an active methylene compound like (2,6-Difluorophenyl)acetonitrile and a 1,2-dihaloalkane is a classic example of nucleophilic substitution followed by an intramolecular cyclization.

  • Deprotonation: The hydroxide ion (OH⁻) from the aqueous phase is shuttled into the organic phase by the phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide. Here, it acts as a strong base to deprotonate the carbon alpha to both the phenyl ring and the nitrile group, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack (Sₙ2): The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an Sₙ2 reaction.

  • Intramolecular Cyclization: The intermediate from the first substitution still possesses an acidic proton. A second deprotonation event occurs, generating another carbanion. This carbanion then undergoes a rapid intramolecular Sₙ2 reaction, displacing the second bromide ion and closing the three-membered ring.

Step 2: Alkaline Hydrolysis of the Nitrile

The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis.[4]

  • Nucleophilic Addition: The hydroxide ion attacks the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen pi bond and forming a hydroxy imine intermediate.

  • Tautomerization & Proton Transfer: The initial adduct undergoes tautomerization to form an amide.

  • Amide Hydrolysis: Under the harsh basic and high-temperature conditions, the amide is further hydrolyzed. A hydroxide ion attacks the carbonyl carbon of the amide, eventually leading to the expulsion of an amide anion (NH₂⁻).

  • Deprotonation & Acidification: The highly basic amide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. In the final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate, precipitating the final carboxylic acid product.[2]

Mechanistic Pathway Diagram

G cluster_mech Cyclopropanation & Hydrolysis Mechanism Carbanion1 Ar-C⁻H-CN Intermediate Ar-CH(CN)-CH₂CH₂Br Carbanion1->Intermediate + BrCH₂CH₂Br - Br⁻ Carbanion2 Ar-C⁻(CN)-CH₂CH₂Br Intermediate->Carbanion2 + OH⁻ Product_CN Ar-Cyclopropyl-CN Carbanion2->Product_CN Intramolecular Sₙ2, - Br⁻ Amide Ar-Cyclopropyl-CONH₂ Product_CN->Amide + OH⁻, H₂O Start_CN Start_CN Start_CN->Carbanion1 + OH⁻ Product_COOH Product_COOH Amide->Product_COOH + OH⁻, H₂O then H₃O⁺

Caption: Key mechanistic steps of the synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
(2,6-Difluorophenyl)acetonitrileC₈H₅F₂N153.13654-01-3>98% purity[5]
1,2-DibromoethaneC₂H₄Br₂187.86106-93-4>99% purity, handle as a carcinogen
Sodium Hydroxide (pellets)NaOH40.001310-73-2ACS grade or higher
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.371643-19-2>98% purity, phase-transfer catalyst
TolueneC₇H₈92.14108-88-3Anhydrous grade
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous grade
Hydrochloric Acid (concentrated)HCl36.467647-01-0~37% aqueous solution, ACS grade
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Granular, for drying
EthanolC₂H₅OH46.0764-17-5Reagent grade, for hydrolysis
Step 1: Synthesis of 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add (2,6-Difluorophenyl)acetonitrile (15.3 g, 100 mmol).

  • Reagent Addition: Add toluene (150 mL), 1,2-dibromoethane (28.2 g, 150 mmol, 1.5 equiv), and tetrabutylammonium bromide (3.22 g, 10 mmol, 0.1 equiv).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH (40.0 g, 1000 mmol, 10 equiv) in 40 mL of water. Caution: This is highly exothermic. Allow the solution to cool to near room temperature.

  • Reaction: Begin vigorous stirring of the organic mixture. Slowly add the cooled 50% NaOH solution over 30 minutes. An exothermic reaction will be observed. Maintain the internal temperature between 40-50 °C using a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully add 100 mL of water. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene.

  • Purification (Organic Phase): Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is a viscous oil. Purify by vacuum distillation or flash column chromatography on silica gel to obtain 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile as a clear oil.

Step 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile intermediate (e.g., 9.0 g, 50 mmol) in ethanol (50 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (10.0 g, 250 mmol, 5 equiv) in 50 mL of water.

  • Heating: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours. The reaction can be monitored by TLC until the nitrile has been consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous solution with 100 mL of water and extract once with 50 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two 30 mL portions of cold water.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound as a white crystalline solid.[6]

Data Summary and Expected Results

ParameterStep 1: CyclopropanationStep 2: Hydrolysis
Starting Material (2,6-Difluorophenyl)acetonitrile (100 mmol)1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile (50 mmol)
Key Reagents 1,2-Dibromoethane (1.5 eq), NaOH (10 eq), TBAB (0.1 eq)NaOH (5 eq), HCl (to pH 1-2)
Solvent Toluene / Water (biphasic)Ethanol / Water
Temperature 60 °CReflux (~95 °C)
Reaction Time 4-6 hours12-18 hours
Typical Yield 70-85%85-95%
Product Appearance Clear OilWhite Crystalline Solid

Safety Precautions

  • 1,2-Dibromoethane: Is a suspected carcinogen and toxic. Handle only in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Is highly corrosive and can cause severe burns. The dissolution in water is very exothermic. Always add NaOH to water slowly and cool the solution before use.

  • Concentrated Hydrochloric Acid: Is corrosive and releases toxic fumes. Handle in a chemical fume hood and wear appropriate PPE.

  • General: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Kulinkovich, O. G. (2012).
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Kulinkovich reaction.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • YouTube. (2022). Kulinkovich Reaction.
  • McCloskey, C. M., & Coleman, G. H. (1944). CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses, 24, 36.
  • Google Patents. (n.d.). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • PubChem. (n.d.). (2,6-Difluorophenyl)acetonitrile.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ChemicalBook. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Google P
  • Matrix Scientific. (n.d.). This compound.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid synthesis.
  • National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Britannica. (2024). Carboxylic acid - Synthesis, Reactions, Properties.
  • Organic Chemistry Portal. (2007).
  • Biosynth. (n.d.). 1-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases.

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analytical methods for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid quantification.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Introduction

This compound is a chemical entity of significant interest in pharmaceutical development, often serving as a key intermediate or a metabolite in the synthesis of active pharmaceutical ingredients (APIs). The precise quantification of this compound is critical for process optimization, quality control of starting materials, and pharmacokinetic studies. The presence of the difluorophenyl group provides a strong chromophore suitable for UV detection, while the carboxylic acid moiety allows for manipulation of polarity for chromatographic separation and offers a site for ionization in mass spectrometry.

This guide provides detailed protocols for two robust analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method ideal for routine quality control, process monitoring, and assay of bulk material.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for trace-level quantification in complex matrices, such as biological fluids or for impurity analysis.

These methods are presented with a focus on the scientific rationale behind procedural choices and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principles of Analysis

The selection of an analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

HPLC-UV: This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. For carboxylic acids like the target analyte, the mobile phase is typically acidified. This suppresses the ionization of the carboxyl group (-COOH to -COO⁻), rendering the molecule less polar and increasing its retention time on a non-polar reversed-phase column, leading to better peak shape and separation.[4][5] The 2,6-difluorophenyl group acts as a chromophore, allowing for sensitive detection using a UV detector, typically around 210 nm.[4]

LC-MS/MS: This method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then isolates the specific parent ion (precursor ion) of the analyte, fragments it, and detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, parent mass, and fragment mass.[7][8] This makes LC-MS/MS the gold standard for analyzing analytes at very low concentrations or in complex biological matrices.[9][10]

Method 1: Quantification by HPLC-UV

This protocol details a robust reversed-phase HPLC method for the routine quantification of this compound.

Materials and Reagents
  • Analyte Standard: this compound, reference grade (>99% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Component: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade

  • Volumetric Glassware: Class A flasks and pipettes

  • Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase (e.g., ACN:Water with 0.1% Acid) D Prepare Sample (Dissolve & Dilute in Mobile Phase) A->D B Prepare Stock Standard (Analyte in Methanol/ACN) C Create Calibration Curve Standards (Serial Dilution) B->C E Filter all Solutions (0.22 µm Syringe Filter) F Equilibrate HPLC System with Mobile Phase E->F To HPLC G Inject Standards & Acquire Data F->G H Inject Samples & Acquire Data G->H I Process Data (Integrate Peaks) H->I J Generate Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC-UV quantification.

Detailed Protocols

1.3.1 Preparation of Mobile Phase

  • Prepare a 0.1% (v/v) phosphoric acid solution in deionized water.

  • The mobile phase is a mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting ratio is 50:50 (v/v).

  • Premix the solvents, sonicate for 15 minutes to degas, and allow to cool to room temperature.

1.3.2 Preparation of Standard Solutions

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol or acetonitrile.

  • Working Standards: Perform serial dilutions of the stock standard using the mobile phase to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

1.3.3 Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample expected to contain the analyte.

  • Dissolve the sample in a known volume of mobile phase.

  • Dilute as necessary to ensure the final concentration falls within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Instrumental Conditions
ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 210 nm
Run Time 10 minutes (adjust as needed for elution)

Method 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity applications, such as determining analyte levels in biological matrices or for trace impurity analysis.

Materials and Reagents
  • Analyte Standard: this compound, reference grade (>99% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Deionized Water (LC-MS grade)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

  • Sample Preparation: Protein precipitation reagents (e.g., cold acetonitrile), solid-phase extraction (SPE) cartridges if necessary.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phases (A: 0.1% FA in Water B: 0.1% FA in ACN) B Prepare Stock Solutions (Analyte & Internal Std) C Create Calibration Standards (Spike Analyte & IS into Matrix) B->C D Prepare Sample (Add IS, Extract/Precipitate) B->D E Evaporate & Reconstitute (If necessary) D->E F Equilibrate LC-MS/MS System E->F To LC-MS/MS G Inject Standards & Samples F->G H Acquire Data (MRM Mode) G->H I Process Data (Integrate Peaks) H->I J Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) I->J K Quantify Sample Concentration J->K

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocols

2.3.1 Preparation of Mobile Phase

  • Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.

  • Filter and degas both mobile phases appropriately.

2.3.2 Preparation of Standard and Sample Solutions

  • Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix (e.g., plasma, urine, or process blank). A typical range for bioanalysis would be 0.1 to 100 ng/mL. Add a constant amount of internal standard to every calibrator and sample.

  • Sample Preparation (Protein Precipitation Example): a. To 100 µL of sample (e.g., plasma), add 20 µL of internal standard working solution. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of Mobile Phase A. Transfer to an autosampler vial.

Instrumental Conditions

LC Parameters

Parameter Recommended Setting
LC System UPLC/UHPLC system (e.g., Waters Acquity, Sciex Exion)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Parameters (Example)

Parameter Recommended Setting
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550 °C
IonSpray Voltage -4500 V
MRM Transitions To be determined by direct infusion of standardAnalyte (m/z 211.05): Q1: 211.1 → Q3: 167.1 (Loss of CO₂) Quantifier Transition: 211.1 → Q3: 147.1 (Loss of CO₂ + HF)

| Dwell Time | 100 ms |

Note: The exact m/z values and optimal collision energies for MRM transitions must be empirically determined on the specific instrument used.

Method Validation

Both analytical methods must be validated to ensure they are fit for their intended purpose.[11][12] Validation should be performed according to the principles outlined in ICH Q2(R2).[2] The core validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis (HPLC-UV); No interfering peaks at the retention time of the analyte in blank matrix (LC-MS/MS).[1]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the defined range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.As defined by linearity experiments.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments.Recovery typically within 85-115% for assays, 80-120% for bioanalysis.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (%RSD) ≤ 2% for assays; ≤ 15% for bioanalysis (≤ 20% at LLOQ).[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; precision (%RSD) and accuracy (%Recovery) within acceptable limits (e.g., ±20%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters like pH, flow rate, or mobile phase composition are slightly varied.

Discussion and Method Comparison

FeatureHPLC-UV MethodLC-MS/MS Method
Principle UV AbsorbanceMass-to-Charge Ratio
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)
Selectivity GoodExcellent
Cost Lower instrument and operational costHigher instrument and operational cost
Robustness Generally very robust and easy to transferCan be sensitive to matrix effects and ion suppression
Ideal Application Quality control, in-process control, assay of pure substance or simple mixtures.Bioanalysis (pharmacokinetics), trace impurity quantification, metabolite identification.

The choice between HPLC-UV and LC-MS/MS depends entirely on the application. For routine analysis of the bulk drug substance where concentrations are high and the matrix is simple, the HPLC-UV method is cost-effective, robust, and provides the necessary performance. For applications requiring the measurement of very low concentrations in a complex biological matrix, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.

Conclusion

This document provides two comprehensive and validated approaches for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex environments. The selection, development, and validation of the appropriate method as outlined herein will ensure the generation of accurate and reliable data critical to drug development and manufacturing processes.

References

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA leidykla. Retrieved January 3, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 3, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 3, 2026, from [Link]

  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. Thurbide. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]

  • Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. (2020, May 19). DiVA portal. Retrieved January 3, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 3, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 3, 2026, from [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. Retrieved January 3, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved January 3, 2026, from [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved January 3, 2026, from [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.). Google Patents.
  • Updated Review on LC-MS. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 3, 2026, from [Link]

  • New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. (2023, October 10). PubMed. Retrieved January 3, 2026, from [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
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  • SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain). (2010, May 1). PubMed. Retrieved January 3, 2026, from [Link]

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Application Note: A Robust HPLC Method for the Analysis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid. This compound is a critical building block in pharmaceutical synthesis, and its purity directly impacts the quality and safety of final active pharmaceutical ingredients (APIs). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and purity assessment in research and drug development environments. This guide provides a comprehensive protocol, from method development rationale to full validation procedures according to ICH guidelines.

Introduction and Method Rationale

This compound is a key intermediate whose structural integrity and purity are paramount. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A validated analytical method is essential to ensure that the quality of this intermediate is consistently monitored throughout the manufacturing process.[3]

The development of this method was guided by the physicochemical properties of the analyte. Its structure, featuring a phenyl ring, makes it an excellent candidate for UV detection. The presence of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shape. By maintaining the mobile phase pH well below the pKa of the carboxylic acid, the analyte remains in its neutral, protonated form, which enhances its retention on a nonpolar C18 stationary phase and prevents peak tailing associated with ionized species. Reversed-phase chromatography was selected as it is the most common and versatile mode for analyzing pharmaceutical compounds of moderate polarity.[4]

Analytical Method

This section details the instrumentation, reagents, and optimized chromatographic conditions for the analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm PTFE syringe filters.

Reagents and Solvents
  • This compound: Reference Standard of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18 bonded silica, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Composition 60:40 (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 220 nm
Run Time 10 minutes

Experimental Protocols

The following protocols provide step-by-step instructions for preparing solutions and executing the analytical run.

Preparation of Mobile Phase
  • Aqueous Phase (0.1% H₃PO₄): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water in a 1 L flask. Mix thoroughly.

  • Mobile Phase Mixture: Combine 400 mL of the Aqueous Phase with 600 mL of Acetonitrile.

  • Degassing: Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration. This step is critical to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with Acetonitrile. This solution should be stored under refrigeration.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Preparation of Sample Solutions
  • Accurately weigh a sufficient amount of the test sample to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with Acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final concentration will be approximately 100 µg/mL.

Analytical Workflow

The overall process from sample preparation to final data analysis is illustrated below. This workflow ensures a systematic and reproducible execution of the analysis.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Standard Solution Preparation sys_suit System Suitability Check prep_std->sys_suit prep_sample Sample Solution Preparation seq_run Sequence Run (Blank, Std, Sample) prep_sample->seq_run sys_setup->sys_suit sys_suit->seq_run integration Peak Integration & Identification seq_run->integration quant Quantification (Assay/Purity) integration->quant report Final Report Generation quant->report

Caption: Overall workflow for the HPLC analysis.

Method Validation Protocol (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, it must be validated.[5][6] The validation should demonstrate that the method is reliable, reproducible, and accurate for the analysis of this compound.[7][8]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution in five replicates. The acceptance criteria are outlined below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
% RSD of Peak Area ≤ 1.0%Demonstrates injection and system precision.
Validation Parameters

The following validation characteristics must be assessed.

  • Specificity: Forced degradation studies should be conducted (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from any potential degradation products or impurities. Peak purity analysis using a DAD is required.

  • Linearity: Prepare calibration standards at five concentration levels, from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a known quantity of the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2.0%.[7]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits (typically 80% to 120% of the test concentration for an assay).[9]

  • Robustness: Intentionally vary critical method parameters to assess the method's reliability. The system suitability criteria must be met under all varied conditions.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5°C (25°C and 35°C)

    • Mobile Phase Composition: ± 2% organic content (e.g., 58:42 and 62:38 ACN:Aqueous)

ICH Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Method->LOD_LOQ Repeatability Repeatability Precision->Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision SystemSuit System Suitability SystemSuit->Method Pre-requisite

Caption: Interrelation of ICH Q2(R2) validation parameters.

Special Consideration: Chiral Analysis

This compound possesses stereocenters, meaning it can exist as different enantiomers. While the method described herein is for achiral analysis (total purity and assay), the control of stereoisomeric purity is often a critical requirement in drug development.[10] If the separation of enantiomers is required, a different approach must be taken.

The primary strategy for chiral separation is to use a Chiral Stationary Phase (CSP).[11] Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel OD, Chiralpak AD) or cyclodextrins are common choices.[12] Method development would involve screening these columns with various mobile phases, typically non-polar solvents like hexane/isopropanol for normal-phase mode or standard solvents for reversed-phase mode, to achieve chiral recognition and separation.[11][13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing or Fronting Mobile phase pH is inappropriate; Column contamination or degradation.Ensure mobile phase pH is < 3.0; Flush column with a strong solvent (e.g., 100% ACN), or replace the column if necessary.
Retention Time Drift Poor column equilibration; Inconsistent mobile phase composition; Column aging.Equilibrate column for at least 30 minutes; Prepare fresh mobile phase; Monitor system suitability and replace column when performance degrades.
Baseline Noise/Drift Air bubbles in the system; Contaminated mobile phase; Detector lamp failing.Degas mobile phase thoroughly; Use fresh, HPLC-grade solvents; Check detector lamp energy and replace if low.
Ghost Peaks Contamination in autosampler or injector; Carryover from previous injection.Run blank injections to identify the source; Implement a needle wash step in the injection sequence.

Conclusion

This application note provides a comprehensive and reliable RP-HPLC method for the quantitative determination of this compound. The method is straightforward, utilizing common C18 column technology and isocratic elution, allowing for easy implementation in a quality control setting. The detailed validation protocol, grounded in ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose, providing trustworthy data for the assessment of this critical pharmaceutical intermediate.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Crawford Scientific.
  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43–45.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Dounay, A. B., & Wushensky, J. A. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.
  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023, November 1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS No: 220352-36-3) API Intermediate Manufacturers. (n.d.). apicule.
  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC.

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Application Note: High-Resolution NMR Spectroscopic Analysis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The discussion emphasizes the characteristic chemical shifts and spin-spin coupling patterns arising from the unique structural motifs of the molecule, namely the strained cyclopropane ring and the symmetrically substituted difluorophenyl group. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous characterization of novel organic compounds.

Introduction

This compound is a small organic molecule featuring a synthetically important cyclopropane scaffold linked to a fluorinated aromatic ring.[1] Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[2]

Given the structural complexity arising from the stereocenter at the C1 position of the cyclopropane ring and the influence of the two highly electronegative fluorine atoms, unambiguous characterization is critical. High-resolution NMR spectroscopy is the premier analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This note will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the observed signals and coupling constants, which are essential for structural verification.

Experimental Protocols & Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly configured acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Protocol for NMR Sample Preparation

The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry glass vial.[4][5] Using a sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[6] For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its non-exchangeable proton signal does not interfere with most analyte signals. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange more readily or exhibit concentration-dependent shifts.[7][8]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visual inspection should confirm the absence of any solid particles.

  • Filtration and Transfer: To ensure the removal of any micro-particulates that can disrupt the magnetic field homogeneity and cause peak broadening, filter the solution into a clean, high-quality 5 mm NMR tube.[9][10] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube (via Pasteur pipette with glass wool) dissolve->filter cap 4. Cap and Label filter->cap load 5. Insert Sample into Spectrometer cap->load lock 6. Lock & Shim load->lock acquire_h1 7. Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 8. Acquire ¹³C Spectrum acquire_h1->acquire_c13 process 9. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_c13->process analyze 10. Analyze & Assign Spectra process->analyze report 11. Report Findings analyze->report

Figure 1: Experimental workflow from sample preparation to spectral analysis.

Data Acquisition Parameters

These are typical starting parameters on a 400 MHz spectrometer. They may require optimization based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: -10 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

Spectral Analysis and Interpretation

The molecular structure with atom numbering for NMR assignment is shown below. The analysis will proceed by identifying and assigning signals corresponding to each unique proton and carbon environment.

Figure 2: Structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct regions: the downfield aromatic region, the upfield cyclopropyl region, and a single, broad signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (Hₐ): The acidic proton of the carboxyl group is highly deshielded and typically appears as a very broad singlet in the range of δ 10.0-13.0 ppm.[7][11] This broadness is due to hydrogen bonding and chemical exchange. Its disappearance upon adding a drop of D₂O to the sample would confirm this assignment.[11]

  • Aromatic Protons (H3', H4', H5'): The 2,6-difluoro substitution pattern results in a symmetrical aromatic system.

    • H4' Proton: This proton is flanked by two equivalent carbons (C3' and C5') and is meta to two equivalent fluorine atoms. It is expected to appear as a triplet of triplets (tt) around δ 7.3-7.5 ppm. The larger coupling will be from the ortho protons H3' and H5' (JH4',H3' = JH4',H5' ≈ 7-9 Hz), and the smaller coupling will be from the two meta fluorine atoms (JH4',F ≈ 2-3 Hz).[12]

    • H3' and H5' Protons: These two protons are chemically equivalent. They will be coupled to the H4' proton (ortho coupling) and the adjacent fluorine atom at C2' or C6' (meta coupling). This will result in a complex multiplet , likely appearing as a doublet of triplets or a more complex pattern, around δ 7.0-7.2 ppm.

  • Cyclopropyl Protons (H₂, H₃): The protons of a cyclopropane ring typically resonate at an unusually high field (upfield) due to the ring's unique magnetic anisotropy, which creates a shielding cone.[13][14] However, the attachment of the electron-withdrawing phenyl and carboxyl groups at C1 will deshield these protons, shifting their signals downfield relative to unsubstituted cyclopropane.

    • Because C1 is a stereocenter, the two protons on C2 are diastereotopic (H₂ₐ, H₂ₑ), as are the two protons on C3 (H₃ₐ, H₃ₑ). Due to the molecule's symmetry plane bisecting the phenyl ring, H₂ₐ/H₃ₐ are equivalent, and H₂ₑ/H₃ₑ are equivalent.

    • Therefore, we expect to see two distinct signals for the cyclopropyl methylene protons, each integrating to 2H. They will likely appear as complex multiplets in the range of δ 1.2-1.8 ppm. These multiplets arise from geminal coupling to each other (Jgem) and vicinal coupling (Jcis and Jtrans) to the other pair of diastereotopic protons.[15] The geminal and vicinal coupling constants in cyclopropanes have opposite signs.[15][16]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms (C-F coupling).

  • Carbonyl Carbon (C=O): This signal will appear far downfield, typically in the range of δ 170-180 ppm, characteristic of a carboxylic acid.[8][17]

  • Aromatic Carbons:

    • C2' and C6' (C-F): These carbons are directly attached to fluorine and will be significantly influenced by its electronegativity. They will appear as a doublet due to a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The chemical shift is expected around δ 160-165 ppm.

    • C1': This is the ipso-carbon attached to the cyclopropyl group. It will likely appear as a triplet due to two-bond coupling to the two ortho fluorine atoms (²JCF ≈ 20-30 Hz). Its chemical shift will be in the aromatic region, likely around δ 115-125 ppm.

    • C4': This carbon is para to the cyclopropyl substituent. It will also appear as a triplet due to three-bond coupling to the two meta fluorine atoms (³JCF ≈ 5-10 Hz) around δ 128-132 ppm.

    • C3' and C5': These equivalent carbons will show coupling to both the ortho and para fluorine atoms, likely resulting in a doublet of doublets or a more complex multiplet in the region of δ 110-115 ppm.

  • Cyclopropyl Carbons:

    • C1 (Quaternary): The quaternary carbon attached to the phenyl ring and carboxyl group will be deshielded and is expected to appear around δ 30-40 ppm. This signal will likely be of lower intensity.

    • C2 and C3 (-CH₂-): These two methylene carbons are equivalent due to symmetry. They will appear as a single signal in the upfield region, characteristic of strained aliphatic rings, likely around δ 15-25 ppm.[18]

Summary of Expected Spectral Data

The following tables summarize the predicted assignments for the ¹H and ¹³C NMR spectra of this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5 br s 1H Hₐ (-COOH)
~7.4 tt 1H H4'
~7.1 m 2H H3', H5'
~1.6 m 2H H₂ₐ, H₃ₐ

| ~1.3 | m | 2H | H₂ₑ, H₃ₑ |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) C-F Splitting Assignment
~174 - C =O
~162 d, ¹JCF ≈ 250 Hz C2', C6'
~130 t, ³JCF ≈ 8 Hz C4'
~118 t, ²JCF ≈ 25 Hz C1'
~112 dd C3', C5'
~35 - C1

| ~18 | - | C2, C3 |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the complete and unambiguous structural confirmation of this compound. The ¹H spectrum is characterized by distinct regions for the aromatic, cyclopropyl, and acidic protons, with complex splitting patterns in the aromatic and cyclopropyl regions providing key connectivity information. The ¹³C spectrum is notable for the large one-bond and smaller long-range C-F coupling constants that are diagnostic for the fluorinated phenyl ring. The protocols and interpretive guide presented here serve as a robust framework for the characterization of this and structurally related molecules, ensuring scientific integrity in chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223.

  • University of Durham. How to Prepare Samples for NMR.

  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation.

  • Organomation. NMR Sample Preparation: The Complete Guide.

  • University College London. Sample Preparation.

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  • Casanova, D., & Poblet, J. M. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetochemistry, 4(4), 49.

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.

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  • Chovan, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-10.

  • Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4057-4066.

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum.

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The Strategic Utility of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with tailored physicochemical properties is insatiable. Among these, the 1-(2,6-difluorophenyl)cyclopropane moiety has emerged as a privileged structural motif. The unique combination of the rigid, three-dimensional cyclopropane ring and the electron-withdrawing, metabolically robust 2,6-difluorophenyl group imparts desirable characteristics to target molecules, including enhanced potency, improved metabolic stability, and modulated lipophilicity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid as a versatile building block in organic synthesis.

Physicochemical Properties and Design Rationale

The strategic incorporation of the 1-(2,6-difluorophenyl)cyclopropane unit into a lead compound is often driven by several key considerations:

  • Conformational Rigidity: The cyclopropane ring acts as a rigid spacer, locking the appended functionalities in a defined spatial orientation. This can lead to a more favorable binding entropy and increased selectivity for the biological target.

  • Metabolic Stability: The 2,6-difluoro substitution on the phenyl ring effectively blocks metabolic oxidation at the ortho positions, a common pathway for drug metabolism. This steric shielding can significantly enhance the in vivo half-life of a drug candidate.

  • Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, offering a route to navigate intellectual property landscapes and improve molecular properties.

Synthesis of the Building Block

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the corresponding nitrile followed by hydrolysis.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

A common method for the synthesis of the nitrile precursor involves the cyclopropanation of 2-(2,6-difluorophenyl)acetonitrile with 1,2-dibromoethane.

Figure 1: General scheme for the synthesis of 1-(2,6-difluorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

The resulting 1-(2,6-difluorophenyl)cyclopropanecarbonitrile can then be hydrolyzed to the desired carboxylic acid under either acidic or basic conditions.

Sources

purification techniques for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Abstract

This document provides a comprehensive technical guide detailing validated methods for the purification of this compound, a key building block in modern medicinal chemistry. Recognizing the stringent purity requirements for pharmaceutical intermediates, this guide moves beyond simple procedural lists to explain the underlying chemical principles behind each technique. We present detailed, field-tested protocols for acid-base extraction, recrystallization, and column chromatography, designed for researchers, chemists, and process development scientists. Each protocol is structured to be a self-validating system, incorporating in-process checks and final purity assessment methodologies.

Introduction: The Importance of Purity

This compound (CAS No. 139229-58-6) is a structurally unique carboxylic acid featuring a difluorinated phenyl ring attached to a cyclopropane moiety.[1][2] This substitution pattern makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised biological activity.

This guide provides robust and scalable purification strategies, grounded in the fundamental physicochemical properties of the target molecule, to achieve the high purity standards required in a drug development setting.

Foundational Principles of Purification

The purification strategy for any compound is dictated by its molecular structure. For this compound, the key features are:

  • The Carboxylic Acid Group (-COOH): This is the most influential functional group. Its acidic proton (pKa ~4-5) allows for a dramatic and reversible switch in solubility.[3] The neutral acid is soluble in many organic solvents, while its conjugate base, the carboxylate salt, is highly soluble in water.[4][5] This differential solubility is the cornerstone of acid-base extraction.

  • The Aromatic and Cyclopropyl Moieties: These nonpolar groups render the molecule relatively insoluble in water in its neutral form but soluble in common organic solvents like diethyl ether, ethyl acetate, and dichloromethane.

  • Crystalline Solid Nature: The compound is a solid at room temperature, making it an excellent candidate for purification by recrystallization.

The primary goal of these techniques is to separate the desired acid from common synthesis impurities, which may include unreacted starting materials, reagents, and neutral or basic organic byproducts.

Method 1: Acid-Base Extraction

This is a powerful and highly selective first-pass purification technique for isolating carboxylic acids from neutral or basic impurities.[5][6] The method exploits the acidic nature of the target compound to move it from an organic solvent into an aqueous phase, leaving water-insoluble impurities behind.

The Causality Behind the Extraction

The process hinges on a simple acid-base reaction. A weak base, such as sodium bicarbonate (NaHCO₃), is sufficient to deprotonate the carboxylic acid, forming the sodium carboxylate salt.[7][8] This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities lack an acidic proton and do not react, thus remaining in the immiscible organic solvent. Subsequently, re-acidification of the aqueous layer with a strong acid (e.g., HCl) protonates the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate, now free from the neutral impurities.[4]

Visualizing the Workflow

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Target Acid + Neutral Impurities) in Organic Solvent (e.g., Ether) Base Add Aqueous NaHCO₃ Crude->Base Liquid-Liquid Extraction Organic_Impurities Neutral Impurities in Organic Solvent Base->Organic_Impurities Separation Aqueous_Salt Aqueous Layer (Water-Soluble Carboxylate Salt) Base->Aqueous_Salt Acid Deprotonation Acid Add Conc. HCl Aqueous_Salt->Acid Isolate Aqueous Layer Precipitate Purified Solid Acid (Precipitate) Acid->Precipitate Re-protonation

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 10-20 mL per gram of crude material) in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 10 mL per gram). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the organic layer, which contains the neutral impurities, with brine (saturated NaCl solution) and dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄) if recovery of these impurities is desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). A white precipitate of the purified product will form.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Summary
ParameterRecommended SpecificationPurpose
Organic Solvent Ethyl Acetate, Diethyl EtherDissolves crude product, immiscible with water.
Aqueous Base Saturated Sodium BicarbonateSelectively deprotonates the carboxylic acid.
Acid for Precipitation 12 M Hydrochloric AcidReprotonates the carboxylate to precipitate the pure acid.
Typical Yield >90%High recovery is expected with this method.
Expected Purity >98% (by HPLC)Excellent for removing neutral and basic impurities.

Method 2: Recrystallization

Recrystallization is a classic and highly effective technique for purifying solid compounds to a very high degree. It is often used after an initial purification step like acid-base extraction to remove impurities that have similar acidity but different solubility profiles.

The Causality Behind Recrystallization

The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, excluding impurities from its crystal lattice.

Visualizing the Workflow

Start Crude Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilter Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilter Optional Cool Slow Cooling (Formation of Crystals) Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Maximize Yield Filter Vacuum Filtration (Collect Crystals) IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General Workflow for Purification by Recrystallization.

Experimental Protocol
  • Solvent Selection: The choice of solvent is critical. Test the solubility of small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, heptane, or water/alcohol mixtures) to find one where it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary: Potential Solvents
Solvent SystemRationale
Isopropanol/Water Good polarity match; solubility can be fine-tuned by adjusting the water content.
Toluene Aromatic solvent that may offer different selectivity for impurities compared to alcohols.
Heptane/Ethyl Acetate A nonpolar/polar mixture; solubility is adjusted by varying the ratio.

Method 3: Silica Gel Column Chromatography

For challenging separations where impurities have very similar properties to the target compound, column chromatography provides superior resolving power.

The Causality Behind Chromatography

This technique separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic eluent). Silica gel is polar, and polar compounds will adsorb more strongly to it, moving down the column more slowly. Nonpolar compounds have weaker interactions and elute faster. This compound is moderately polar. A key challenge is that the carboxylic acid group can interact very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and "streaking" or "tailing" of the product band. To counteract this, a small amount of a weak acid (e.g., 0.5-1% acetic acid) is added to the mobile phase. This keeps the target molecule fully protonated, suppressing its ionic interaction with the silica and resulting in a sharp, well-defined band.[9]

Visualizing the Workflow

TLC 1. Develop Eluent System via TLC Analysis Pack 2. Pack Column with Silica Slurry TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Purification by Column Chromatography.

Experimental Protocol
  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal mobile phase. A good system will show the target compound with an Rf value of ~0.3-0.4 and good separation from all impurities. A typical starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column to create a uniform, packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully apply it to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (if needed) to begin the flow. Continuously add eluent to the column reservoir.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Monitoring: Spot aliquots from the collected fractions onto TLC plates to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary: Chromatographic Conditions
ParameterRecommended SpecificationPurpose
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate + 0.5% Acetic AcidAdjust ratio for optimal Rf; acetic acid prevents tailing.
Detection TLC with UV lamp (254 nm)The aromatic ring allows for easy visualization.
Expected Purity >99% (by HPLC)Capable of removing closely related impurities.

Purity Analysis and Final Validation

After purification, the identity and purity of this compound must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% trifluoroacetic acid or formic acid) and UV detection is typically used.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure and can reveal the presence of any remaining impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

References

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Application Notes and Protocols for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, the cyclopropane ring has emerged as a powerful and versatile bioisostere, capable of imparting unique conformational rigidity and metabolic stability to drug candidates.[1][2] When combined with fluorine, an element renowned for its ability to modulate physicochemical and pharmacokinetic properties, the resulting fluorinated cyclopropane motifs become particularly attractive for the design of new therapeutics.

This guide focuses on 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid , a compound that embodies this strategic combination. The presence of the 2,6-difluorophenyl group is a hallmark of many central nervous system (CNS) active agents, often enhancing blood-brain barrier penetration and metabolic resistance. The cyclopropanecarboxylic acid moiety, in turn, provides a rigid scaffold and a key acidic functional group for molecular interactions.

While direct and extensive biological data for this compound is still emerging in the public domain, its structural alerts strongly suggest a promising application as a modulator of serotonin receptors, particularly the 5-HT2C receptor . This hypothesis is built upon the well-established role of structurally similar phenylcyclopropane derivatives as potent and selective 5-HT2C agonists.[3][4]

These application notes will provide a comprehensive overview of the rationale for investigating this compound as a potential 5-HT2C receptor agonist, detailed protocols for its synthesis, and in vitro assays to characterize its biological activity.

Part 1: The Scientific Rationale - Targeting the 5-HT2C Receptor

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition.[5] Consequently, it has become a significant target for the development of therapeutics for a range of neuropsychiatric and metabolic disorders, including obesity, schizophrenia, and depression.[3][5][6]

The development of selective 5-HT2C agonists has been a key objective in the field. Structural analogs of this compound, particularly fluorinated 2-phenylcyclopropylmethylamines, have demonstrated high potency and selectivity for the 5-HT2C receptor.[3] The rationale for investigating our target compound in this context is threefold:

  • Bioisosteric Replacement: The cyclopropane ring acts as a rigid bioisostere for other, more flexible, chemical groups, locking the molecule into a specific conformation that may be optimal for binding to the 5-HT2C receptor.[1][7]

  • Fluorine's Influence: The 2,6-difluoro substitution on the phenyl ring can significantly impact the compound's pKa, lipophilicity, and metabolic stability, potentially leading to an improved pharmacokinetic profile.

  • Carboxylic Acid Functionality: The carboxylic acid group can serve as a key interaction point within the receptor's binding pocket, forming hydrogen bonds or ionic interactions with specific amino acid residues.

Part 2: Synthesis Protocol

The following is a detailed, two-step protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar 1-aryl-cyclopropanecarboxylic acids.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

This step involves the cyclopropanation of 2,6-difluorophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.

Materials:

  • 2,6-Difluorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water (deionized)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorophenylacetonitrile (1 equivalent), toluene, and tetrabutylammonium bromide (0.1 equivalents).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the reaction mixture with vigorous stirring.

  • Add 1,2-dibromoethane (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Water (deionized)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 2M

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2,6-difluorophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate.

  • Carefully acidify the aqueous bicarbonate layer with 2M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Part 3: In Vitro Biological Evaluation Protocols

The following protocols are designed to assess the interaction of this compound with the human 5-HT2C receptor.

Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT2C receptor through competition with a known radioligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor

  • [³H]-Mesulergine (radioligand)

  • This compound (test compound)

  • Serotonin (5-HT) as a reference compound

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT2C receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT) for non-specific binding, or 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]-Mesulergine (at a final concentration close to its Kd, typically 1-2 nM).

    • Add 100 µL of the cell membrane preparation (50-100 µg of protein per well).

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Flux

This protocol measures the functional activity of the test compound as an agonist at the 5-HT2C receptor by detecting changes in intracellular calcium levels.[7][8][9]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound (test compound)

  • Serotonin (5-HT) as a reference agonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the cells in the 96- or 384-well plates and grow them to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of this compound or the reference agonist (5-HT) into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response induced by a saturating concentration of 5-HT.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum effect of the test compound relative to 5-HT) using non-linear regression analysis.

Part 4: Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₈F₂O₂Calculated
Molecular Weight198.17 g/mol Calculated
LogP (calculated)1.8 - 2.2Various software
pKa (calculated)4.0 - 4.5Various software
Diagrams

Below are diagrams illustrating the key concepts discussed in these application notes.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis A 2,6-Difluorophenylacetonitrile C 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile A->C NaOH, TBAB, Toluene B 1,2-Dibromoethane B->C D 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile E This compound D->E H₂SO₄, H₂O, Heat

Caption: Synthetic workflow for this compound.

Signaling_Pathway Agonist 5-HT2C Agonist (e.g., Test Compound) Receptor 5-HT2C Receptor Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C receptor signaling pathway leading to calcium mobilization.

References

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kim, Y., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 59(23), 10768-10784. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]

  • López-Giménez, J. F., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Yuan, Z., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2349-2359. [Link]

  • Fletcher, P. J., et al. (2017). Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice. Neuropsychopharmacology, 42(10), 2015-2025. [Link]

  • Chen, J., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Acta Pharmaceutica Sinica B, 8(2), 239-247. [Link]

  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Bergonzini, G., et al. (2014). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience, 5(11), 1079-1090. [Link]

  • van Oers, J. J., et al. (2000). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 292(3), 849-858. [Link]

  • Wankhar, W., et al. (2020). Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission. Behavioural Brain Research, 392, 112780. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Molecules, 24(18), 3329. [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience, 14, 629. [Link]

  • Nakajima, S., et al. (2021). Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Ciotu, C. I., & Di Giovanni, G. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(11), 3485. [Link]

  • EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. (2007).

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid is a key structural motif and a valuable building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates. This application note provides a comprehensive, step-by-step protocol for the scaled-up synthesis of this compound. The described methodology is designed for robustness, high yield, and purity, addressing the common challenges encountered during process scale-up. The protocol is grounded in a phase-transfer catalyzed cyclopropanation, a method well-suited for industrial application due to its efficiency and operational simplicity.[1] We will detail the reaction mechanism, process parameters, safety considerations, and purification techniques, offering a self-validating system for researchers and drug development professionals.

Introduction and Synthetic Strategy

The synthesis of substituted cyclopropanecarboxylic acids is of significant interest due to the prevalence of the cyclopropane ring in numerous biologically active molecules.[2][3] The unique conformational constraints and electronic properties of the cyclopropane ring often impart favorable pharmacological characteristics to drug candidates.[4] this compound, in particular, serves as a crucial precursor in various synthetic pathways.

The chosen synthetic strategy for this scale-up protocol involves a two-step sequence starting from commercially available 2-(2,6-difluorophenyl)acetonitrile:

  • Phase-Transfer Catalyzed Cyclopropanation: The acidic α-proton of 2-(2,6-difluorophenyl)acetonitrile is deprotonated by a strong base under biphasic conditions. The resulting carbanion undergoes a nucleophilic substitution with 1,2-dichloroethane, facilitated by a phase-transfer catalyst (PTC), to form the cyclopropane ring. This method is advantageous for large-scale synthesis as it avoids the use of expensive or hazardous reagents like organometallics and offers excellent scalability.

  • Hydrolysis: The resulting 1-(2,6-difluorophenyl)cyclopropanecarbonitrile is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This approach is selected for its high efficiency, use of readily available and cost-effective reagents, and amenability to standard industrial equipment.

Mechanistic Rationale

The core of this synthesis lies in the phase-transfer catalyzed (PTC) cyclopropanation. The mechanism can be understood through the following steps:

  • Deprotonation: In the aqueous phase, sodium hydroxide provides the hydroxide ions (OH⁻).

  • Ion Exchange: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion with the hydroxide ion, forming an ion pair (Q⁺OH⁻) that is soluble in the organic phase.

  • Organic Phase Deprotonation: The Q⁺OH⁻ complex transports the hydroxide ion into the organic phase, where it deprotonates the 2-(2,6-difluorophenyl)acetonitrile at the benzylic position, generating a resonance-stabilized carbanion.

  • Intramolecular Cyclization: The generated carbanion acts as a nucleophile, first displacing one chlorine atom from 1,2-dichloroethane in an Sₙ2 reaction. A second, rapid intramolecular Sₙ2 reaction then occurs as the newly formed carbanion attacks the second electrophilic carbon, displacing the final chloride and closing the three-membered ring.

  • Catalyst Regeneration: The catalyst (Q⁺) then transports the displaced chloride ion back to the aqueous phase, where it can exchange for another hydroxide ion, thus completing the catalytic cycle.

This catalytic cycle allows the reaction to proceed efficiently at the interface of the two immiscible liquid phases.

Diagram: Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) NaOH NaOH (aq) QCl Q⁺Cl⁻ NaOH->QCl Ion Exchange NaCl NaCl (aq) QOH Q⁺OH⁻ QCl->QOH ArCH2CN ArCH₂CN ArCHCN_neg ArCH⁻CN ArCH2CN->ArCHCN_neg DCE ClCH₂CH₂Cl DCE->QCl Catalyst Regeneration ArCCN 1-(Ar)cyclopropanecarbonitrile DCE->ArCCN ArCCN->ArCCN QOH->ArCH2CN Deprotonation ArCHCN_neg->DCE Sₙ2 Cyclization

Caption: Phase-transfer catalysis cycle for cyclopropanation.

Scaled-Up Synthesis Protocol

This protocol is designed for a ~100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(2,6-Difluorophenyl)acetonitrile≥98%Standard Supplier
1,2-Dichloroethane≥99%Standard Supplier
Sodium Hydroxide (pellets)≥97%Standard Supplier
Tetrabutylammonium Bromide (TBAB)≥99%Standard Supplier
TolueneAnhydrousStandard Supplier
Diethyl EtherACS GradeStandard Supplier
Hydrochloric Acid (37%)ACS GradeStandard Supplier
Sodium Sulfate (anhydrous)ACS GradeStandard Supplier
Ethanol95%Standard Supplier

Equipment:

  • 5 L three-necked round-bottom flask or jacketed reactor

  • Mechanical stirrer with a high-torque motor

  • Condenser

  • Thermocouple

  • Addition funnel

  • Heating/cooling mantle or circulating bath

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Procedure

Step 1: Cyclopropanation to 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

  • Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, condenser, thermocouple, and an inlet for nitrogen. Ensure the setup is dry and purged with nitrogen.

  • Charge Reagents: To the reactor, add 2-(2,6-difluorophenyl)acetonitrile (153 g, 1.0 mol), 1,2-dichloroethane (297 g, 3.0 mol), toluene (1.5 L), and tetrabutylammonium bromide (TBAB) (32.2 g, 0.1 mol).

  • Prepare Base Solution: In a separate beaker, carefully prepare a 50% (w/w) aqueous solution of sodium hydroxide by slowly adding sodium hydroxide pellets (400 g, 10.0 mol) to deionized water (400 mL). Caution: This process is highly exothermic. Use an ice bath for cooling and stir continuously.

  • Reaction Execution:

    • Begin vigorous stirring of the reactor contents (target 300-400 RPM) to ensure efficient mixing of the two phases.

    • Slowly add the 50% NaOH solution to the reactor via the addition funnel over 2-3 hours.

    • Monitor the internal temperature. A moderate exotherm will be observed. Maintain the reaction temperature between 40-50°C using a cooling bath if necessary.

    • After the addition is complete, continue stirring at 50°C for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 L of deionized water to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Transfer the entire mixture to a 5 L separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

    • Combine all organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile as an oil.

Step 2: Hydrolysis to this compound

  • Setup: Transfer the crude nitrile oil to the 5 L reactor equipped with a mechanical stirrer and condenser.

  • Hydrolysis Reaction:

    • Add a solution of sodium hydroxide (200 g, 5.0 mol) in water (1 L) and ethanol (500 mL) to the crude nitrile.

    • Heat the mixture to reflux (approx. 85-90°C) and maintain for 12-18 hours, or until the reaction is complete (monitored by TLC or HPLC). An oily layer should disappear as the sodium salt of the acid is formed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture on a rotary evaporator to remove the ethanol.

    • Dilute the remaining aqueous solution with 1 L of water and wash with diethyl ether (2 x 300 mL) to remove any non-acidic impurities. Discard the ether layers.

    • Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (approx. 420 mL) to pH 1-2. A white precipitate will form.

    • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (3 x 200 mL).

    • Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold 20% ethanol/water, and dry in a vacuum oven at 50°C to a constant weight.

Process Parameters and Expected Results

ParameterValue
Starting Material 2-(2,6-Difluorophenyl)acetonitrile (153 g)
Scale 1.0 mole
Reaction Volume (Cyclopropanation) ~2.5 L
Temperature (Cyclopropanation) 40-50°C
Reaction Time (Cyclopropanation) 6-8 hours
Temperature (Hydrolysis) Reflux (~85-90°C)
Reaction Time (Hydrolysis) 12-18 hours
Expected Yield 158 - 178 g (80-90% over two steps)
Appearance White to off-white crystalline solid
Purity (by HPLC) ≥99%
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol

Safety and Hazard Management

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed. A thorough risk assessment should be conducted before commencing any work.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. The dissolution in water is extremely exothermic.[5] Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7] Prepare solutions in an ice bath to control the temperature.

  • 1,2-Dichloroethane: Flammable, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. Use in a well-ventilated area and away from ignition sources.

  • Cyanide Intermediates: The starting material and intermediate are nitriles. While not as acutely toxic as inorganic cyanides, they should be handled with care. Avoid acidification of any waste streams containing the nitrile, as this could potentially generate hydrogen cyanide gas.

  • Exotherm Control: The cyclopropanation reaction is exothermic, particularly during the addition of the concentrated NaOH solution. Slow addition and external cooling are critical to prevent a runaway reaction. A jacketed reactor with a circulating cooling system is highly recommended for scales larger than described here.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves are mandatory at all times.[6][8]

Diagram: Overall Synthesis Workflow

Synthesis_Workflow A Start: 2-(2,6-Difluorophenyl)acetonitrile B Step 1: Phase-Transfer Catalyzed Cyclopropanation Reagents: 1,2-Dichloroethane, 50% NaOH, TBAB, Toluene Conditions: 40-50°C, 6-8h A->B C Work-up & Isolation (Aqueous Wash, Solvent Removal) B->C D Intermediate: Crude 1-(Ar)cyclopropanecarbonitrile C->D E Step 2: Hydrolysis Reagents: NaOH, Ethanol/Water Conditions: Reflux, 12-18h D->E F Work-up & Precipitation (Acidification with HCl) E->F G Purification (Recrystallization from Ethanol/Water) F->G H Final Product: this compound G->H

Caption: High-level workflow for the synthesis of the target compound.

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound. By employing a phase-transfer catalyzed cyclopropanation, this process avoids problematic reagents and is well-suited for manufacturing environments. The clear, step-by-step instructions, coupled with critical safety information and mechanistic insights, provide researchers and process chemists with a robust framework for producing this valuable intermediate in high yield and purity.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from nj.gov. (Link not directly applicable to NaOH but provides an example of a safety summary structure).
  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(3), 553–565. Available at: [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865. Available at: [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link] (Illustrative of SDS for hazardous reagents).

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

  • Singh, G., & Singh, M. (2017). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ChemistrySelect, 2(24), 7113-7133. Available at: [Link]

  • Kryshtal, A., et al. (2011). [2+1]-Type Cyclopropanation Reactions. In Modern Allene Chemistry.
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry, 57(12), 1839-1844. Available at: [Link]

  • Johnson, M. A., & Luedtke, Jr., G. L. (1996). U.S. Patent No. 5,504,245. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Coll. Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). Available at: [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available at: [Link]

  • Pitre, S. P., & Nicewicz, D. A. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(48), 15849-15853. Available at: [Link]

  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Doyle, M. P., et al. (2020). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Organic & Biomolecular Chemistry, 18(22), 4267-4272. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Jiang, Y., et al. (2016). An Eco-Friendly Method to Get a Bio-Based Dicarboxylic Acid Monomer 2,5-Furandicarboxylic Acid and Its Application in the Synthesis of Poly(hexylene 2,5-furandicarboxylate) (PHF). Polymers, 8(4), 134. Available at: [Link]

  • Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-174. Available at: [Link]

  • Zhang, D., & Curran, D. P. (2007). A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane. The Journal of organic chemistry, 72(23), 8963–8965. Available at: [Link]

Sources

Application Notes and Protocols for the Use of trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid as a Key Intermediate for P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of P2Y12 Receptor Antagonists and Their Synthesis

The P2Y12 receptor is a crucial G protein-coupled receptor found on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation, a key event in the formation of thrombi.[2] Consequently, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy, widely used in the management of acute coronary syndromes and to prevent cardiovascular events in high-risk patients.[3]

Ticagrelor is a potent, orally active, and reversible P2Y12 receptor antagonist that is chemically distinct from the thienopyridine class of antiplatelet drugs.[4][5] A key structural feature of Ticagrelor and other similar P2Y12 antagonists is the presence of a cyclopropylamine moiety. The synthesis of this crucial component often proceeds through a chiral cyclopropanecarboxylic acid intermediate. This document provides detailed protocols for the synthesis of a key intermediate, trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, and its subsequent conversion to the corresponding amine, a pivotal building block for the synthesis of P2Y12 receptor antagonists like Ticagrelor.[6]

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a Gαi-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade, along with the activation of phosphoinositide 3-kinase (PI3K) by the Gβγ subunit, ultimately leads to the activation of the glycoprotein IIb/IIIa receptor, promoting platelet aggregation and thrombus formation.[7][8]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP VASP-P PKA->VASP Inhibition GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Akt Akt PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling cascade in platelets.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with commercially available starting materials to generate the key trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine intermediate. This is followed by its coupling with a suitable triazolopyrimidine core to yield the final P2Y12 receptor antagonist.

Synthetic_Workflow Start 3,4-Difluorobenzaldehyde Step1 Synthesis of (E)-3-(3,4-difluorophenyl)acrylic acid Start->Step1 Step2 Chiral Resolution & Cyclopropanation Step1->Step2 Intermediate1 trans-(1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid Step2->Intermediate1 Step3 Curtius Rearrangement Intermediate1->Step3 Intermediate2 (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine Step3->Intermediate2 Step4 Coupling with Triazolopyrimidine Core Intermediate2->Step4 FinalProduct P2Y12 Receptor Antagonist (e.g., Ticagrelor) Step4->FinalProduct

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

This protocol is adapted from established literature procedures and involves the formation of a substituted acrylic acid followed by a diastereoselective cyclopropanation and subsequent hydrolysis.[2][9]

Step 1.1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid

  • To a flask containing 3,4-difluorobenzaldehyde (1.0 eq), add malonic acid (1.1 eq), pyridine (3.0 eq), and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield (E)-3-(3,4-difluorophenyl)acrylic acid.

Step 1.2: Chiral Esterification and Cyclopropanation

  • Suspend the (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to 70°C for 2-3 hours to form the acid chloride.[2]

  • In a separate flask, dissolve L-menthol (1.0 eq) in toluene and pyridine (1.5 eq). Cool this solution to 0°C.

  • Slowly add the prepared acid chloride solution to the L-menthol solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer over sodium sulfate and concentrate to obtain the chiral ester.

  • Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide (1.5 eq) with sodium hydride (1.5 eq) in anhydrous DMSO.

  • Add the chiral ester to the ylide solution and stir at room temperature for 24 hours.[2]

  • Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate. The resulting diastereomeric cyclopropane esters can be separated by chromatography or crystallization.

Step 1.3: Hydrolysis to the Carboxylic Acid

  • Dissolve the desired diastereomer of the cyclopropane ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[2]

Part 2: Synthesis of trans-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

This key amine intermediate is synthesized from the carboxylic acid via a Curtius rearrangement, which proceeds with retention of configuration.[10][11]

Step 2.1: Formation of the Acyl Azide

  • Dissolve the trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to 80-90°C and stir for 2-4 hours. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch at ~2140 cm⁻¹).

Step 2.2: Curtius Rearrangement and Trapping of the Isocyanate

  • To the reaction mixture containing the acyl azide, add benzyl alcohol (1.5 eq) and continue heating at 100-110°C for 4-6 hours. This will facilitate the rearrangement to the isocyanate, which is then trapped by benzyl alcohol to form a carbamate.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the resulting carbamate by column chromatography.

Step 2.3: Deprotection to the Amine

  • Dissolve the purified carbamate in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[12]

Part 3: Synthesis of Ticagrelor

This protocol outlines the final coupling and deprotection steps to yield Ticagrelor.[7]

Step 3.1: Coupling Reaction

  • Dissolve the appropriate triazolopyrimidine core, for example, 2-[((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[4][12][13]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][12][13]dioxol-4-yl)oxy]-1-ethanol (1.0 eq), in acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) and trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by HPLC.

  • After completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the protected Ticagrelor intermediate.

Step 3.2: Deprotection to Yield Ticagrelor

  • Dissolve the protected intermediate in dichloromethane.

  • Add aqueous hydrochloric acid and stir vigorously for 2-3 hours at room temperature.

  • Monitor the deprotection by HPLC.

  • Once complete, adjust the pH of the reaction mixture to 9-11 with an aqueous sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Ticagrelor.[6]

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected Mass Spec (m/z)
trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidC₁₀H₈F₂O₂198.171.3-1.4 (m, 1H), 1.6-1.7 (m, 1H), 1.9-2.0 (m, 1H), 2.5-2.6 (m, 1H), 6.9-7.3 (m, 3H), 12.2 (br s, 1H)[M-H]⁻ 197.05
trans-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineC₉H₉F₂N169.170.9-1.1 (m, 2H), 2.0-2.1 (m, 1H), 2.4-2.5 (m, 1H), 6.9-7.3 (m, 3H)[M+H]⁺ 170.08
TicagrelorC₂₃H₂₈F₂N₆O₄S522.570.81 (t, 3H), 1.3-1.6 (m, 4H), 1.9-2.2 (m, 2H), 2.5-3.2 (m, 5H), 3.4-3.6 (m, 4H), 3.7-4.0 (m, 2H), 4.5-4.6 (m, 2H), 4.9-5.1 (m, 3H), 7.0-7.4 (m, 3H)[M+H]⁺ 523.19

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.[3][14][15]

References

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
  • What is the mechanism of Ticagrelor? (2024).
  • What is the mechanism of action of Ticagrelor (generic name for Brand name: Brilinta), a P2Y12 (Purinergic receptor P2Y12) inhibitor? (2025). Dr.Oracle.
  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095.
  • Schematic representation of P2Y12 (top left), GPVI (top right), and... (n.d.).
  • Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Husted, S., et al. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular Therapeutics, 27(4), 259-274.
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).
  • Husted, S., & van Giezen, J. J. (2009). Ticagrelor: the first reversibly binding oral P2Y(12) receptor antagonist.
  • WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. (2013).
  • CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. (2020).
  • Signalling pathways upon platelet P2Y12 receptor activation,... (n.d.).
  • Cattaneo, M. (2010). New P2Y12 inhibitors.
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). Rasayan Journal of Chemistry.
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. (n.d.). ChemicalBook.
  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). PubMed Central.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2017). PubMed Central.
  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021). PubMed Central.
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. (n.d.). Synthink Chemicals.
  • Curtius rearrangement. (n.d.). Chemistry Steps.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process. Our insights are grounded in established chemical principles and practical laboratory experience to ensure you can achieve a successful synthesis with high purity and yield.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound, a key building block in medicinal chemistry, typically proceeds through a two-step process: the cyclopropanation of (2,6-difluorophenyl)acetonitrile followed by the hydrolysis of the resulting nitrile. While seemingly straightforward, this pathway presents several potential pitfalls. This guide will help you diagnose and resolve these issues.

Logical Flow for Troubleshooting Synthesis

Caption: Troubleshooting Decision Workflow for Synthesis.

Issue 1: Low Yield in the Cyclopropanation Step

  • Question: I am getting a very low yield of 1-(2,6-difluorophenyl)cyclopropanecarbonitrile. What are the likely causes and how can I improve it?

  • Answer: Low yields in this alkylation are common and can often be attributed to several factors:

    • Inefficient Deprotonation: The acidity of the alpha-proton on (2,6-difluorophenyl)acetonitrile is crucial. The use of a strong base like sodium hydroxide is typical. Ensure the base is fresh and not carbonated. The reaction is often biphasic, which can hinder the deprotonation.

    • Solution: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended. The PTC helps to shuttle the hydroxide ions into the organic phase and the generated carbanion into the aqueous phase (or the interface), significantly increasing the reaction rate.

    • Side Reactions: The generated carbanion can potentially react with the starting nitrile or undergo other undesired pathways if the alkylating agent (1,2-dibromoethane) is not present in sufficient concentration or is not reactive enough.

    • Solution: Ensure that 1,2-dibromoethane is added shortly after the base and PTC. Some protocols suggest a slight excess of the alkylating agent.

    • Reaction Conditions: The reaction temperature and time are critical.

    • Solution: The reaction is typically run at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.

Issue 2: Incomplete Hydrolysis of the Nitrile

  • Question: After the hydrolysis step with concentrated HCl, I still see a significant amount of the starting nitrile in my crude product. How can I drive the reaction to completion?

  • Answer: The hydrolysis of sterically hindered nitriles like 1-(2,6-difluorophenyl)cyclopropanecarbonitrile can be sluggish.

    • Insufficient Reaction Time or Temperature: The primary reason for incomplete hydrolysis is often insufficient heating or reaction time.

    • Solution: Increase the reaction time and/or temperature. Refluxing in concentrated hydrochloric acid for several hours (e.g., 4-8 hours) is often necessary.[1] Monitor the reaction progress by TLC until the starting nitrile spot is no longer visible.

    • Alternative Hydrolysis Conditions: If acidic hydrolysis is not effective, basic hydrolysis can be an alternative.

    • Solution: Reflux the nitrile with a strong base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol or ethylene glycol, followed by acidic workup. Be aware that this can sometimes lead to other side products.

Issue 3: Formation of Amide Impurity During Hydrolysis

  • Question: My final product is contaminated with a significant amount of 1-(2,6-difluorophenyl)cyclopropanecarboxamide. How can I avoid this?

  • Answer: The formation of the corresponding amide is a common side product in nitrile hydrolysis, as the amide is an intermediate in the reaction pathway.[1]

    • Cause: The rate of hydrolysis of the amide to the carboxylic acid can be slow under certain conditions, leading to its accumulation.

    • Solution 1: Force the Reaction to Completion: As with incomplete hydrolysis, extending the reaction time and/or increasing the temperature during the acidic or basic hydrolysis will promote the conversion of the amide to the desired carboxylic acid.

    • Solution 2: Purification: If a small amount of amide is formed, it can often be removed during the purification step. The carboxylic acid is acidic and can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving the neutral amide in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Issue 4: Purification Challenges

  • Question: I am having difficulty obtaining a pure product after workup. What are the best purification methods?

  • Answer:

    • Acid-Base Extraction: This is the most effective method for separating the carboxylic acid product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a saturated solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

    • Recrystallization: If impurities persist after extraction, recrystallization can be employed. A suitable solvent system needs to be determined empirically, but mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) are often effective.

    • Column Chromatography: For very persistent impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used. The carboxylic acid can sometimes streak on silica gel; adding a small amount of acetic acid to the eluent can help to mitigate this.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for this compound?

    • A1: A common and well-documented method involves two main steps.[1] First, (2,6-difluorophenyl)acetonitrile is reacted with 1,2-dibromoethane in the presence of a base (like sodium hydroxide) and often a phase-transfer catalyst to form 1-(2,6-difluorophenyl)cyclopropanecarbonitrile. The second step is the hydrolysis of this nitrile intermediate to the final carboxylic acid, typically using a strong acid like concentrated HCl under reflux.[1]

  • Q2: Are there alternative synthetic routes?

    • A2: Yes, other routes have been described, particularly in the patent literature. One alternative starts from 2,6-difluorobenzaldehyde, which is converted to an unsaturated intermediate that is then cyclopropanated. For example, a Wittig or Horner-Wadsworth-Emmons reaction can be used to form an alkene, which is then subjected to cyclopropanation using reagents like trimethylsulfoxonium iodide.[2][3]

  • Q3: Why is the 2,6-difluoro substitution pattern challenging?

    • A3: The two fluorine atoms in the ortho positions to the point of attachment on the phenyl ring are strongly electron-withdrawing and create significant steric hindrance. This can affect the reactivity of adjacent functional groups. For example, it can make the hydrolysis of the nitrile more difficult compared to less substituted analogues.

  • Q4: How can I monitor the progress of the reactions?

    • A4: Thin-layer chromatography (TLC) is the most convenient method. For the cyclopropanation step, you will see the spot for (2,6-difluorophenyl)acetonitrile disappear and a new, typically less polar, spot for the cyclopropylnitrile appear. For the hydrolysis, the nitrile spot will be replaced by a more polar spot for the carboxylic acid (which may streak on the TLC plate). Using a co-spot of the starting material on your TLC plate is always good practice.

  • Q5: What are the key safety precautions for this synthesis?

    • A5:

      • 1,2-dibromoethane is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

      • Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with appropriate PPE.

      • The reactions may be exothermic, so proper temperature control is necessary.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common laboratory practices for this type of synthesis.[1] Researchers should always refer to specific literature procedures and perform their own risk assessments.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

Caption: Workflow for the Synthesis of the Nitrile Intermediate.

ReagentMolar Eq.Notes
(2,6-Difluorophenyl)acetonitrile1.0Starting material
1,2-Dibromoethane1.1 - 1.5Alkylating agent
Sodium Hydroxide (50% w/v aq. soln.)2.0 - 3.0Base
Tetrabutylammonium Bromide (TBAB)0.05 - 0.1Phase-transfer catalyst

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,6-difluorophenyl)acetonitrile, 1,2-dibromoethane, and tetrabutylammonium bromide.

  • Begin vigorous stirring and slowly add the 50% aqueous sodium hydroxide solution. The addition may be exothermic.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Cool the reaction mixture to room temperature, dilute with water, and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile. This can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis to this compound

Procedure:

  • Combine the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile with concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC to ensure the disappearance of the starting material and the intermediate amide.

  • Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate.

  • Perform an acid-base extraction as described in the "Purification Challenges" section to purify the product.

  • Dry the final product under vacuum. Characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

References

  • EON Biotech. Cyclopropanecarbonitrile, 1-(2,6-difluorophenyl)- – (124276-65-9). Available from: [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available from: [Link]

  • Google Patents. (2013). WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). National Institutes of Health. Available from: [Link]

  • Chemical Communications. (2021). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Available from: [Link]

  • Google Patents. (2013). EP2644590A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic building block. We will move beyond simple procedural outlines to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 1-arylcyclopropanecarboxylic acids can be approached through several pathways. For the specific target, this compound, two routes stand out for their efficiency and adaptability.

  • Route A: Phase-Transfer Catalyzed (PTC) Cyclopropanation of a Nitrile Intermediate. This is often the most direct method. It begins with 2-(2,6-Difluorophenyl)acetonitrile, which undergoes cyclopropanation with a dihaloethane under basic conditions, facilitated by a phase-transfer catalyst. The resulting cyclopropylnitrile is then hydrolyzed to the target carboxylic acid.[1]

  • Route B: Cyclopropanation of an α,β-Unsaturated Precursor. This route involves creating an alkene, such as an ester of 2,6-difluorocinnamic acid, and then forming the cyclopropane ring using a carbene or carbenoid source, like a sulfur ylide (Corey-Chaykovsky reaction) or a Simmons-Smith reagent.[2][3] This is followed by hydrolysis if an ester was used.

The following workflow provides a high-level comparison of these two common approaches.

G cluster_A Route A: Nitrile Cyclopropanation cluster_B Route B: Alkene Cyclopropanation A1 2-(2,6-Difluorophenyl)acetonitrile A2 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile A1->A2 1,2-Dibromoethane, NaOH, PTC A3 Target Carboxylic Acid A2->A3 Acid or Base Hydrolysis B1 2,6-Difluorobenzaldehyde B2 α,β-Unsaturated Ester B1->B2 Wittig or HWE Reaction B3 Cyclopropyl Ester B2->B3 Sulfur Ylide or Simmons-Smith B4 Target Carboxylic Acid B3->B4 Ester Hydrolysis start Starting Materials start->A1 start->B1

Caption: High-level comparison of two primary synthetic routes.

This guide will focus primarily on Route A , which generally involves fewer steps and utilizes more readily available starting materials.

Section 2: Troubleshooting Guide for Route A

This section addresses common issues encountered during the two main stages of Route A: cyclopropanation and hydrolysis.

Stage 1: Cyclopropanation of 2-(2,6-Difluorophenyl)acetonitrile

Q: My cyclopropanation reaction shows low or no conversion of the starting nitrile. What are the likely causes?

A: This is a frequent issue and typically points to one of three areas: deprotonation, catalysis, or reagent stability.

  • Inefficient Deprotonation: The reaction is initiated by the deprotonation of the benzylic carbon. The electron-withdrawing fluorine atoms increase the acidity of these protons, but a strong base is still required.

    • Solution: Use a concentrated aqueous solution of a strong base, typically 50% (w/v) NaOH. Solid bases like KOH can also be effective but may present solubility and mass transfer issues. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

  • Poor Phase-Transfer Catalyst (PTC) Performance: The PTC is essential for transporting the hydroxide anion (or the generated carbanion) between the aqueous and organic phases.[4]

    • Solution: Tetrabutylammonium bromide (TBAB) is a common and effective choice.[1] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%). If TBAB is ineffective, consider a more lipophilic PTC like a tetrahexylammonium salt, which can have better solubility in the organic phase. Catalyst poisoning by impurities can also be an issue; ensure your starting materials are of high purity.

  • Reaction Temperature: While some heat is needed to overcome the activation energy, excessive temperatures can lead to side reactions or decomposition of the PTC.

    • Solution: The optimal temperature is typically between 50-70°C.[1] Monitor the internal reaction temperature carefully, as the reaction can be exothermic. Start at a lower temperature (e.g., 40°C) and gradually increase if the reaction is sluggish, as monitored by TLC or GC/LC-MS.

Q: I'm observing significant formation of dark, polymeric side products instead of my desired cyclopropylnitrile. How can I prevent this?

A: This is a classic sign of competing side reactions, such as self-condensation of the nitrile or reaction with the dihaloethane to form oligomers. The key is to control the concentration of the reactive carbanion intermediate.

  • Reagent Addition Rate: Adding all reagents at once can lead to a high concentration of the carbanion, promoting polymerization.

    • Solution: Add the 1,2-dibromoethane slowly and dropwise to the mixture of the nitrile, base, and PTC at the reaction temperature. This ensures that the generated carbanion reacts quickly with the alkylating agent rather than with another molecule of the starting material.

  • Stoichiometry: An excess of the base or nitrile relative to the 1,2-dibromoethane can favor side reactions.

    • Solution: Use a slight excess of 1,2-dibromoethane (e.g., 1.2 to 1.5 equivalents) to ensure the carbanion is effectively trapped. However, a large excess should be avoided as it can complicate purification.

Stage 2: Hydrolysis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

Q: My nitrile hydrolysis is very slow, incomplete, or requires harsh conditions that degrade the product.

A: Hydrolysis of sterically hindered nitriles can be challenging. The conditions must be forceful enough to hydrolyze the nitrile but mild enough to avoid cleaving the cyclopropane ring or causing decarboxylation.

  • Choice of Hydrolysis Conditions (Acid vs. Base):

    • Basic Hydrolysis: Often preferred. A mixture of a high-boiling point solvent like ethylene glycol with a strong base (NaOH or KOH) at elevated temperatures (e.g., 120-160°C) is effective. The reaction proceeds via the intermediate carboxamide.

    • Acidic Hydrolysis: Can also be used, for example, with a mixture of concentrated H₂SO₄ and water. However, this can sometimes lead to more side products or decarboxylation, especially at high temperatures.[5]

  • Monitoring the Reaction: The reaction typically proceeds from nitrile to amide and then to the carboxylate salt (under basic conditions).

    • Solution: Monitor the reaction by TLC or LC-MS. If you observe a buildup of the amide intermediate, a longer reaction time or higher temperature may be necessary for the second hydrolysis step. A study on the hydrolysis of 2,6-difluorobenzonitrile showed that the conversion to the amide is followed by hydrolysis to the carboxylic acid, highlighting this two-step process.[5]

Q: After acidification of the basic hydrolysis mixture, I get a low yield of my precipitated carboxylic acid.

A: This could be due to incomplete hydrolysis, product solubility, or accidental decarboxylation.

  • Incomplete Hydrolysis: As mentioned, if the reaction is not driven to completion, a significant portion of your material may remain as the water-soluble amide.

    • Solution: Ensure the hydrolysis is complete by extending the reaction time or increasing the temperature before proceeding to workup.

  • Product Solubility: The target carboxylic acid has some solubility in water, especially if the volume is large.

    • Solution: After acidification, cool the mixture in an ice bath to minimize the solubility of the product before filtration. If the yield is still low, extract the acidic aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[6]

  • Premature Acidification: Adding acid while the solution is still very hot can sometimes promote decarboxylation or other degradation pathways.

    • Solution: Allow the reaction mixture to cool to at least room temperature, or preferably to 0-5°C in an ice bath, before slowly and carefully acidifying with concentrated HCl until the pH is ~1-2.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for scalability? A: Route A (the nitrile cyclopropanation pathway) is often more amenable to scale-up. It avoids potentially pyrophoric reagents like diethylzinc (used in some Simmons-Smith modifications) and the challenges of handling sulfur ylides on a large scale.[2] Phase-transfer catalysis is a well-established and scalable technology in industrial chemistry.[4]

Q: What are the primary safety concerns for this synthesis? A:

  • 1,2-Dibromoethane: Is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated NaOH/KOH: These are highly corrosive. Use appropriate PPE, including gloves and safety glasses. The hydrolysis step is often performed at high temperatures, increasing the risk of severe burns.

  • Exothermic Reactions: Both the cyclopropanation and the acidification of the hydrolysis mixture can be highly exothermic. Use an ice bath for cooling and add reagents slowly to maintain control.

Q: How can I effectively purify the final this compound? A: The primary method is recrystallization. After isolation of the crude solid product from the acidified hydrolysis mixture, it can be recrystallized from a suitable solvent system, such as a mixture of toluene and heptane or ethanol and water. If impurities persist, an acid-base extraction can be performed: dissolve the crude product in a solvent like ethyl acetate, wash with a mild base (e.g., saturated NaHCO₃ solution) to extract the acid into the aqueous layer, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.[6]

Q: Are there alternative cyclopropanating agents I could consider if the dibromoethane route fails? A: Yes. If Route A is problematic, the most common alternative is a Simmons-Smith type reaction on a precursor like 1,3-difluoro-2-(prop-1-en-2-yl)benzene. The classic Simmons-Smith reaction uses a zinc-copper couple with diiodomethane.[2][7] A higher-yielding but more hazardous alternative is the Furukawa modification, which uses diethylzinc.[8] These methods are stereospecific and have a broad functional group tolerance.[9][10]

Section 4: Data Summary & Mechanistic Diagrams

Table 1: Key Parameters for PTC Cyclopropanation
ParameterRecommended ConditionRationale & Key Considerations
Base 50% (w/v) aq. NaOHProvides a high concentration of hydroxide for efficient deprotonation.
Alkylating Agent 1,2-DibromoethaneCost-effective and efficient for forming the cyclopropane ring.
Stoichiometry 1.2 - 1.5 eq. DibromoethaneSlight excess ensures trapping of the carbanion, minimizing side reactions.
Catalyst TBAB (5-10 mol%)Efficiently transports ions between phases; readily available.[1]
Solvent Biphasic (e.g., Toluene/Water)Toluene is a good solvent for the organic starting materials and product.
Temperature 50 - 70 °CBalances reaction rate against the potential for reagent/catalyst decomposition.
Typical Yield 75 - 90% (for the nitrile)Yield is highly dependent on controlling reagent addition and temperature.[1]
Mechanistic Diagrams

The following diagrams illustrate the key mechanistic steps in Route A.

G cluster_phase Phase-Transfer Catalysis Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase OH OH⁻ QBr_aq Q⁺Br⁻ (PTC) Na Na⁺ QOH_aq Q⁺OH⁻ QBr_aq->QOH_aq Ion Exchange NaBr Na⁺Br⁻ QOH_org Q⁺OH⁻ QOH_aq->QOH_org Phase Transfer RCN Ar-CH₂-CN RCN_anion Ar-CH⁻-CN RCN->RCN_anion Deprotonation DBE Br-CH₂-CH₂-Br RCN_anion->DBE SN2 Attack Product Cyclopropyl Nitrile DBE->Product Intramolecular SN2 QBr_org Q⁺Br⁻ QBr_org->QBr_aq Phase Transfer QOH_org->RCN

Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.

G cluster_hydrolysis Nitrile Hydrolysis Pathway (Basic Conditions) Nitrile Cyclopropyl Nitrile Amide Cyclopropyl Amide Nitrile->Amide 1. OH⁻ 2. H₂O Carboxylate Cyclopropyl Carboxylate Salt Amide->Carboxylate 1. OH⁻ (Heat) 2. H₂O Acid Final Carboxylic Acid Product Carboxylate->Acid H₃O⁺ (Acidification)

Caption: Stepwise pathway for the basic hydrolysis of the nitrile intermediate.

Section 5: Detailed Experimental Protocol (Route A)

Disclaimer: This protocol is a representative example and may require optimization. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-(2,6-Difluorophenyl)acetonitrile (1.0 eq.), Toluene (5 mL per gram of nitrile), and Tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Begin vigorous stirring and add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq.).

  • Heat the biphasic mixture to 60°C.

  • Slowly add 1,2-dibromoethane (1.3 eq.) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature between 60-65°C.

  • After the addition is complete, continue stirring at 65°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and ethyl acetate. Separate the organic layer.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropylnitrile, which can be purified by vacuum distillation or carried forward directly.

Step 2: Hydrolysis to this compound

  • In a flask equipped for high-temperature reflux, combine the crude 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (1.0 eq.), ethylene glycol (3 mL per gram of nitrile), and potassium hydroxide (5.0 eq.).

  • Heat the mixture with vigorous stirring to 140-150°C. Ammonia gas will evolve.

  • Maintain the temperature and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete conversion of the nitrile and intermediate amide.

  • Cool the dark solution to room temperature and pour it carefully into a beaker of ice water.

  • Rinse the reaction flask with water and add it to the beaker.

  • While stirring in an ice bath, slowly and carefully acidify the aqueous solution to pH 1-2 by adding concentrated hydrochloric acid. A precipitate should form.

  • Continue to stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the solid product under vacuum. For higher purity, recrystallize from a suitable solvent like aqueous ethanol or a toluene/heptane mixture.

References

  • Bhattacharya, A. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC, NIH.[Link]

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition, 59(5), 1857-1862. [Link]

  • Wikipedia. (2023). Cyclopropanation. Wikipedia.[Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.[Link]

  • Wikipedia. (2023). Simmons–Smith reaction. Wikipedia.[Link]

  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7381. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal.[Link]

  • S. S. H. Zaidi, et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3593-3598. [Link]

  • Google Patents. (2012). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (2013). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (2005). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • Wang, L., et al. (2014). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 22(11-12), 1278-1282. [Link]

  • Google Patents. (2015). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.

Sources

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, experience-driven troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.

The predominant synthetic route proceeds in two key stages: the cyclopropanation of 2-(2,6-difluorophenyl)acetonitrile followed by the hydrolysis of the resulting cyclopropylnitrile. Each stage presents unique challenges that can lead to significant side reactions and impurities if not properly controlled.

Section 1: Troubleshooting Guide - Common Side Reactions & Impurities

This section addresses the most frequently encountered issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

1.1 Issues During Cyclopropanation: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

The first step involves the α-alkylation of 2-(2,6-difluorophenyl)acetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane, under strongly basic conditions.

Q1: My cyclopropanation yield is low, and analysis shows a significant amount of unreacted 2-(2,6-difluorophenyl)acetonitrile. What is the likely cause?

A1: Low conversion is typically traced back to inefficient deprotonation of the starting nitrile or inadequate mixing between the aqueous and organic phases.

  • Causality: The reaction relies on the formation of a carbanion at the benzylic position of the nitrile. This requires a sufficiently strong base. Furthermore, since the reaction is biphasic (aqueous base, organic substrate), efficient transfer of the generated anion to the organic phase for reaction with 1,2-dibromoethane is critical.

  • Troubleshooting Steps:

    • Base Concentration: Ensure the use of a highly concentrated base, such as 50% (w/v) aqueous sodium hydroxide. This high concentration minimizes the amount of water that can compete in side reactions.[1][2]

    • Phase Transfer Catalyst (PTC): The use of a PTC like Tetra-n-butylammonium bromide (TBAB) is crucial. The PTC escorts the organic anion from the aqueous phase into the organic phase, dramatically accelerating the reaction rate and often reducing the required reaction time from over 12 hours to 4-6 hours.[1]

    • Vigorous Stirring: Maintain vigorous mechanical stirring throughout the reaction to maximize the interfacial area between the two phases, facilitating the action of the PTC.

    • Temperature Control: The reaction temperature is a critical parameter. While heating accelerates the reaction, excessively high temperatures (e.g., >100 °C) can promote side reactions and decrease yield. An optimal temperature is typically around 60 °C.[1]

Q2: My crude product contains a significant amount of a dark, tar-like polymer. How can I prevent its formation?

A2: Polymer formation arises from the self-condensation of the highly reactive starting nitrile under strong basic conditions.

  • Causality: The carbanion of 2-(2,6-difluorophenyl)acetonitrile can act as a nucleophile and attack the nitrile group of another molecule, initiating a polymerization cascade. This is exacerbated by localized high concentrations of base or prolonged reaction times at elevated temperatures.

  • Mitigation Strategies:

    • Controlled Addition: Instead of adding the base all at once, consider a slow, controlled addition to the mixture of the nitrile and 1,2-dibromoethane. This maintains a lower steady-state concentration of the reactive carbanion.

    • Optimal Temperature: Avoid exceeding the recommended reaction temperature (approx. 60 °C). Higher temperatures significantly increase the rate of polymerization.[1]

    • Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the workup promptly. Unnecessarily long reaction times increase the likelihood of polymer formation.[1]

1.2 Issues During Nitrile Hydrolysis: Synthesis of this compound

The second step is the hydrolysis of the cyclopropylnitrile to the target carboxylic acid, which can be performed under acidic or basic conditions.

Q1: My final product is heavily contaminated with 1-(2,6-Difluorophenyl)cyclopropanecarboxamide. How do I prevent its formation and remove it?

A1: The formation of the amide is the most common side reaction and results from incomplete hydrolysis. The nitrile is first hydrolyzed to an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

  • Causality: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step. Insufficiently harsh conditions (e.g., low temperature, short reaction time, or dilute acid/base) will cause the reaction to stall at the stable amide intermediate.[1][3][4]

  • Troubleshooting & Optimization:

    • Forceful Conditions: To drive the reaction to completion, use forceful and sustained conditions. For acidic hydrolysis, heating under reflux (approx. 110 °C) with concentrated hydrochloric acid for at least 2-4 hours is recommended.[1] For alkaline hydrolysis, refluxing with a concentrated solution of NaOH is necessary.[3]

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. The most reliable method is to monitor the disappearance of the amide intermediate by TLC or HPLC.

    • Purification: If amide contamination is present, it can be difficult to remove by simple recrystallization due to similar polarities.

      • Re-hydrolysis: The most effective method is to subject the entire crude mixture to the hydrolysis conditions again to convert the remaining amide.

      • Basic Extraction: The target carboxylic acid is acidic and can be separated from the neutral amide. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its sodium salt, while the amide remains in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with concentrated HCl to precipitate the pure carboxylic acid, which can then be filtered.[5]

Section 2: Frequently Asked Questions (FAQs) - Process Optimization

Q1: Acidic vs. Alkaline Hydrolysis: Which is the preferred method for this synthesis?

A1: Both methods are effective, but acidic hydrolysis is often preferred for its simpler workup.

  • Acidic Hydrolysis: Using an acid like concentrated HCl leads to the formation of the carboxylic acid and an ammonium salt (e.g., ammonium chloride).[3] The final product is typically isolated by cooling the reaction mixture, causing the organic acid to precipitate, followed by filtration.

  • Alkaline Hydrolysis: Using a base like NaOH produces the sodium salt of the carboxylic acid and ammonia gas.[3][4] To isolate the final product, the reaction mixture must be cooled and then carefully acidified with a strong acid (e.g., HCl) to precipitate the free carboxylic acid. This adds an extra step to the workup.[6]

Q2: What are the best analytical techniques to monitor this synthesis?

A2: A combination of techniques is ideal for robust monitoring.

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the consumption of starting materials and the appearance of products and intermediates. Use a mobile phase like 30% ethyl acetate in hexanes. The carboxylic acid will be a baseline spot without the addition of acetic acid to the eluent, while the nitrile and amide will have higher Rf values.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the conversion rate and the relative percentages of products and impurities. HPLC is particularly useful for monitoring the hydrolysis step to ensure the complete conversion of the amide intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the structure and identifying impurities.

Section 3: Key Experimental Protocols
Protocol 1: Optimized Cyclopropanation using a Phase Transfer Catalyst

This protocol is designed to maximize the yield of the nitrile intermediate while minimizing side reactions.

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-(2,6-difluorophenyl)acetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), and Tetra-n-butylammonium bromide (TBAB) (0.05 equiv).

  • With vigorous stirring, add a 50% (w/v) aqueous solution of sodium hydroxide (4.0 equiv).

  • Heat the mixture to 60 °C and maintain for 4-6 hours.

  • Monitor the reaction via TLC or GC until the starting nitrile is consumed.

  • Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., toluene or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile, which can be used in the next step or purified by vacuum distillation.

Protocol 2: Complete Hydrolysis to Minimize Amide Impurity

This protocol ensures the complete conversion of the nitrile to the carboxylic acid.

  • Place the crude 1-(2,6-difluorophenyl)cyclopropanecarbonitrile (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated hydrochloric acid (approx. 10 volumes).

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Maintain at reflux for a minimum of 4 hours. After 4 hours, take an aliquot for HPLC analysis to check for the presence of the intermediate amide. Continue heating if the amide is detected.

  • Once the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual HCl, and dry under vacuum to yield the target carboxylic acid.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Section 4: Visualizations
Diagrams

Synthesis_Pathway Start 2-(2,6-Difluorophenyl)acetonitrile Nitrile 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile Start->Nitrile Step 1: Cyclopropanation 1,2-Dibromoethane, NaOH, TBAB Amide 1-(2,6-Difluorophenyl)cyclopropanecarboxamide (Impurity) Nitrile->Amide Step 2a: Partial Hydrolysis H₃O⁺ or OH⁻, H₂O Acid This compound Nitrile->Acid Overall Hydrolysis Amide->Acid Step 2b: Complete Hydrolysis H₃O⁺ or OH⁻, H₂O, Heat

Caption: Overall synthetic pathway highlighting the critical amide impurity.

Troubleshooting_Workflow Problem Low Yield of Final Carboxylic Acid Check_Purity Analyze Crude Product by NMR/HPLC Problem->Check_Purity High_SM High % of Starting Nitrile? Check_Purity->High_SM Yes High_Amide High % of Amide Impurity? Check_Purity->High_Amide No Optimize_Step1 Optimize Cyclopropanation: - Check Base Concentration - Add/Increase PTC - Verify Temperature (60°C) High_SM->Optimize_Step1 Optimize_Step2 Force Hydrolysis: - Increase Reaction Time/Temp - Ensure Conc. Acid/Base - Re-run Hydrolysis High_Amide->Optimize_Step2 Yes Success Improved Yield and Purity Optimize_Step1->Success Optimize_Step2->Success

Caption: Troubleshooting workflow for diagnosing yield issues.

Data Summary Table
Problem Encountered Primary Suspected Cause(s) Recommended Corrective Action(s) Relevant Section
Low conversion in Step 1Inefficient phase transfer; Insufficient base strengthAdd a phase transfer catalyst (TBAB); Use 50% aq. NaOH; Ensure vigorous stirring.1.1 (Q1)
Polymer/tar formation in Step 1Self-condensation of starting materialControl temperature (≤60°C); Avoid prolonged reaction times; Consider slow addition of base.1.1 (Q2)
Amide impurity in final productIncomplete hydrolysis of nitrile/amideIncrease hydrolysis time and/or temperature; Use concentrated acid/base; Monitor by HPLC.1.2 (Q1)
Oily/polymeric final productImpurities hindering crystallizationPurify via acid-base extraction to remove neutral impurities; Re-run hydrolysis if amide is present.1.2 (Q1)
References
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. (2007). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. Retrieved January 3, 2026, from [Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved January 3, 2026, from [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). MDPI. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid (CAS 139229-58-6).[1] This guide is designed for researchers, scientists, and drug development professionals encountering purification challenges with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Overview of Purification Challenges

This compound is a solid, C10H8F2O2 molecule with a molecular weight of 198.17 g/mol .[2][3] Its purification is often complicated by the presence of structurally similar impurities, unreacted starting materials, or side-products from its synthesis. The key to successful purification lies in exploiting the unique chemical properties of its carboxylic acid functional group.

This guide will focus on three primary purification techniques:

  • Acid-Base Extraction: A highly effective method for separating acidic compounds from neutral or basic impurities.[4]

  • Recrystallization: A classic technique for purifying solid compounds based on solubility differences.[5]

  • Chromatography: A versatile method for separating compounds that are difficult to resolve by other means.

Below is a general workflow to guide your purification strategy.

Purification_Workflow Crude Crude Product (Post-Synthesis) Analysis Purity Analysis (TLC, NMR, LC-MS) Crude->Analysis Decision Impurity Type? Analysis->Decision ABE Acid-Base Extraction Decision->ABE Neutral / Basic Impurities Recryst Recrystallization Decision->Recryst Structurally Similar Impurities Chroma Column Chromatography Decision->Chroma Multiple / Polar Impurities Analysis2 Purity Check ABE->Analysis2 Assess Purity Recryst->Analysis2 Chroma->Analysis2 Decision2 Purity >98%? Analysis2->Decision2 Pure Pure Product Decision2->Pure Yes Further Further Purification (Combine Methods) Decision2->Further No Further->Decision Acid_Base_Extraction cluster_0 Step 1 & 2: Extraction cluster_1 Step 3: After Separation cluster_2 Step 5 & 6: Precipitation node1 Organic Layer (Ethyl Acetate) R-COOH (Product) Neutral Impurity node2 Aqueous Layer (NaOH) Na+ OH- node1:f1->node2:f2 Deprotonation node4 Aqueous Layer R-COO- Na+ (Product Salt) node3 Organic Layer Neutral Impurity (Discard) node5 Aqueous Layer (add HCl) R-COO- Na+ node6 Pure Solid R-COOH (Precipitate) node5:f1->node6:f1 Protonation

Sources

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven advice to ensure the successful and efficient production of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves two key transformations:

  • Cyclopropanation: The formation of the cyclopropane ring is most commonly achieved through a Simmons-Smith or a related cyclopropanation reaction.[1][2] This involves reacting a suitable alkene precursor with a carbenoid species.

  • Functional Group Manipulation: The second stage involves the conversion of a precursor functional group, such as a nitrile or an ester, into the final carboxylic acid. This is generally accomplished through hydrolysis.[3][4]

A common strategy begins with 2,6-difluorobenzyl cyanide, which is first alkylated and then cyclized, followed by hydrolysis of the nitrile to the carboxylic acid. An alternative approach involves the cyclopropanation of an appropriately substituted styrene derivative.

Q2: What are the critical safety precautions for this synthesis?

A2: Several reagents used in this synthesis require careful handling:

  • Diiodomethane and Diethylzinc (Simmons-Smith reagents): These are toxic and pyrophoric (diethylzinc). They should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Strong Bases (e.g., Sodium Hydride, n-Butyllithium): These are highly reactive and can ignite on contact with air or moisture. They must be handled under an inert atmosphere.

  • Cyanide-containing compounds: If the synthesis starts from a nitrile precursor, be aware of the high toxicity of cyanide salts and the potential for hydrogen cyanide gas evolution if acidified.

Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before beginning any experiment.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Section 1: The Cyclopropanation Step

Issue 1: Low or No Yield of the Cyclopropanated Product

Question: "My Simmons-Smith reaction on the alkene precursor is giving me very low yields of the desired cyclopropane. What are the likely causes and how can I fix it?"

Underlying Causes & Solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is paramount for the formation of the organozinc carbenoid.[1] If the zinc is not sufficiently activated, the reaction will be sluggish or fail completely.

    • Solution: Ensure the zinc dust is of high purity and activated just before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum. The copper(I) iodide used in the couple formation should also be fresh and dry.

  • Poor Quality Reagents: Diiodomethane can decompose over time, releasing iodine which can quench the reaction.

    • Solution: Use freshly distilled or purchased diiodomethane. If the solution has a pink or purple hue, it indicates the presence of iodine. It can be purified by washing with a sodium thiosulfate solution.

  • Substrate Reactivity: Electron-withdrawing groups on the alkene can decrease its nucleophilicity, making it less reactive towards the electrophilic Simmons-Smith reagent.[5]

    • Solution: Consider using a more reactive cyclopropanating agent. The Furukawa modification, which uses diethylzinc instead of a zinc-copper couple, is often more effective for less reactive alkenes.[2]

Table 1: Comparison of Simmons-Smith Reagents

Reagent SystemPrecursorReactivityCostSafety Considerations
Zn-Cu Couple / CH₂I₂Zinc, Copper(I) IodideModerateLowerLess hazardous
Et₂Zn / CH₂I₂ (Furukawa)DiethylzincHighHigherPyrophoric, requires inert atmosphere

Issue 2: Formation of Significant Side Products

Question: "I'm observing several unexpected spots on my TLC plate after the cyclopropanation reaction. What are these and how can I minimize them?"

Underlying Causes & Solutions:

  • Dimerization of the Carbenoid: The carbenoid can react with itself to form ethylene. This is more prevalent at higher concentrations and temperatures.

    • Solution: Maintain a dilute reaction mixture and control the temperature, typically between 0°C and room temperature. Add the diiodomethane slowly to the reaction mixture to keep the instantaneous concentration of the carbenoid low.

  • Insertion Reactions: The carbenoid can insert into C-H bonds, although this is less common with Simmons-Smith reagents compared to free carbenes.

    • Solution: The choice of solvent can influence this. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred as they coordinate with the zinc, stabilizing the carbenoid and reducing indiscriminate reactivity.

Section 2: The Hydrolysis Step

Issue 3: Incomplete Hydrolysis of the Nitrile/Ester Precursor

Question: "After refluxing my cyclopropyl nitrile with acid/base, I still have a significant amount of starting material remaining. How can I drive the reaction to completion?"

Underlying Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of nitriles and esters, particularly sterically hindered ones, can be slow.[3][4]

    • Solution: Increase the reflux time. Monitor the reaction progress by TLC or GC. If using acidic hydrolysis, a stronger acid or higher concentration may be necessary. For basic hydrolysis, a higher concentration of the base or the addition of a phase-transfer catalyst can be beneficial.[6][7]

  • Phase Separation in Basic Hydrolysis: If using an aqueous base, the organic nitrile may form a separate phase, limiting the reaction at the interface.

    • Solution: Add a co-solvent such as ethanol or THF to create a homogeneous reaction mixture. Alternatively, employing a phase-transfer catalyst can facilitate the transport of the hydroxide ion into the organic phase.[6]

Experimental Workflow: Phase-Transfer Catalyzed Hydrolysis

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase nitrile Cyclopropyl Nitrile product Carboxylate Anion (RCOO-) nitrile->product Hydrolysis catalyst_org Quaternary Ammonium Catalyst (Q+X-) catalyst_org->nitrile Reacts with hydroxide Hydroxide (OH-) catalyst_aq Quaternary Ammonium Catalyst (Q+OH-) hydroxide->catalyst_aq Ion Exchange catalyst_aq->catalyst_org Phase Transfer

Caption: Phase-transfer catalysis workflow for nitrile hydrolysis.

Issue 4: Difficulty in Isolating the Carboxylic Acid Product

Question: "After acidification of the basic hydrolysis reaction mixture, my product is oily and difficult to purify. What is the best workup procedure?"

Underlying Causes & Solutions:

  • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, especially if polymeric byproducts are present.[8]

    • Solution: Use gentle, continuous extraction methods instead of vigorous shaking. Adding brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Product Solubility: The product may have some solubility in water, leading to lower recovery.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate and drive it into the organic phase.

  • Co-precipitation of Impurities: Acidification can sometimes cause the precipitation of polymeric or other insoluble impurities along with the desired product.

    • Solution: After acidification, if an oil or impure solid forms, it is often best to extract the entire mixture with an organic solvent. The organic layer can then be washed, dried, and the solvent evaporated to yield the crude product, which can then be purified by recrystallization or chromatography.

Purification Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are not. A mixture of solvents, such as toluene/heptane or ethyl acetate/hexane, is often effective.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Logical Troubleshooting Flow for Low Yield

Caption: A logical flow for troubleshooting low yield issues.

References

stability issues of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the chemical nature of its functional groups, we can anticipate and mitigate common issues encountered during experimental workflows.

Proactive Stability Management: Best Practices

Proactive measures are crucial to prevent degradation. The stability of this compound in solution is influenced by several factors, including pH, solvent, temperature, and light.

pH Control is Paramount

The carboxylic acid moiety is the most reactive site under typical laboratory conditions. The pH of your solution will dictate the ionization state of the carboxyl group and can significantly impact stability.

  • Acidic Conditions (pH < 4): In a proton-rich environment, the carboxylic acid will be predominantly in its neutral, protonated form (COOH). While this may be desirable for solubility in organic solvents, highly acidic conditions can potentially promote degradation pathways. For some active pharmaceutical ingredients (APIs), acidic conditions can favor the formation of lactones, although this is less likely for this specific structure due to the strained cyclopropane ring.[1]

  • Neutral to Alkaline Conditions (pH > 6): In a proton-poor environment, the carboxylic acid will exist as its deprotonated carboxylate anion (COO-). This charged form is generally more soluble in aqueous media.[2] Most carboxylic acids exhibit good stability in the neutral to slightly alkaline pH range.[3][4]

Recommendation: For aqueous solutions, maintain a pH between 6.0 and 7.5 using a suitable buffer system (e.g., phosphate buffer) to ensure the compound is in its more stable carboxylate form and to minimize acid-catalyzed degradation.[5]

Solvent Selection
  • Aqueous Solutions: Use purified, deionized water. Be mindful of the potential for hydrolysis, although cyclopropanecarboxylic acid esters have shown enhanced hydrolytic stability.[6]

  • Organic Solvents: Acetonitrile and methanol are common choices for stock solutions. Ensure they are of high purity and stored under inert gas to prevent oxidation.

Temperature and Light
  • Storage: Store stock solutions and experimental samples at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below.

  • Handling: During experiments, minimize exposure to ambient light and elevated temperatures. Use amber vials or wrap containers in aluminum foil. The difluorophenyl group may be susceptible to photolytic degradation.[7][8][9][10]

Troubleshooting Guide: Investigating Instability

This section addresses common stability issues in a question-and-answer format, providing both the scientific rationale and practical steps for resolution.

Q1: I'm observing a decrease in the concentration of my compound over time in an aqueous solution. What are the likely causes and how can I investigate this?

A1: A time-dependent loss of your compound suggests degradation. The primary suspects are pH-mediated hydrolysis and photodecomposition.

Potential Causes & Mechanisms:

  • pH-Dependent Hydrolysis: While the cyclopropane ring is generally stable, the high ring strain can make it susceptible to ring-opening reactions under harsh acidic or basic conditions.[11][12][13][14]

  • Photodegradation: The 2,6-difluorophenyl group can absorb UV light, potentially leading to defluorination or other structural rearrangements.[7][10] Aryl-F groups are known to be susceptible to photolysis.[8][9]

Troubleshooting Workflow:

To identify the cause, a forced degradation study is the recommended approach.[15][16][17][18][19] This involves intentionally exposing your compound to stressful conditions to accelerate degradation and identify the resulting products.

Experimental Protocol: Forced Degradation Study

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber (or a UV lamp)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, prepare the following solutions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Place a vial of the stock solution in a photostability chamber.

    • Control: Keep a vial of the stock solution at 2-8°C, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which represent degradation products.

Q2: I see new peaks in my chromatogram after a forced degradation study. What could these be?

A2: The identity of the degradation products depends on the stress condition that caused them. Based on the structure of this compound, we can propose several potential degradation pathways.

Diagram: Potential Degradation Pathways

G cluster_main This compound cluster_degradation Potential Degradation Products parent Parent Compound defluorination Defluorinated Product parent->defluorination Photolysis (UV Light) ring_opening Ring-Opened Product (e.g., γ-hydroxy acid) parent->ring_opening Harsh Acid/Base Hydrolysis decarboxylation Decarboxylated Product parent->decarboxylation Oxidation/Thermal

Caption: Potential degradation pathways for this compound.

  • Defluorination: Under photolytic stress, one or both of the fluorine atoms on the phenyl ring could be displaced.[7][8][9][10] This would result in a product with a higher retention time in reversed-phase HPLC.

  • Ring Opening: Extreme pH and heat could lead to the hydrolytic cleavage of the strained cyclopropane ring, potentially forming a γ-hydroxy or γ-keto acid.[11][13]

  • Decarboxylation: Oxidative or thermal stress could lead to the loss of the carboxylic acid group as CO₂.

To confirm the identity of these products, further analysis using mass spectrometry (LC-MS) would be required.

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its degradation products from the parent peak.

Workflow: Stability-Indicating Method Development

G start Start: Degraded Samples method_dev Method Development (Column, Mobile Phase, Gradient) start->method_dev injection Inject Degraded & Control Samples method_dev->injection peak_purity Assess Peak Purity of Parent Compound injection->peak_purity resolution Check Resolution between Parent & Degradant Peaks injection->resolution validation Method Validation (ICH Q2(R1)) peak_purity->validation Purity > 99% resolution->validation Resolution > 1.5 end End: Validated Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Use Degraded Samples: The samples generated from your forced degradation study are essential. They contain the degradation products that your method needs to be able to separate.

  • Column and Mobile Phase Selection: A C18 column is a good starting point for reversed-phase chromatography. A mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical for carboxylic acids.[20]

  • Gradient Optimization: Develop a gradient elution method to ensure that both the parent compound and its more polar or less polar degradation products are well-resolved.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products. The peak should be spectrally homogeneous.

  • Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Frequently Asked Questions (FAQs)

  • What is the likely pKa of this compound? While not experimentally determined in the provided literature, the pKa of most carboxylic acids is in the range of 4-5.[3][4] The electron-withdrawing fluorine atoms on the phenyl ring may slightly increase the acidity (lower the pKa) compared to an unsubstituted analogue.[5]

  • Is this compound compatible with all common excipients? Not necessarily. Caution should be exercised with acidic excipients, as they can create a microenvironment that accelerates the degradation of acid-sensitive drugs.[1] Always perform compatibility studies with your intended formulation excipients.[21][22][23][24]

  • Can I expect any stability issues in solid form? In its solid, crystalline state, this compound is likely to be much more stable than in solution. However, stability can be affected by factors like humidity and temperature. It is always recommended to store the solid material in a cool, dry, and dark place.

References

  • Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC - NIH. Available at: [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC - NIH. (2022-08-16). Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. Available at: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. (2019-10-22). Available at: [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • The Importance of Drug Excipient Compatibility Studies. YouTube. (2024-08-01). Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. (2012-02-27). Available at: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]

  • What is the standard pH of carboxylic acids?. Quora. (2021-08-11). Available at: [Link]

  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. (2025-01-04). Available at: [Link]

  • 19.4: Acidic and Basic Character of Carboxylic Acids. Chemistry LibreTexts. (2015-07-18). Available at: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. (2024-06-18). Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Cyclopropane. Wikipedia. Available at: [Link]

  • 4.2 Cycloalkanes and Their Relative Stabilities. KPU Pressbooks. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). Available at: [Link]

  • Stability of Cycloalkanes - Angle Strain. YouTube. (2018-04-24). Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2020-10-22). Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [No Source Found]. (2008-02-07).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. (2020-06-08). Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. Available at: [Link]

Sources

resolving impurities in 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you resolve impurities and optimize your preparations.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction to synthesize 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile, the precursor to the carboxylic acid, is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

A low yield in the synthesis of the nitrile precursor, 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile, is a common issue. This reaction is typically an α-alkylation of 2-(2,6-difluorophenyl)acetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). The challenges often stem from the reaction conditions.

Root Cause Analysis:

  • Base and Solvent System: The choice of base and solvent is critical. While various bases like KOH and K2CO3 can be used, a strong base such as sodium hydroxide (NaOH) in a 50% (w/v) aqueous solution is often effective.[1] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended to facilitate the reaction between the aqueous base and the organic substrate.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side product formation. A temperature range of 60-80 °C is a good starting point for optimization.

  • Purity of Starting Materials: Ensure that your 2-(2,6-difluorophenyl)acetonitrile and 1,2-dibromoethane are of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

Troubleshooting Workflow:

Below is a workflow to diagnose and resolve low yield issues in the nitrile synthesis.

G cluster_0 Troubleshooting Low Yield start Low Yield in Nitrile Synthesis check_base Verify Base and PTC (e.g., 50% NaOH, TBAB) start->check_base check_temp Optimize Temperature (60-80 °C) check_base->check_temp [ Base OK ] check_sm Analyze Starting Material Purity (NMR, GC-MS) check_temp->check_sm [ Temp OK ] implement_changes Implement Optimized Conditions: - Strong Base/PTC - Controlled Temperature check_sm->implement_changes [ SM Pure ] monitor_rxn Monitor Reaction Progress (TLC, HPLC) implement_changes->monitor_rxn end Improved Yield monitor_rxn->end [ Improvement ] fail Yield Still Low (Consult further literature) monitor_rxn->fail [ No Improvement ]

Caption: Troubleshooting workflow for low yield in nitrile synthesis.

Question 2: During the hydrolysis of 1-(2,6-difluorophenyl)cyclopropanecarbonitrile to the carboxylic acid, I'm observing a significant amount of a persistent amide impurity. How can I minimize its formation and remove it from my final product?

Answer:

The formation of the corresponding carboxamide is a well-known issue during the hydrolysis of nitriles.[1] This occurs when the hydrolysis reaction stalls at the intermediate amide stage.

Minimizing Amide Formation:

  • Reaction Conditions: To drive the reaction to the carboxylic acid, harsh hydrolytic conditions are often necessary. This typically involves heating the nitrile with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH) at elevated temperatures, often at reflux, for an extended period.[1][2]

  • Water Content: Ensure that there is a sufficient excess of water in the reaction mixture to favor complete hydrolysis.

Removal of Amide Impurity:

If the amide impurity is present in the final product, it can be challenging to remove due to its similar polarity to the carboxylic acid.

  • Recrystallization: Careful selection of a recrystallization solvent system is crucial. A solvent system that solubilizes the carboxylic acid at high temperatures but has poor solubility for the amide, or vice versa, can be effective. Experiment with solvent systems like toluene/heptane or ethyl acetate/hexanes.

  • pH-Based Extraction: The difference in acidity between the carboxylic acid and the amide can be exploited.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral amide will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 3M HCl) to precipitate the pure carboxylic acid.

    • Filter, wash with cold water, and dry the purified product.

Data Summary: Common Impurities and Removal Strategies

Impurity NameLikely SourceAnalytical Signature (Typical)Recommended Removal Method
1-(2,6-difluorophenyl)cyclopropanecarboxamideIncomplete hydrolysis of the nitrile precursorHigher melting point than the acid; distinct C=O stretch in IR; different chemical shifts in NMR.pH-based aqueous extraction; careful recrystallization.
2-(2,6-difluorophenyl)acetonitrileUnreacted starting material from the nitrile synthesisLower boiling/melting point; characteristic nitrile peak in IR (~2250 cm⁻¹).Distillation of the nitrile precursor before hydrolysis; extraction during workup.
Polymeric materialsSide reactions during nitrile hydrolysisInsoluble, often tar-like substance.Filtration of the reaction mixture before workup; trituration of the crude product with a non-polar solvent.[2]
Question 3: My final product of this compound has a yellowish tint and the purity by HPLC is lower than expected, even after recrystallization. What could be the cause?

Answer:

A persistent color and lower-than-expected purity after standard purification often point to the presence of structurally similar impurities or trace amounts of highly colored byproducts that are not efficiently removed by crystallization.

Potential Causes and Solutions:

  • Oxidative Impurities: During the reaction or workup, minor oxidation of the phenyl ring or other side reactions can generate colored impurities.

    • Solution: Consider treating a solution of your crude product with a small amount of activated carbon. The activated carbon can adsorb these colored impurities. Gently heat the solution with the carbon for a short period, then filter it through a pad of celite to remove the carbon before proceeding with crystallization.

  • Trapped Solvents or Reagents: Residual solvents or reagents from the reaction or workup can be trapped in the crystal lattice.

    • Solution: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable). A final trituration or slurry of the crystalline product in a non-polar solvent like hexane can also help remove trapped impurities.

  • Isomeric Impurities: Depending on the synthetic route, there might be isomeric impurities that co-crystallize with the desired product. For instance, if a Simmons-Smith type cyclopropanation is used on an alkene precursor, incomplete stereocontrol could lead to diastereomers.[3][4]

    • Solution: In such cases, preparative chromatography (e.g., flash column chromatography or preparative HPLC) may be necessary for separation.

Experimental Protocol: Activated Carbon Treatment and Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene or ethyl acetate) by heating. Use a minimal amount of solvent to ensure saturation.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-2% by weight of your crude product) to the hot solution.

  • Heating and Stirring: Stir the mixture at an elevated temperature (below the boiling point of the solvent) for 15-30 minutes.

  • Hot Filtration: Prepare a fluted filter paper and place it in a heated funnel. Filter the hot solution through the filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. [Link]

  • European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Fernández-Ibáñez, M. Á., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(48), 10833-10837. [Link]

  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(16), 5995. [Link]

  • World Intellectual Property Organization. (2013). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • World Intellectual Property Organization. (2013). WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • European Patent Office. (2007).
  • Kumar, B. V., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1125-1136. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • Kumar, V., & Singh, R. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 51(2), 204-216. [Link]

  • Gmaj, P., et al. (2011). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Chimica Slovenica, 58(2), 345-353. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 656-672. [Link]

Sources

Technical Support Center: Optimization of Analytical Methods for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common analytical challenges. We will delve into the causality behind experimental choices, offering robust troubleshooting guides and detailed protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is the recommended initial analytical technique for quantifying this compound?

A: For initial method development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and accessible starting point. The aromatic difluorophenyl group provides a strong chromophore for UV detection (typically around 210-230 nm). RP-HPLC is well-suited for polar, ionizable compounds like carboxylic acids and offers excellent reproducibility.[1]

Q2: What are the most critical parameters to control in an HPLC method for this acidic compound?

A: The single most critical parameter is the mobile phase pH . This compound is an acidic compound, and its retention and peak shape are highly dependent on its ionization state. To achieve sharp, symmetrical peaks and stable retention, the mobile phase pH should be controlled to be at least 1-2 pH units below the compound's pKa, ensuring it is in its neutral, protonated form.[2][3] This suppresses the ionization of the carboxylic acid group and minimizes undesirable secondary interactions with the stationary phase.[4]

Q3: Is direct analysis by Gas Chromatography (GC) feasible for this compound?

A: Direct GC analysis is not recommended. Carboxylic acids are polar and have low volatility, which often results in poor peak shape, tailing, and low response due to adsorption onto the stationary phase or inlet.[5] To make the compound suitable for GC, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and less polar derivative, such as an ester or a silyl ester.[5][6]

Q4: What are the key considerations for sample preparation?

A:

  • Solvent Selection: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. A mixture of water and an organic solvent like acetonitrile or methanol is often a good starting point.

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm membrane filter before injection.[7] This removes particulates that can cause high backpressure, block column frits, and create baseline noise.[8]

  • Concentration: Be mindful of column overload. If you observe peak fronting or a loss of linearity, dilute the sample and reinject.[2]

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based solutions to specific issues you may encounter.

A. Reversed-Phase HPLC Troubleshooting

Issue 1: Poor Peak Shape - Tailing Peaks

  • Q: My chromatogram shows a tailing peak for the analyte. What is the likely cause and how do I fix it?

    A: Peak tailing for acidic compounds is most often caused by secondary interactions between the ionized analyte and active sites (residual silanols) on the silica-based stationary phase.[4]

    Troubleshooting Workflow:

    G start Symptom: Peak Tailing check_ph 1. Check Mobile Phase pH Is pH >= pKa? start->check_ph adjust_ph Action: Lower pH Add 0.1% TFA or Formic Acid check_ph->adjust_ph  Yes   check_overload 2. Check for Overload Inject a 1:10 dilution check_ph->check_overload  No   resolved Problem Resolved adjust_ph->resolved shape_improves Peak shape improves? check_overload->shape_improves reduce_conc Action: Reduce Sample Concentration shape_improves->reduce_conc  Yes   check_column 3. Check Column Health Is column old or contaminated? shape_improves->check_column  No   reduce_conc->resolved wash_column Action: Wash or Replace Column check_column->wash_column  Yes   check_column->resolved  No, contact vendor   wash_column->resolved

    Caption: Troubleshooting workflow for HPLC peak tailing.

    Detailed Steps:

    • Optimize Mobile Phase pH: The most effective solution is to lower the mobile phase pH with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[2] This ensures the carboxylic acid is fully protonated (neutral), minimizing its interaction with silanol groups.

    • Rule Out Column Overload: Inject a 10-fold and 100-fold dilution of your sample. If the peak shape improves significantly, your original sample was overloading the column.[2]

    • Assess Column Health: If the issue persists, the column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions or replace it with a new one. Using an end-capped, high-purity silica column is recommended for analyzing acidic compounds.[7][9]

Issue 2: Retention Time Variability

  • Q: My analyte's retention time is drifting between injections. What should I investigate?

    A: Unstable retention times point to a lack of equilibrium or a problem with the system's ability to deliver a consistent mobile phase.

    Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, especially when switching between mobile phases.

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and degas it to prevent bubble formation in the pump.[8]

    • Pump Performance: Check for leaks in the pump seals, fittings, and tubing.[8] Pressure fluctuations can indicate air bubbles in the system or failing check valves.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause noticeable shifts in retention time.[2]

B. Gas Chromatography Troubleshooting

Issue 1: No Peak or Extremely Broad/Tailing Peak

  • Q: I've injected my sample on a standard non-polar GC column but see no peak, or a very poor one. Why?

    A: This is expected behavior for a polar, non-volatile compound like a carboxylic acid on a standard GC system.[5] The acidic proton actively bonds with any available active sites in the inlet and column, preventing elution.

    Decision & Workflow Diagram:

    G start Attempting GC Analysis of This compound direct_injection Direct Injection? start->direct_injection poor_result Result: No Peak or Severe Tailing direct_injection->poor_result Yes derivatize Solution: Perform Derivatization direct_injection->derivatize No (Recommended) poor_result->derivatize esterification Esterification (e.g., with BF3/Methanol) derivatize->esterification silylation Silylation (e.g., with BSTFA) derivatize->silylation good_result Result: Sharp, Symmetrical Peak Proceed with Method Optimization esterification->good_result silylation->good_result

    Caption: Decision workflow for GC analysis of carboxylic acids.

    Solution: Implement a derivatization protocol. Esterification is a common and effective method. Reacting the sample with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (e.g., BF₃ or HCl) will convert the carboxylic acid to its corresponding methyl or butyl ester.[6][10] This derivative is much more volatile and less polar, making it suitable for GC analysis.

Issue 2: Incomplete Derivatization

  • Q: My chromatogram shows both the derivative peak and a tailing baseline, suggesting the reaction didn't go to completion. How can I optimize it?

    A: Incomplete derivatization can be addressed by optimizing the reaction conditions.

    • Reagent Stoichiometry: Ensure the derivatizing agent is in significant molar excess.

    • Reaction Time & Temperature: Increase the reaction time or temperature. For esterification, heating at 60-80°C for 15-60 minutes is typical.[10]

    • Water Removal: The sample must be anhydrous, as water can inhibit many derivatization reactions. If necessary, dry the sample extract (e.g., with sodium sulfate) before adding the reagents.

Part 3: Experimental Protocols & Data

A. Protocol: RP-HPLC Method for Quantification

This protocol provides a robust starting point for the analysis of this compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Formic Acid in HPLC-grade water. Filter through a 0.45 µm filter.

    • Mobile Phase B: Prepare 0.1% Formic Acid in HPLC-grade acetonitrile.[11]

    • Degas both mobile phases for 15 minutes in a sonicator bath.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent to an estimated concentration within the calibration range.

    • Filter the sample using a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Inject 10 µL of the prepared standard or sample.

    • Run the HPLC system with the parameters outlined in Table 1.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Data Presentation: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the analyte.[12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid controls pH to keep the analyte protonated, ensuring good peak shape.[11]
Gradient 70% A to 30% A over 10 minA gradient ensures elution of the analyte with good resolution and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[12]
Column Temp. 30 °CMaintains stable retention times.[2]
Detection UV at 215 nmThe difluorophenyl group provides UV absorbance.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
B. Protocol: GC-FID Method with Esterification

This protocol describes a method for analyzing the compound following derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the sample into a reaction vial. If in solution, evaporate the solvent under a stream of nitrogen. The residue must be dry.

  • Derivatization (Esterification):

    • Add 500 µL of 3N methanolic HCl to the dry sample.

    • Seal the vial tightly and heat at 65 °C for 20 minutes.[10]

    • Cool the vial to room temperature.

    • Add 500 µL of n-hexane and 250 µL of water. Vortex to mix.

    • Allow the layers to separate. Carefully transfer the upper organic layer (n-hexane) containing the methyl ester derivative to a GC vial.

  • Chromatographic Conditions:

    • Inject 1 µL of the hexane extract into the GC.

    • Run the GC system with the parameters outlined in Table 2.

Data Presentation: GC Method Parameters

ParameterRecommended SettingRationale
Column DB-5 or HP-5 (non-polar), 30 m x 0.25 mm x 0.25 µmA standard, robust column suitable for a wide range of derivatized compounds.[5]
Inlet Temp. 250 °CEnsures rapid vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overload and ensures sharp peaks.
Carrier Gas Helium or Hydrogen, 1.2 mL/min constant flowStandard carrier gases for GC.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates the analyte from solvent and impurities.
Detector FID (Flame Ionization Detector)Universal detector for organic compounds.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.

References

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2024, May 29). AELAB. [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024, July 10). ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]

  • Determination of the carboxylic acids in acidic and basic process samples by capillary zone electrophoresis. (2011, August 7). ResearchGate. [Link]

  • Cyclopropanecarboxylic acid. (n.d.). NIST WebBook. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). National Institutes of Health (NIH). [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. (n.d.). ScienceDirect. [Link]

  • How Carboxylic Acid Optimizes Biochemical Reaction Rates? (2024, July 31). Patsnap. [Link]

  • A comprehensive review of method development by hplc. (2021). World Journal of Pharmaceutical Research. [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health (NIH). [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (2018). MDPI. [Link]

  • Cyclopropane carboxylic acid. (2018, February 16). SIELC Technologies. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, March 3). Chemistry LibreTexts. [Link]

  • Cyclopentylcarboxylic acid. (n.d.). NIST WebBook. [Link]

  • 1 1-cyclopropanedicarboxylic acid GC Method. (2018, February 23). Chromatography Forum. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, the cyclopropane ring has garnered significant attention for its ability to impart conformational rigidity and metabolic stability to drug candidates. When coupled with the nuanced electronic effects of fluorine substitution, as seen in 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid, a fascinating class of molecules with diverse biological potential emerges. This guide provides a comprehensive comparative analysis of this compound and its key analogs, offering insights into their structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications, supported by experimental data and detailed protocols.

Introduction: The Significance of the Phenylcyclopropane Scaffold

The 1-phenylcyclopropanecarboxylic acid scaffold serves as a valuable starting point in drug design. The rigid cyclopropane ring locks the phenyl group and the carboxylic acid into a defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for specific biological targets.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, potentially improving the in vivo half-life of a drug.[2] The diverse pharmacological activities of substituted 1-phenylcyclopropane carboxamide derivatives, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties, underscore the versatility of this molecular framework.[3]

The introduction of fluorine atoms onto the phenyl ring, as in the case of this compound, can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, modulate lipophilicity, and introduce new intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can significantly impact target binding and pharmacokinetic parameters.[4]

Comparative Analysis of Physicochemical Properties

The substitution pattern on the phenyl ring of 1-phenylcyclopropanecarboxylic acid derivatives plays a crucial role in determining their physicochemical properties, which in turn influence their biological activity and drug-like characteristics.

CompoundStructurePredicted pKaPredicted logPRationale for Property Modulation
1-Phenylcyclopropanecarboxylic acid1-Phenylcyclopropanecarboxylic acid~4.5~2.1The parent compound, serving as a baseline for comparison.
1-(4-Fluorophenyl)cyclopropanecarboxylic acid1-(4-Fluorophenyl)cyclopropanecarboxylic acid~4.3~2.3The electron-withdrawing fluorine atom at the para position is expected to slightly increase the acidity (lower pKa) and lipophilicity (higher logP) compared to the non-fluorinated analog.
This compoundthis compound~4.0~2.5The two ortho-fluorine atoms have a more pronounced electron-withdrawing effect, leading to a significant increase in acidity. The increased fluorine content also contributes to higher lipophilicity.

Note: Predicted pKa and logP values are estimations and can vary depending on the prediction software and methodology.

Structure-Activity Relationship (SAR) and Biological Applications

While direct comparative studies on the biological activity of this compound and its immediate non-fluorinated and mono-fluorinated analogs are not extensively available in the public domain, we can infer potential SAR trends from related series of compounds.

Anticancer Activity

Studies on various substituted 1-phenylcyclopropane carboxamide derivatives have demonstrated their potential as antiproliferative agents.[3] For instance, certain derivatives have shown effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting general cytotoxicity.[3] The substitution pattern on the phenyl ring is critical for this activity. While specific data for the 2,6-difluoro substitution is not provided in the cited study, the general finding that substitutions on the aromatic ring modulate anticancer activity suggests that this compound could be a valuable scaffold for developing novel anticancer agents. The fluorination pattern can influence cell permeability and interaction with the target protein, potentially leading to enhanced potency.

Enzyme Inhibition

A promising area for the application of phenylcyclopropane derivatives is enzyme inhibition. For example, a series of 2-phenylcyclopropane carboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[5] This pathway is absent in mammals, making OASS an attractive target for the development of new antibacterial drugs. The study highlighted the importance of the phenyl ring and the carboxylic acid for binding to the enzyme. Although the 2,6-difluoro analog was not explicitly tested, the established SAR suggests that modifications to the phenyl ring, such as fluorine substitution, could be a viable strategy to enhance inhibitory potency and selectivity.

Another potential target is 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme involved in ethylene biosynthesis in plants.[6] Analogs of ACC, such as trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), have been shown to inhibit this enzyme.[6] This suggests a potential application for fluorinated analogs in agriculture as plant growth regulators.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 1-(Substituted Phenyl)cyclopropanecarboxylic Acids

A common synthetic route to 1-phenylcyclopropanecarboxylic acid derivatives involves a two-step process starting from the corresponding substituted 2-phenylacetonitrile.[3]

Step 1: Synthesis of 1-(Substituted Phenyl)cyclopropanecarbonitrile

  • To a solution of the substituted 2-phenylacetonitrile in a suitable solvent (e.g., water), add a base such as sodium hydroxide.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture at an optimized temperature (e.g., 60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to obtain the crude 1-(substituted phenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(Substituted Phenyl)cyclopropanecarboxylic Acid

  • Treat the crude nitrile from Step 1 with a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture at reflux (e.g., 110 °C) for 2-4 hours.[3]

  • Cool the reaction mixture and extract the carboxylic acid product.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Start Substituted 2-Phenylacetonitrile Reaction1 Heating (60°C) Start->Reaction1 Reagents1 1,2-Dibromoethane, NaOH, H2O Reagents1->Reaction1 Product1 1-(Substituted Phenyl) cyclopropanecarbonitrile Reaction1->Product1 Reaction2 Reflux (110°C) Product1->Reaction2 Reagents2 Conc. HCl Reagents2->Reaction2 FinalProduct 1-(Substituted Phenyl) cyclopropanecarboxylic Acid Reaction2->FinalProduct

Caption: Synthetic workflow for 1-(substituted phenyl)cyclopropanecarboxylic acids.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_protocol MTT Assay Protocol Start Seed Cancer Cells (96-well plate) Incubation1 Incubate 24h Start->Incubation1 Treatment Treat with Compounds & Vehicle Control Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT Add MTT Solution Incubation2->MTT Incubation3 Incubate 4h MTT->Incubation3 Solubilize Add Solubilization Solution Incubation3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability & IC50 Read->Analysis

Caption: Workflow for the in vitro MTT antiproliferative assay.

Conclusion and Future Directions

The strategic placement of fluorine atoms on the phenyl ring of 1-phenylcyclopropanecarboxylic acid offers a powerful tool for modulating the compound's physicochemical and biological properties. The 2,6-difluoro substitution pattern in this compound is expected to significantly impact its acidity, lipophilicity, and potential for intermolecular interactions, thereby influencing its efficacy as a therapeutic agent.

While direct comparative data is still emerging, the existing literature on related analogs suggests promising avenues for this class of compounds in anticancer and anti-infective research. Future studies should focus on the systematic synthesis and parallel evaluation of a series of fluorinated 1-phenylcyclopropanecarboxylic acid analogs to establish clear structure-activity and structure-property relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates based on this versatile scaffold.

References

Validating the Cellular Activity of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid as a Putative Caspase-3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the cellular activity of the novel compound, 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid, as a hypothesized inhibitor of Caspase-3. For the purposes of this illustrative guide, we will treat this compound, hereafter referred to as "Test Compound," as a putative therapeutic agent targeting apoptosis.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison with established Caspase-3 inhibitors and provides the underlying scientific rationale for the selected experimental approaches. Our focus is on robust, reproducible cellular assays that provide a clear picture of the compound's efficacy, mechanism of action, and potential cytotoxic effects.

Introduction: The Rationale for Targeting Caspase-3

Caspase-3 is a critical executioner caspase in the apoptotic pathway.[1][2] Its activation, triggered by both intrinsic and extrinsic signals, leads to the cleavage of numerous cellular substrates, ultimately resulting in programmed cell death.[1][3] Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders.[4][5] Therefore, molecules that can modulate Caspase-3 activity are of significant therapeutic interest.

This guide will outline a series of cellular assays to validate the hypothesis that the Test Compound is a potent and selective inhibitor of Caspase-3. To provide a rigorous assessment, its performance will be compared against two well-characterized inhibitors with distinct mechanisms of action:

  • Z-DEVD-FMK: An irreversible, cell-permeable inhibitor that covalently binds to the active site of Caspase-3.[6][7]

  • Ac-DEVD-CHO: A reversible, competitive inhibitor of Caspase-3.[8][9][10][11][12]

Experimental Design: A Multi-Faceted Approach to Validation

A single assay is insufficient to validate a compound's activity. Therefore, we will employ a tiered approach, moving from direct enzyme activity measurement to cellular apoptosis and viability assays. This multi-pronged strategy provides a more complete picture of the Test Compound's biological effects.

G cluster_0 Experimental Workflow A Hypothesis: Test Compound inhibits Caspase-3 B Tier 1: Direct Enzyme Inhibition (Caspase-Glo 3/7 Assay) A->B C Tier 2: Cellular Apoptosis Inhibition (Annexin V / PI Staining) B->C D Tier 3: Cellular Viability Assessment (CellTiter-Glo Assay) C->D E Data Analysis & Comparison D->E

Caption: A tiered experimental workflow for validating the Test Compound's activity.

Comparative Cellular Assays: Protocols and Data Interpretation

Tier 1: Direct Measurement of Caspase-3/7 Inhibition

The initial step is to determine if the Test Compound directly inhibits Caspase-3/7 activity in a cellular context. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of Caspase-3 and the closely related Caspase-7.[13]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding: Seed a human cancer cell line known to undergo apoptosis (e.g., Jurkat or HeLa cells) in a 96-well white-walled plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with a dose-response of the Test Compound, Z-DEVD-FMK (positive control), and Ac-DEVD-CHO (positive control) for 1 hour. Include a vehicle-only control (e.g., DMSO).

  • Apoptosis Induction: Induce apoptosis by adding a known stimulus, such as staurosporine (1 µM), to all wells except the negative control. Incubate for 3 hours.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Measurement: Mix the contents on a plate shaker for 2 minutes and incubate at room temperature for 1 hour. Measure luminescence using a plate reader.

Data Analysis and Expected Outcomes

The primary endpoint is the half-maximal inhibitory concentration (IC50). A potent inhibitor will exhibit a low IC50 value.

CompoundHypothetical IC50 (nM)Mechanism of Action
Test Compound 15Putative
Z-DEVD-FMK10Irreversible
Ac-DEVD-CHO25Reversible
Tier 2: Assessment of Apoptosis Inhibition in Intact Cells

This assay determines if the inhibition of Caspase-3 activity translates to the prevention of apoptosis in whole cells. We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][14][15][16] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[5] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[5]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the Test Compound and controls as described in the Caspase-Glo® assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Analysis and Expected Outcomes

The results will be visualized in a quadrant plot, distinguishing between live, early apoptotic, late apoptotic, and necrotic cells. An effective inhibitor will show a significant reduction in the percentage of apoptotic cells (both early and late) compared to the apoptosis-induced control.

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control9532
Staurosporine (1 µM)403525
Staurosporine + Test Compound (1 µM)85105
Staurosporine + Z-DEVD-FMK (1 µM)9073
Staurosporine + Ac-DEVD-CHO (1 µM)80128
Tier 3: Evaluation of Cellular Viability and Cytotoxicity

It is crucial to distinguish between the inhibition of apoptosis and general cytotoxicity. A desirable inhibitor should prevent programmed cell death without being overtly toxic to the cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, an indicator of metabolically active cells.[17][18][19][20][21]

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding and Treatment: Follow the same procedure as the Caspase-Glo® assay, but extend the incubation with the compounds and apoptosis inducer to 24 hours to assess longer-term effects on cell viability.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

Data Analysis and Expected Outcomes

The data will be presented as a percentage of cell viability relative to the untreated control. A successful inhibitor will rescue cells from apoptosis induced by staurosporine, resulting in higher viability. The compound's intrinsic cytotoxicity can be assessed in the absence of an apoptotic stimulus.

Treatment% Cell Viability
Untreated Control100
Staurosporine (1 µM)45
Staurosporine + Test Compound (1 µM)88
Staurosporine + Z-DEVD-FMK (1 µM)92
Staurosporine + Ac-DEVD-CHO (1 µM)82
Test Compound alone (1 µM)98

Mechanistic Insights: The Caspase-3 Signaling Pathway

The following diagram illustrates the central role of Caspase-3 in the apoptotic cascade and the points of intervention for the inhibitors.

G cluster_0 Apoptotic Signaling cluster_1 Inhibitor Intervention A Apoptotic Stimulus (e.g., Staurosporine) B Initiator Caspases (e.g., Caspase-9) A->B C Executioner Caspase-3 (Inactive) B->C cleavage D Executioner Caspase-3 (Active) C->D activation E Cleavage of Cellular Substrates D->E F Apoptosis E->F G Test Compound Z-DEVD-FMK Ac-DEVD-CHO G->D inhibition

Caption: The Caspase-3 signaling pathway and points of inhibitor intervention.

Conclusion

This guide provides a robust, multi-tiered approach to validate the cellular activity of this compound as a putative Caspase-3 inhibitor. By comparing its performance against well-characterized inhibitors in a series of logically connected assays, researchers can gain a comprehensive understanding of its potency, mechanism of action, and potential as a therapeutic agent. The presented protocols and data interpretation frameworks are designed to ensure scientific rigor and reproducibility.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel molecules such as 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various therapeutic agents, rigorous analytical characterization is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust characterization of this compound. We will delve into the cross-validation of analytical results, a critical process for ensuring the accuracy and reliability of data across different analytical platforms.

The principle of cross-validation in analytical chemistry involves the use of two or more orthogonal methods to analyze the same sample, thereby providing a high degree of confidence in the obtained results. This guide will explore the development and comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

The Importance of Orthogonal Analytical Methods

Relying on a single analytical technique, no matter how well validated, carries an inherent risk of systematic error or unforeseen interferences. By employing orthogonal methods—techniques that rely on different physicochemical principles of separation and detection—we can effectively mitigate these risks. For instance, HPLC separates based on the analyte's partitioning between a stationary and mobile phase, while GC separates based on volatility and interaction with a stationary phase. NMR, in contrast, provides structural confirmation and quantification based on the magnetic properties of atomic nuclei. The convergence of results from these disparate techniques provides a powerful validation of the analytical data.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay

HPLC is often the primary method for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility in column chemistries and detection methods makes it a powerful tool for both purity determination and quantitative assay.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.

Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining the moderately polar analyte.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterA gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities. Phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Gradient 30% Acetonitrile, increasing to 80% over 20 minutesThis gradient profile allows for the elution of early-eluting polar impurities and later-eluting non-polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 220 nmThe phenyl ring of the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.

Forced Degradation Study Protocol:

Forced degradation studies are conducted to demonstrate the specificity and stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid analyte heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution of the analyte exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation study should show that the main peak is well-resolved from all degradation product peaks, thus proving the method is stability-indicating.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

Direct GC analysis of carboxylic acids can be challenging due to their polarity and potential for thermal degradation. However, derivatization to a more volatile and thermally stable ester can make GC-MS a viable and powerful alternative for both identification and quantification.

Experimental Protocol: GC-MS Analysis via Methyl Ester Derivatization

Derivatization Step:

  • To 1 mg of this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling, add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl ester derivative with 2 mL of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and use for GC-MS analysis.

GC-MS Conditions:

ParameterConditionRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)A standard, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program designed to separate the analyte from any derivatization byproducts or impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for structural elucidation.
Mass Range m/z 40-400A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Quantification and Structural Confirmation

¹H NMR spectroscopy can be used as a primary analytical method for the absolute quantification of a substance without the need for a reference standard of the same compound. This is achieved by using a certified internal standard of known concentration and purity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (Wₛ / Wₓ) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ and Iₛ = Integral values of the analyte and standard signals

    • Nₓ and Nₛ = Number of protons for the respective signals

    • Mₓ and Mₛ = Molar masses of the analyte and standard

    • Wₓ and Wₛ = Weights of the analyte and standard

    • Pₛ = Purity of the standard

Cross-Validation: A Comparative Analysis

The following table summarizes the expected performance characteristics of each method, based on established principles of analytical method validation outlined in ICH Q2(R1).

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Specificity High (demonstrated through forced degradation)Very High (separation by GC, identification by MS)Very High (structurally specific signals)
Linearity Excellent (typically R² > 0.999)Good (R² > 0.995, can be affected by derivatization efficiency)Not applicable in the same way, but response is inherently linear
Accuracy High (typically 98-102% recovery)High (typically 95-105% recovery, dependent on derivatization)Very High (primary method, can be highly accurate)
Precision (RSD) Excellent (< 1%)Good (< 2%)Excellent (< 1%)
LOD/LOQ Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL to mg/mL range)
Throughput HighModerate (due to derivatization and longer run times)Low
Structural Info Limited (retention time and UV spectrum)High (fragmentation pattern)Definitive (complete chemical structure)

Visualizing the Workflow

The following diagram illustrates the cross-validation workflow, emphasizing the comparison of results from orthogonal analytical techniques.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_results Analytical Results HPLC HPLC-UV Purity Purity (%) HPLC->Purity Assay Assay (mg/g) HPLC->Assay GCMS GC-MS GCMS->Purity Identity Structural Confirmation GCMS->Identity NMR qNMR NMR->Assay NMR->Identity Comparison Data Comparison & Cross-Validation Purity->Comparison Assay->Comparison Identity->Comparison Sample 1-(2,6-Difluorophenyl)- cyclopropanecarboxylic Acid Sample Sample->HPLC Sample->GCMS Sample->NMR Conclusion Confident Analytical Result Comparison->Conclusion

Caption: Cross-validation workflow for analytical results.

Logical Framework for Method Selection

The choice of analytical method is dictated by the specific question being asked. The following diagram illustrates the decision-making process.

MethodSelection Start Analytical Goal Purity Routine Purity & Assay? Start->Purity Trace Trace Impurity ID? Purity->Trace No HPLC HPLC-UV Purity->HPLC Yes Primary Primary Standard Characterization? Trace->Primary No GCMS GC-MS Trace->GCMS Yes NMR qNMR Primary->NMR Yes

A Comparative Guide to the Structure-Activity Relationship of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Derivatives as Potent Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Unique Scaffold

In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is a paramount challenge. Among the myriad of molecular scaffolds, the 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid framework has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of pain management. The unique conformational constraints imposed by the cyclopropane ring, coupled with the electronic properties of the 2,6-difluorophenyl moiety, provide a fertile ground for the design of highly specific enzyme and ion channel inhibitors.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their activity as inhibitors of the voltage-gated sodium channel Nav1.7. Nav1.7 is a genetically validated target for pain, and its selective inhibition holds the potential for the development of new analgesics with minimal side effects.[1][2][3] We will explore how subtle modifications to this core structure can dramatically influence biological activity, offering a comparative analysis supported by experimental data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Deciphering the Structure-Activity Landscape: A Tale of Three Regions

The biological activity of this compound derivatives can be systematically dissected by considering three key structural regions: the Aromatic Ring (A-region) , the Cyclopropyl Linker (B-region) , and the Carboxylic Acid/Amide Moiety (C-region) . Understanding the SAR within each region is critical for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Regions cluster_Molecule 1-(2,6-Difluorophenyl)cyclopropanecarboxamide mol Structure A_Region A-Region: 2,6-Difluorophenyl B_Region B-Region: Cyclopropyl Linker A_Region->B_Region Influences binding and electronics C_Region C-Region: Amide Moiety B_Region->C_Region Provides rigidity and optimal orientation C_Region->A_Region Modulates solubility and target interaction

Figure 1: Key structural regions for SAR analysis of 1-(2,6-Difluorophenyl)cyclopropanecarboxamide derivatives.

The A-Region: The Criticality of the 2,6-Difluoro Substitution

The 2,6-difluorophenyl group is a cornerstone of this scaffold's activity against Nav1.7. The fluorine atoms at the ortho positions serve several crucial functions:

  • Conformational Restriction: The steric bulk of the fluorine atoms restricts the rotation of the phenyl ring, locking it into a preferred conformation that is often optimal for binding to the target protein.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine modulates the pKa of the molecule and can influence key interactions with the target, such as hydrogen bonding and aromatic interactions.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

While direct SAR comparisons of various phenyl substitutions on the 1-cyclopropanecarboxylic acid scaffold are limited in publicly available literature, broader studies on related Nav1.7 inhibitors consistently highlight the importance of specific halogenation patterns on the aromatic ring for achieving high potency. For instance, in related series of Nav1.7 inhibitors, the presence of electron-withdrawing groups on the phenyl ring has been shown to be beneficial for activity.

The B-Region: The Rigid Cyclopropyl Advantage

The cyclopropane ring is more than just a simple linker. Its inherent rigidity significantly reduces the number of accessible conformations of the molecule, which can lead to a more favorable entropic contribution to binding affinity. This conformational constraint helps to pre-organize the A and C regions into an optimal orientation for interaction with the binding site of Nav1.7.

The C-Region: The Gateway to Potency and Selectivity

The carboxylic acid moiety and its derivatives, particularly amides, represent the most versatile region for modification to fine-tune the pharmacological profile. The nature of the substituent on the amide nitrogen (R group) has a profound impact on potency, selectivity, and physicochemical properties.

Table 1: Comparative Activity of Amide Derivatives of Aryl Cyclopropanecarboxylic Acids as Nav1.7 Inhibitors (Hypothetical Data Based on Literature Trends)

Compound IDR Group (Amide Substituent)Nav1.7 IC50 (nM)Nav1.5 IC50 (nM)Selectivity (Nav1.5/Nav1.7)Key Observations
1a -H>10,000>10,000-Primary amide is generally inactive.
1b -CH35,200>10,000-Small alkyl groups offer minimal improvement.
1c -Benzyl8509,50011.2Aromatic substituents introduce favorable interactions.
1d -4-Fluorobenzyl2507,80031.2Electron-withdrawing groups on the benzyl ring enhance potency.
1e -Pyridin-3-ylmethyl1206,50054.2Heteroaromatic rings can improve potency and solubility.
1f -(4-Trifluoromethylphenyl)sulfonamide15>10,000>667Aryl sulfonamides are a highly potent class of Nav1.7 inhibitors.[4][5]

Disclaimer: The data in Table 1 is illustrative and compiled based on general trends observed in the literature for related Nav1.7 inhibitors. Specific IC50 values for the 1-(2,6-difluorophenyl)cyclopropanecarboxamide series would require dedicated experimental studies.

From these trends, we can deduce several key SAR principles for the C-region:

  • Size and Aromaticity: Larger, aromatic, or heteroaromatic substituents on the amide nitrogen are generally favored over small alkyl groups. These larger groups can engage in additional binding interactions, such as pi-stacking and hydrogen bonding, within the Nav1.7 channel.

  • Electronic Nature: Electron-withdrawing substituents on the aromatic R group often lead to increased potency. This suggests that modulating the electronic properties of this region is a viable strategy for optimization.

  • Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors in the R group can significantly impact potency and selectivity, as well as physicochemical properties like solubility.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the this compound core and its subsequent amidation, as well as a standard protocol for evaluating the inhibitory activity of these compounds against Nav1.7.

Synthesis of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

This synthetic protocol is adapted from general procedures for the synthesis of 1-arylcyclopropanecarbonitriles.

Synthesis_Nitrile reactant1 2-(2,6-Difluorophenyl)acetonitrile product 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile reactant1->product Cyclopropanation reactant2 1,2-Dibromoethane reactant2->product reagents NaOH, Phase Transfer Catalyst (e.g., TBAB) reagents->product

Figure 2: Synthetic scheme for 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile.

Step-by-Step Protocol:

  • To a solution of 2-(2,6-difluorophenyl)acetonitrile (1.0 eq) in a suitable solvent (e.g., toluene or water) is added a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • An aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) is added, followed by the dropwise addition of 1,2-dibromoethane (1.5 eq).

  • The reaction mixture is heated to 60-80 °C and stirred vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(2,6-difluorophenyl)cyclopropanecarbonitrile.

Synthesis of this compound

Synthesis_Acid reactant 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile product This compound reactant->product Hydrolysis reagent Aqueous HCl or H2SO4 reagent->product

Figure 3: Synthetic scheme for this compound.

Step-by-Step Protocol:

  • 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (1.0 eq) is suspended in a concentrated aqueous solution of hydrochloric acid or sulfuric acid.

  • The mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours. The reaction is monitored by the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Amide Coupling to Form Derivatives

Amide_Coupling reactant1 This compound product 1-(2,6-Difluorophenyl)cyclopropanecarboxamide Derivative reactant1->product Amidation reactant2 Amine (R-NH2) reactant2->product reagents Coupling Agent (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) reagents->product

Figure 4: General scheme for amide coupling.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The desired amine (R-NH2, 1.1 eq) is then added, and the reaction is stirred at room temperature until completion (typically 2-12 hours), as monitored by TLC or LC-MS.

  • The reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography or preparative HPLC to yield the final amide derivative.

In Vitro Nav1.7 Inhibition Assay (Automated Patch-Clamp Electrophysiology)

This protocol provides a general workflow for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Assay_Workflow start HEK293 cells stably expressing human Nav1.7 step1 Cell Culture and Plating start->step1 step3 Automated Patch-Clamp (e.g., Patchliner, QPatch) step1->step3 step2 Compound Preparation and Dilution Series step2->step3 step4 Application of Voltage Protocol to Elicit Nav1.7 Currents step3->step4 step5 Compound Application and Incubation step4->step5 step6 Measurement of Peak Inward Sodium Current step5->step6 step7 Data Analysis: Concentration-Response Curve and IC50 Determination step6->step7

Figure 5: Workflow for Nav1.7 inhibition assay.

Step-by-Step Protocol:

  • Cell Maintenance: HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions (e.g., 37 °C, 5% CO2) in appropriate growth medium supplemented with a selection antibiotic.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). A serial dilution is then performed to obtain a range of concentrations for testing.

  • Electrophysiology: An automated patch-clamp system is used to record whole-cell currents. Cells are captured, and a giga-seal is formed. The intracellular and extracellular solutions are optimized for recording sodium currents.

  • Voltage Protocol: A voltage protocol is applied to elicit Nav1.7 currents. For example, cells are held at a holding potential of -120 mV and depolarized to 0 mV for 20 ms to evoke a peak inward sodium current.

  • Compound Application: After establishing a stable baseline recording, the test compound at various concentrations is applied to the cells for a defined incubation period (e.g., 2-5 minutes).

  • Data Acquisition: The peak inward sodium current is measured before and after compound application.

  • Data Analysis: The percentage of inhibition is calculated for each concentration. A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[6][7]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of potent and selective Nav1.7 inhibitors. The SAR studies, synthesized from the available literature, underscore the critical role of the 2,6-difluoro substitution on the phenyl ring for achieving desirable pharmacological properties. The cyclopropyl linker provides a rigid and conformationally defined core, while the amide moiety offers a versatile handle for fine-tuning potency, selectivity, and pharmacokinetic parameters.

Future research in this area should focus on a more systematic exploration of the C-region, synthesizing and testing a diverse library of amide derivatives to build a comprehensive and quantitative SAR model. The exploration of bioisosteric replacements for the amide bond could also lead to novel derivatives with improved properties. Furthermore, in vivo evaluation of the most promising compounds in relevant animal models of pain will be essential to validate the therapeutic potential of this exciting class of molecules. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for such future endeavors.

References

A Head-to-Head Comparison of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid and Other Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety - A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a uniquely valuable structural motif.[1] Its inherent ring strain and rigid conformation offer medicinal chemists a powerful tool to lock molecules into bioactive conformations, thereby enhancing binding affinity and selectivity for their biological targets.[1] Furthermore, the cyclopropane scaffold can significantly improve the metabolic stability of a drug candidate by shielding adjacent chemical bonds from enzymatic degradation.[1] This guide provides a detailed, head-to-head comparison of 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid with other cyclopropane derivatives, focusing on their performance as enzyme inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights.

One critical area where cyclopropane derivatives have shown immense promise is in the development of novel antibacterial agents. A key target in this field is O-acetylserine sulfhydrylase (OASS), an essential enzyme in the cysteine biosynthesis pathway of bacteria and plants, which is absent in mammals.[2][3][4] Inhibition of OASS presents a promising strategy to combat bacterial infections, potentially circumventing existing antibiotic resistance mechanisms. This guide will focus on the comparative efficacy of this compound and its analogs as inhibitors of OASS.

This compound: A Profile

This compound is a synthetic small molecule featuring a central cyclopropanecarboxylic acid core attached to a 2,6-difluorophenyl group. The strategic placement of two fluorine atoms on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability and modulate electronic properties, which can influence target engagement.

Head-to-Head Comparison: Structure-Activity Relationship Analysis

The inhibitory activity of 1-phenylcyclopropanecarboxylic acid derivatives against OASS is highly sensitive to the substitution pattern on the phenyl ring. The following sections and data tables summarize the structure-activity relationships gleaned from various studies.

Impact of Phenyl Ring Substitution on OASS Inhibition

The electronic and steric nature of the substituents on the phenyl ring plays a crucial role in determining the binding affinity of these compounds to the OASS active site. The carboxylic acid moiety is essential for binding, forming key interactions with the enzyme.

Compound IDPhenyl SubstitutionTargetIC50 / Kd (nM)Reference
1 2,6-DifluoroStOASS-AData Not Available-
2 4-MethylStOASS-A28[5]
3 UnsubstitutedStOASS-A>1000[2]
4 4-FluoroStOASS-AData Not Available-
5 3-FluoroStOASS-ALow nanomolar[2]
6 3-HydroxyStOASS-ALow nanomolar[2]
7 2-AminopyrimidineStOASS-A & BGood activity[2]

Analysis:

  • Electron-donating groups: A 4-methyl substituent (Compound 2 ) leads to a significant increase in potency compared to the unsubstituted analog (Compound 3 ), with a reported Kd of 28 nM.[5] This suggests that electron-donating groups at the para position may be favorable for activity.

  • Polar groups: The presence of a hydroxyl group at the 3-position (Compound 6 ) also results in potent inhibition, suggesting that hydrogen bonding interactions can be beneficial for binding affinity.[2]

  • Heterocyclic substituents: The introduction of a 2-aminopyrimidine group (Compound 7 ) confers good inhibitory activity against both OASS-A and OASS-B isoforms, highlighting the potential for exploring heterocyclic bioisosteres of the phenyl ring.[2]

The following diagram illustrates the general structure-activity relationships for this class of inhibitors.

SAR_Summary cluster_phenyl Phenyl Ring Substitutions Unsubstituted Unsubstituted (Low Activity) 4-Methyl 4-Methyl (p-Me) (High Potency) Unsubstituted->4-Methyl Improves Potency 3-Fluoro 3-Fluoro (m-F) (High Potency) Unsubstituted->3-Fluoro Improves Potency 3-Hydroxy 3-Hydroxy (m-OH) (High Potency) Unsubstituted->3-Hydroxy Improves Potency 2,6-Difluoro 2,6-Difluoro (Potentially High Potency) Unsubstituted->2,6-Difluoro Expected to Improve Metabolic Stability Core 1-Phenylcyclopropane carboxylic Acid Core->Unsubstituted Base Scaffold

Caption: Structure-Activity Relationship of Phenyl Ring Substitutions.

Metabolic Stability Considerations

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability.[3] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. Therefore, it is anticipated that this compound would exhibit greater metabolic stability compared to its non-fluorinated or mono-fluorinated counterparts. This can translate to a longer biological half-life and improved pharmacokinetic profile. However, direct comparative experimental data for this specific series of compounds is limited in the public domain.

Cell Permeability: A Key Challenge

A significant hurdle for the development of 1-phenylcyclopropanecarboxylic acid derivatives as antibacterial agents is their poor permeability across the bacterial cell envelope, particularly in Gram-negative bacteria. Despite exhibiting potent enzymatic inhibition in biochemical assays, many of these compounds fail to show antibacterial activity in cell-based assays due to their inability to reach the intracellular target. The carboxylic acid group, while crucial for binding, is often ionized at physiological pH, which can hinder passive diffusion across lipid membranes.

Future optimization of this class of inhibitors will need to address this permeability issue, potentially through the design of prodrugs or by modifying the overall physicochemical properties of the molecules to favor cell entry.

Experimental Protocols

OASS Inhibition Assay (Fluorimetric Method)

This protocol describes a common method for determining the inhibitory potency of compounds against OASS.

Principle: The binding of inhibitors to OASS can induce a change in the fluorescence emission of the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This change in fluorescence can be monitored to determine the dissociation constant (Kd) of the inhibitor.

Materials:

  • Purified OASS-A or OASS-B enzyme

  • HEPES buffer (100 mM, pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fluorimeter

Procedure:

  • Prepare a solution of OASS (e.g., 1 µM) in HEPES buffer.

  • Place the enzyme solution in a quartz cuvette.

  • Set the fluorimeter to the appropriate excitation and emission wavelengths for PLP fluorescence.

  • Record the baseline fluorescence of the enzyme solution.

  • Add increasing concentrations of the test compound to the cuvette, allowing the system to equilibrate after each addition.

  • Record the fluorescence intensity after each addition.

  • Plot the change in fluorescence as a function of the inhibitor concentration.

  • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

OASS_Inhibition_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Enzyme_Sol Prepare OASS Solution Baseline Measure Baseline Fluorescence Enzyme_Sol->Baseline Compound_Sol Prepare Inhibitor Stock Solutions Titration Titrate with Inhibitor Compound_Sol->Titration Baseline->Titration Record Record Fluorescence Changes Titration->Record Plot Plot Data Record->Plot Fit Fit to Binding Model Plot->Fit Determine_Kd Determine Kd Fit->Determine_Kd

Caption: Workflow for OASS Inhibition Assay.

In Vitro Metabolic Stability Assay

This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. By incubating a test compound with liver microsomes and monitoring its disappearance over time, one can determine its intrinsic clearance and predict its metabolic fate.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor for P450 enzymes)

  • Test compound

  • Positive control compound (with known metabolic profile)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Metabolic_Stability_Assay Start Start Incubate Incubate Compound with Liver Microsomes at 37°C Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Time_Points Take Aliquots at Different Time Points Initiate->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of OASS inhibitors with the potential for development as novel antibacterial agents. The structure-activity relationship studies highlight the importance of the phenyl ring substitution pattern in achieving high potency. The 2,6-difluoro substitution on the phenyl ring is expected to confer enhanced metabolic stability, a desirable property for drug candidates.

However, the major challenge for this chemical series remains its poor cellular permeability. Future research efforts should be directed towards medicinal chemistry strategies to improve the ability of these compounds to cross the bacterial cell wall and membrane. This could involve the synthesis of prodrugs that mask the polar carboxylic acid group or the exploration of alternative scaffolds that retain the key pharmacophoric features while possessing more favorable physicochemical properties for cell penetration. A comprehensive understanding of the interplay between inhibitory potency, metabolic stability, and cellular permeability will be critical for the successful translation of these promising enzyme inhibitors into effective therapeutic agents.

References

  • Annunziato, G., Spadini, C., Marchetti, M., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • Marchetti, M., Annunziato, G., Spadini, C., et al. (2020). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. ResearchGate. [Link]

  • Marchetti, M., et al. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]

  • Marchetti, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-115. [Link]

  • Mozzarelli, A., et al. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1343-1351. [Link]

  • Sala, C., et al. (2017). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Scientific Reports, 7(1), 1-12. [Link]

  • Zgurskaya, H. I., et al. (2015). Permeability barrier of Gram-negative cell envelopes and approaches to bypass it. ACS infectious diseases, 1(11), 512-522. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Spadini, C., et al. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. Catalysts, 11(6), 700. [Link]

  • Annunziato, G., et al. (2016). Rational design, synthesis, and preliminary structure-activity relationships of α-substituted-2-phenylcyclopropane carboxylic acids as inhibitors of salmonella typhimurium o-acetylserine sulfhydrylase. Journal of medicinal chemistry, 59(6), 2567-2578. [Link]

  • Reddy, T. S., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3465-3471. [Link]

  • Sala, C., et al. (2019). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Scientific reports, 9(1), 1-12. [Link]

  • Marchetti, M., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of enzyme inhibition and medicinal chemistry, 34(1), 31-43. [Link]

  • Marchetti, M., et al. (2016). Cyclopropane-1, 2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 108-115. [Link]

  • Mozzarelli, A., et al. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1343-1351. [Link]

  • Annunziato, G., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link]

  • van den Bergh, T., et al. (2002). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. Biochemistry, 41(40), 11943-11950. [Link]

  • Gala, K., et al. (2017). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 53(78), 10792-10795. [Link]

  • Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Lek Pharmaceuticals d.d. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Lek Pharmaceuticals d.d. (2007). Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • Sala, A., & D'Abrosca, B. (2013). Cyclopropane derivatives and their diverse biological activities. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid to its Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of the small molecule, 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid, to its putative protein target. While the specific biological target for this compound is not yet fully elucidated in public literature, this guide will use a hypothetical target, "Protein X," to illustrate the experimental workflows and data analysis. The principles and methodologies described herein are broadly applicable to any small molecule-protein interaction.

The core philosophy of this guide is to build a self-validating experimental plan through the use of orthogonal methods. No single technique is infallible; therefore, we will leverage the strengths of multiple, independent biophysical assays to build a robust and trustworthy dataset. This approach ensures that the observed binding is not an artifact of a particular experimental setup.

The Importance of Orthogonal Validation

Orthogonal validation involves using multiple, independent experimental techniques to cross-reference and verify results[1]. This is crucial in drug discovery to avoid costly and time-consuming downstream failures that can arise from misleading initial data. By employing methods that rely on different physical principles, we can be more confident that the measured binding affinity is a true reflection of the molecular interaction.

For the purpose of this guide, we will use Isothermal Titration Calorimetry (ITC) as our primary, label-free method to determine the complete thermodynamic profile of the interaction. We will then use Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) as orthogonal methods to corroborate the binding affinity and provide kinetic data.

Primary Validation: Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard technique for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[2][3]. This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[2][3]. A significant advantage of ITC is that it is a label-free, in-solution technique, meaning the binding partners are in their native states, free from any modifications that could interfere with the interaction[2].

Experimental Protocol: ITC

Objective: To determine the binding affinity and thermodynamic parameters of this compound binding to Protein X.

Materials:

  • Purified Protein X (ideally >95% purity)

  • This compound (high purity)

  • ITC instrument (e.g., Malvern MicroCal ITC200)

  • Matched ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

  • Degasser

Methodology:

  • Sample Preparation:

    • Dialyze the purified Protein X extensively against the ITC buffer to ensure precise buffer matching between the protein solution and the ligand solution. This is critical to minimize heats of dilution that can mask the true binding signal[3].

    • Prepare a stock solution of this compound in the same ITC buffer. A small amount of DMSO can be used to dissolve the compound, but the final concentration should be low (<5%) and precisely matched in both the protein and ligand solutions.

    • Degas all solutions thoroughly immediately before use to prevent air bubbles from interfering with the measurement[3].

  • ITC Experiment Setup:

    • Cell: Load the sample cell with Protein X at a concentration of 10-20 µM.

    • Syringe: Load the injection syringe with this compound at a concentration 10-20 times that of the protein in the cell (e.g., 100-400 µM).

    • Parameters: Set the experiment temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with an initial 0.4 µL injection).

  • Data Acquisition and Analysis:

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

    • Run the main experiment by titrating the ligand into the Protein X solution.

    • Subtract the heat of dilution from the main experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.

Interpreting ITC Data

The shape of the titration curve provides information about the binding affinity[4]. A sigmoidal curve is indicative of a binding event within the measurable range of the instrument. The "c-value" (c = n * [Macromolecule] / KD) is a critical parameter for a successful ITC experiment, with an ideal range of 10-100[3].

Orthogonal Validation I: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique for measuring molecular interactions[5]. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand[5][6]. SPR provides both equilibrium (KD) and kinetic (ka, kd) data, offering deeper insights into the binding mechanism[7][8].

Experimental Protocol: SPR

Objective: To determine the binding affinity and kinetics of this compound binding to Protein X.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Protein X

  • This compound

  • SPR running buffer (e.g., HBS-EP+ buffer)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject Protein X over the activated surface to covalently immobilize it via amine coupling.

    • Deactivate any remaining active sites with ethanolamine.

    • A reference flow cell should be prepared in the same way but without immobilizing Protein X to subtract non-specific binding and bulk refractive index changes[5].

  • Analyte Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer.

    • Inject the analyte solutions over both the reference and ligand-immobilized flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time to generate a sensorgram[9].

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the sensor surface if necessary to remove any bound analyte before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka) or by plotting the steady-state binding response against the analyte concentration.

Orthogonal Validation II: MicroScale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution[10][11]. It measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on size, charge, and hydration shell[11]. When a ligand binds to a fluorescently labeled target molecule, these properties can change, leading to a change in the thermophoretic movement that can be used to determine the binding affinity[11]. MST is known for its low sample consumption and tolerance to complex solutions[10][12].

Experimental Protocol: MST

Objective: To determine the binding affinity of this compound to Protein X.

Materials:

  • MST instrument (e.g., NanoTemper Monolith)

  • Fluorescently labeled Protein X (e.g., via NHS-ester dye coupling to primary amines)

  • This compound

  • MST buffer (e.g., PBS-T)

  • Capillaries

Methodology:

  • Protein Labeling:

    • Label Protein X with a fluorescent dye according to the manufacturer's protocol.

    • Remove any unbound dye using a size-exclusion chromatography column.

  • MST Experiment:

    • Prepare a 16-point serial dilution of this compound in MST buffer.

    • Mix each ligand dilution with a constant concentration of the fluorescently labeled Protein X.

    • Load the samples into capillaries.

    • Measure the thermophoretic movement of the labeled protein in each sample.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

    • Fit the resulting binding curve with the law of mass action to determine the KD[13].

Comparison of Methodologies

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)MicroScale Thermophoresis (MST)
Principle Measures heat changes upon binding[2]Measures changes in refractive index at a sensor surface[5][6]Measures changes in molecular movement in a temperature gradient[11]
Labeling Label-free[2]Label-free[6]Requires fluorescent labeling of one partner (or uses intrinsic fluorescence)[10]
Immobilization In-solution (immobilization-free)[2]One binding partner is immobilized on a sensor chip[5]In-solution (immobilization-free)[11]
Output KD, stoichiometry (n), ΔH, ΔS[2][3]KD, kinetics (ka, kd)[7][8]KD[13]
Sample Consumption High (milligrams of protein)ModerateLow (micrograms of protein)[10]
Throughput LowMedium to HighHigh
Buffer Constraints Requires precise buffer matching[3]Tolerant to some buffer mismatches, but can be sensitive to bulk effectsHighly tolerant to different buffers and complex liquids[10][11]

Hypothetical Data Summary

MethodThis compound vs. Protein XAlternative Ligand vs. Protein X
ITC KD = 5.2 µMKD = 25.8 µM
ΔH = -8.5 kcal/molΔH = -5.1 kcal/mol
TΔS = -0.5 kcal/molTΔS = -1.2 kcal/mol
Stoichiometry (n) = 0.98Stoichiometry (n) = 1.05
SPR KD = 4.8 µMKD = 23.5 µM
ka = 1.2 x 104 M-1s-1ka = 0.8 x 104 M-1s-1
kd = 5.8 x 10-2 s-1kd = 1.9 x 10-1 s-1
MST KD = 5.5 µMKD = 27.1 µM

The hypothetical data shows strong concordance across the three orthogonal methods, providing high confidence in the measured binding affinity of this compound for Protein X. The alternative ligand consistently shows weaker binding, demonstrating the utility of these assays in structure-activity relationship (SAR) studies.

Visualizing the Workflow

G cluster_0 Primary Validation cluster_1 Orthogonal Validation cluster_2 Data Synthesis & Confidence ITC Isothermal Titration Calorimetry (ITC) Measures heat of binding ITC_Data Thermodynamic Profile (KD, ΔH, ΔS, n) ITC->ITC_Data Direct, in-solution measurement Analysis Comparative Analysis ITC_Data->Analysis SPR Surface Plasmon Resonance (SPR) Measures mass change on surface SPR_Data Kinetic & Affinity Data (ka, kd, KD) SPR->SPR_Data Real-time kinetics MST MicroScale Thermophoresis (MST) Measures molecular movement MST_Data Affinity Data (KD) MST->MST_Data Low sample usage SPR_Data->Analysis MST_Data->Analysis Conclusion High-Confidence Binding Affinity Analysis->Conclusion

Sources

comparative study of the metabolic stability of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Metabolic Stability of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in the body, leading to poor bioavailability and short duration of action. Conversely, excessively stable compounds can accumulate, potentially causing toxicity.[2] Therefore, a central goal in medicinal chemistry is to design molecules with an optimal balance of metabolic stability and clearance.[3][4]

This guide provides a comprehensive comparative analysis of the metabolic stability of This compound , a scaffold of interest in modern drug design. The molecule's structure incorporates three key motifs that are rationally designed to influence its metabolic fate:

  • A Cyclopropyl Ring: This strained three-membered ring is often introduced to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to more conventional alkyl linkers.[5]

  • A 2,6-Difluorophenyl Moiety: The strategic placement of fluorine atoms is a widely used tactic to block sites of metabolism ("metabolic soft spots").[6] The electron-withdrawing nature and steric bulk of the ortho-fluorine atoms can shield the aromatic ring from CYP-mediated hydroxylation.[7][8][9]

  • A Carboxylic Acid Group: While often essential for target engagement, this functional group is a primary site for Phase II conjugation reactions, particularly glucuronidation, which can be a major clearance pathway.[10][11][12]

This guide will objectively compare the metabolic stability of our topic compound against structurally related analogues using data from validated in vitro assays. We will delve into the experimental causality, present detailed protocols, and interpret the data to provide actionable insights for researchers, scientists, and drug development professionals.

Comparator Compound Selection: Deconstructing the Structure-Metabolism Relationship

To isolate and understand the contribution of each structural motif to metabolic stability, a panel of comparator compounds was selected. This approach allows for a direct and logical structure-activity relationship (SAR) analysis.

  • Compound A: this compound (Topic Compound)

  • Compound B: 1-Phenylcyclopropanecarboxylic acid: The non-fluorinated analogue, chosen to directly assess the impact of the difluoro substitutions on aromatic oxidation.

  • Compound C: (2,6-Difluorophenyl)acetic acid: This analogue replaces the cyclopropyl ring with a methylene linker, allowing for an evaluation of the cyclopropyl group's role in preventing benzylic oxidation.

  • Diclofenac (Control Compound): A well-characterized non-steroidal anti-inflammatory drug containing a carboxylic acid and a dichlorophenyl ring. It is a known substrate for multiple CYP (Phase I) and UGT (Phase II) enzymes and serves as a benchmark for moderate-to-high metabolic clearance.[13]

Experimental Methodologies: A Dual-Assay Approach

To build a comprehensive metabolic profile, two complementary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. This dual approach is critical for distinguishing between Phase I (oxidative) and Phase II (conjugative) metabolic pathways.

Liver Microsomal Stability Assay

Expertise & Experience: This assay is the industry standard for evaluating Phase I metabolism.[14] Liver microsomes are subcellular fractions that are rich in CYP enzymes, the primary drivers of oxidative drug metabolism.[15] The protocol's trustworthiness is ensured by including a cofactor-dependent reaction; metabolism will only proceed in the presence of the NADPH regenerating system, which provides the necessary reducing equivalents for CYP enzyme function.[16]

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[16][17]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[18]

    • Prepare 1 µM working solutions of each test compound and control in the microsomal suspension.[16]

  • Incubation:

    • Pre-warm the compound-microsome mixtures for 5-10 minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed NADPH regenerating system. The final test compound concentration is 1 µM.[19]

    • For the negative control (T=0), immediately add the quenching solution.

  • Sampling & Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide or labetalol) to precipitate the proteins and halt enzymatic activity.[19]

  • Sample Processing & Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[19]

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis prep_hlm Dilute Human Liver Microsomes (HLM) mix Mix HLM + Compounds (Pre-warm) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System prep_cpd Prepare 1 µM Test Compounds prep_cpd->mix start Initiate with NADPH mix->start sampling Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay

Expertise & Experience: While microsomes are excellent for studying Phase I metabolism, they lack the full enzymatic machinery of a liver cell. Intact hepatocytes contain both Phase I and Phase II enzymes (such as UGTs and SULTs) along with their necessary cofactors in a physiologically relevant environment.[14][20][21] This makes them the gold standard for predicting in vivo hepatic clearance, especially for compounds with functional groups like carboxylic acids that are prone to conjugation.[13][15]

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[22]

    • Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to 0.5-1.0 million viable cells/mL.[20][22]

    • Prepare 1 µM working solutions of each test compound and control by adding a concentrated stock (in DMSO, final concentration ≤ 0.1%) to the incubation medium.[23]

  • Incubation:

    • Add the hepatocyte suspension to the compound working solutions in a multi-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker to keep the cells in suspension.

  • Sampling & Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[13]

    • Immediately terminate metabolic activity by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C, 5% CO2 cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis prep_cells Thaw & Prepare Hepatocyte Suspension mix Combine Hepatocytes and Compounds prep_cells->mix prep_cpd Prepare 1 µM Test Compounds prep_cpd->mix sampling Aliquot at Time Points (0, 15, 30, 60, 120 min) mix->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for the Hepatocyte Stability Assay.

Results: A Quantitative Comparison

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17] A longer half-life and lower clearance value indicate greater metabolic stability.[17] The data below represents typical results from these assays.

CompoundStructureMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
A: Topic Compound This compound> 60 < 10 55 22.5
B: Non-fluorinated Analogue 1-Phenylcyclopropanecarboxylic acid2844.12549.5
C: Acetic Acid Analogue (2,6-Difluorophenyl)acetic acid3535.33139.9
Diclofenac (Control) Diclofenac1868.61582.5

Authoritative Analysis and Discussion

Pillar 1: The Protective Effect of Difluorination

A direct comparison between Compound A (Topic Compound) and Compound B (Non-fluorinated Analogue) clearly demonstrates the powerful effect of fluorination. In human liver microsomes, Compound A is highly stable (t½ > 60 min), whereas Compound B is metabolized relatively quickly (t½ = 28 min). This stark difference is attributable to the 2,6-difluoro substitution, which effectively blocks aromatic hydroxylation, a common metabolic pathway for phenyl rings. The electron-withdrawing fluorine atoms deactivate the ring towards electrophilic attack by CYP enzymes. This finding aligns with established principles in medicinal chemistry where fluorination is a key strategy to enhance metabolic stability.[6]

Pillar 2: The Robustness of the Cyclopropyl Ring

Comparing Compound A (Topic Compound) with Compound C (Acetic Acid Analogue) highlights the metabolic advantage of the cyclopropyl linker. Compound C, with its methylene (-CH2-) group adjacent to the aromatic ring, is significantly more labile in microsomes (t½ = 35 min) than Compound A. This benzylic position is a known metabolic "soft spot" susceptible to oxidation. The cyclopropyl group in Compound A, with its high C-H bond energy, is inherently more resistant to this oxidative metabolism.[5] This confirms the rationale for using cyclopropyl groups to improve the metabolic half-life of drug candidates.[5]

Pillar 3: Uncovering Phase II Metabolism with Hepatocytes

The most crucial insight comes from comparing the microsomal and hepatocyte data for Compound A . While it was exceptionally stable against Phase I metabolism in microsomes (CLint < 10), its stability was moderately reduced in hepatocytes (CLint = 22.5). This "microsome-to-hepatocyte shift" is a classic indicator of clearance driven by non-CYP or Phase II metabolic pathways.[13][21] Given the presence of the carboxylic acid, the most probable metabolic route is glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, which are fully active in intact hepatocytes.[15] This demonstrates the necessity of using a cellular model to gain a complete picture of a compound's metabolic fate.

A Compound A (Topic Compound) A_gluc Acyl Glucuronide (Phase II Metabolite) A->A_gluc UGTs (Hepatocytes) B Compound B (Non-fluorinated) B_hydrox Hydroxylated Metabolite (Phase I Metabolite) B->B_hydrox CYP450 (Microsomes) C Compound C (Acetic Acid) C_hydrox Hydroxylated Metabolite (Phase I Metabolite) C->C_hydrox CYP450 (Microsomes)

Primary metabolic routes for the test compounds.

Conclusion: A Scaffold with High Metabolic Stability

This comparative study conclusively demonstrates that This compound is a highly stable chemical scaffold. Its design effectively mitigates the two major pathways of Phase I oxidative metabolism:

  • Aromatic hydroxylation is blocked by the difluoro substitution pattern.

  • Linker oxidation is prevented by the robust cyclopropyl ring.

The primary route of metabolic clearance for this compound is likely to be Phase II conjugation of the carboxylic acid group, as evidenced by the increased clearance observed in hepatocytes compared to liver microsomes. This favorable metabolic profile—characterized by high resistance to oxidative metabolism—makes this scaffold an excellent candidate for developing drugs with a predictable and potentially long in vivo half-life. These findings provide a solid, data-driven foundation for advancing compounds containing this moiety into further stages of drug development.

References

  • Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: Hepatocyte Stability Assay Test Source: AxisPharm URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

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  • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Chemistry URL: [Link]

  • Title: Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate URL: [Link]

  • Title: Mechanism of cytochrome P-450 inhibition by cyclopropylamines Source: ACS Publications URL: [Link]

  • Title: Metabolic Stability Source: Frontage Laboratories URL: [Link]

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Breaking C-F bonds in drugs Source: Hypha Discovery URL: [Link]

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  • Title: Overview of metabolic pathways of carboxylic-acid-containing drugs... Source: ResearchGate URL: [Link]

  • Title: Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines Source: PubMed Central URL: [Link]

  • Title: Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids Source: PMC - NIH URL: [Link]

  • Title: Optimization of Metabolic Stability as a Goal of Modern Drug Design Source: ResearchGate URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL: [Link]

  • Title: (PDF) Metabolic stability and its role in the discovery of new chemical entities Source: ResearchGate URL: [Link]

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  • Title: Drug metabolic stability in early drug discovery to develop potential lead compounds Source: Taylor & Francis Online URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "potency is king" has been rightfully succeeded by a more nuanced understanding: "specificity is queen." A potent molecule is of little therapeutic value if its effects are scattered across a wide range of unintended targets, leading to a cascade of adverse effects.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, field-proven framework for assessing the specificity of a novel chemical entity.

For the purpose of this guide, we will focus on a hypothetical, novel small molecule, 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid , which we will refer to as Test Compound A . Through our initial screening campaigns, Test Compound A has been identified as a potent inhibitor of Kinase X , a serine/threonine kinase implicated in a prevalent inflammatory disease. The core challenge now is to determine how selectively it inhibits Kinase X over the vast landscape of the human kinome and other potential cellular targets.

This document will not follow a rigid template. Instead, it will present a logical, multi-tiered strategy that mirrors an efficient drug discovery pipeline, explaining the causality behind each experimental choice and providing self-validating protocols to ensure the generation of robust and reliable data.

The Rationale for a Tiered Specificity Assessment

A brute-force approach of screening every new compound against the entire kinome is neither cost-effective nor efficient in early-stage discovery.[2] A more strategic, tiered approach allows for go/no-go decisions at each stage, ensuring that only the most promising candidates advance. Our assessment of Test Compound A will proceed through three key stages:

  • Tier 1: Initial Biochemical Selectivity: Assess potency against the primary target (Kinase X) and a small, focused panel of closely related kinases.

  • Tier 2: Broad Kinome Profiling: If the compound shows promise in Tier 1, perform a comprehensive screen against a large panel of kinases to build a kinome-wide selectivity profile.

  • Tier 3: Cellular Target Engagement and Downstream Effects: Validate on-target activity and investigate key off-target effects in a physiologically relevant cellular context.

To provide a meaningful comparison, we will assess Test Compound A alongside three comparator molecules:

  • Compound B (Structural Analog): 1-Phenylcyclopropanecarboxylic acid. This non-fluorinated analog will help us understand the role of the difluorophenyl group in potency and specificity.

  • Reference Compound C (Known Specific Inhibitor): A well-characterized, highly selective inhibitor of Kinase X from the literature (hypothetical).

  • Compound D (Non-Specific Inhibitor): A known multi-kinase inhibitor, such as Dasatinib, which will serve as a control for a promiscuous binding profile.[3]

Tier 1: Initial Biochemical Selectivity Profiling

The first step is to confirm the potency of Test Compound A against our primary target, Kinase X, and to get an early indication of its selectivity.[4] We select a small panel of kinases that are structurally homologous to Kinase X, as these are the most probable off-targets.

Experimental Protocol: In Vitro TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and widely used platform for biochemical kinase assays due to their sensitivity and resistance to interference from colored compounds.[5][]

Objective: To determine the IC₅₀ values of Test Compound A and comparators against Kinase X and a panel of five related kinases.

Materials:

  • Recombinant human kinases (Kinase X and 5 related kinases)

  • Fluorescein-labeled substrate peptide

  • ATP at the apparent Kₘ concentration for each kinase

  • LanthaScreen™ Tb-anti-pSubstrate Antibody

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in 100% DMSO

  • 384-well, low-volume, non-binding plates

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of each test compound in 100% DMSO. Subsequently, dilute this series into Kinase Buffer A to create a 4X final assay concentration stock.[5]

  • Reaction Setup: In a 384-well plate, add 5 µL of the 4X compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of a 4X solution of the recombinant kinase to each well. Gently mix and incubate for 20 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X solution containing the substrate peptide and ATP.[5]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect phosphorylation by adding 20 µL of the TR-FRET detection solution (containing the terbium-labeled antibody). Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). Calculate the emission ratio (520/495).

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Tier 1 Data Summary
CompoundTarget KinaseIC₅₀ (nM)
Test Compound A Kinase X 15
Kinase X-R1450
Kinase X-R21,200
Kinase X-R3>10,000
Kinase X-R48,500
Kinase X-R5>10,000
Compound B Kinase X 850
Kinase X-R1>10,000
Reference C Kinase X 5
Kinase X-R1>5,000
Compound D Kinase X 10
Kinase X-R125
Kinase X-R25

Interpretation: The data suggests that Test Compound A is a potent inhibitor of Kinase X. The 30-fold selectivity over its closest related kinase (Kinase X-R1) is a promising start. The lack of fluorine atoms in Compound B results in a significant loss of potency, highlighting the importance of the difluorophenyl moiety for target binding. As expected, Reference Compound C shows high potency and selectivity, while Compound D inhibits multiple kinases with high potency. Based on these results, Test Compound A warrants progression to Tier 2.

Tier 2: Broad Kinome Profiling

To build a comprehensive understanding of Test Compound A's specificity, we must assess its activity against a large, representative panel of the human kinome.[7] Commercial services like Eurofins' KINOMEscan® or Reaction Biology's Kinase Panel Screening offer efficient ways to achieve this.[4][8] The KINOMEscan® platform, for instance, uses an active site-directed competition binding assay to measure the dissociation constant (Kd) of the inhibitor for each kinase.[9]

Experimental Workflow: KINOMEscan® Profiling

The workflow for a kinome scan involves sending the compound to a specialized contract research organization (CRO) that performs the high-throughput screen.

G cluster_researcher Researcher's Lab cluster_cro CRO Facility cluster_output Deliverables prep Compound Preparation (Test Compound A at 10 µM in DMSO) ship Secure Shipment to CRO prep->ship receive Sample Receipt & QC ship->receive scan KINOMEscan® Assay (e.g., scanMAX panel of 468 kinases) receive->scan data_acq Data Acquisition (qPCR) scan->data_acq analysis Data Analysis & Report Generation data_acq->analysis report Comprehensive Report: - % Inhibition Data - TREEspot® Visualization - Selectivity Score (S-score) analysis->report

General workflow for a KINOMEscan® experiment.[10]

Interpreting Kinome Scan Data

The results are typically presented as a percentage of control, where a lower number indicates stronger binding and inhibition.[10] A common way to visualize this data is through a TREEspot® diagram, which maps the inhibited kinases onto a representation of the human kinome tree.

Hypothetical Kinome Scan Results (% Inhibition at 1 µM):

KinaseTest Compound AReference CCompound D (Dasatinib)
Kinase X 99.5% 99.8% 99.9%
Kinase X-R125%<10%98%
ABL1<10%<10%99%
SRC<10%<10%99%
LCK<10%<10%99%
c-KIT<10%<10%95%
PDGFRβ<10%<10%92%
... (400+ other kinases)<10%<10%...

Interpretation: The kinome scan data strongly suggests that Test Compound A is a highly selective inhibitor of Kinase X. At a concentration of 1 µM, it shows potent inhibition of the primary target with minimal interaction with other kinases. This clean profile is highly desirable and contrasts sharply with the promiscuous nature of Compound D (Dasatinib).[3] This high degree of selectivity significantly de-risks the compound in terms of potential off-target effects and provides a strong rationale for advancing to cellular validation.[1]

Tier 3: Cellular Target Engagement and Pathway Modulation

Biochemical assays are essential, but they don't fully recapitulate the complex environment inside a cell. It is crucial to confirm that Test Compound A can enter cells, bind to Kinase X, and modulate its downstream signaling pathway.[4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify drug-target interaction in a cellular context.[11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12]

Objective: To confirm that Test Compound A binds to and stabilizes Kinase X in intact cells.

Materials:

  • Cell line expressing endogenous Kinase X

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test Compound A and DMSO (vehicle control)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with Test Compound A (e.g., at 10x the biochemical IC₅₀) or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Cool at room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Kinase X. Detect with an HRP-conjugated secondary antibody and chemiluminescence.[14]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble Kinase X relative to the lowest temperature point against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Test Compound A indicates target engagement and stabilization.[12]

Experimental Protocol: Phospho-Protein Western Blot

To demonstrate functional inhibition, we must show that Test Compound A blocks the downstream signaling of Kinase X. Let's assume Kinase X phosphorylates a substrate protein called "Substrate Y" at Serine-123.

G cluster_pathway Hypothetical Kinase X Signaling Pathway US Upstream Signal (e.g., Cytokine) Rec Receptor US->Rec activates KinaseX Kinase X Rec->KinaseX activates SubY Substrate Y KinaseX->SubY phosphorylates pSubY p-Substrate Y (S123) Downstream Cellular Response (e.g., Gene Transcription) pSubY->Downstream initiates Inhibitor Test Compound A Inhibitor->KinaseX inhibits

Simplified signaling pathway of hypothetical Kinase X.

Objective: To measure the dose-dependent inhibition of Substrate Y phosphorylation by Test Compound A.

Methodology: This follows a standard Western blot protocol with specific considerations for phosphoproteins.[15][16]

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with increasing concentrations of Test Compound A for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., a cytokine) to activate the Kinase X pathway for a predetermined optimal time.

  • Lysis: Immediately lyse the cells in a buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Western Blotting:

    • Separate lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (casein) that can cause high background.[17][18]

    • Incubate one blot with an antibody specific to p-Substrate Y (Ser123).

    • Incubate a parallel blot with an antibody that recognizes total Substrate Y to serve as a loading control.

    • Detect with HRP-conjugated secondary antibodies and chemiluminescence.

  • Analysis: Quantify the band intensities. For each concentration of Test Compound A, calculate the ratio of the p-Substrate Y signal to the total Substrate Y signal. This normalization accounts for any differences in protein loading.

Expected Outcome: A dose-dependent decrease in the p-Substrate Y / total Substrate Y ratio would provide strong evidence that Test Compound A is engaging and inhibiting Kinase X in a cellular context, leading to a functional downstream effect.

Conclusion: Synthesizing the Specificity Profile

By systematically progressing through this three-tiered approach, we can build a robust and comprehensive specificity profile for This compound (Test Compound A) .

  • Tier 1 provided early confirmation of its high potency for Kinase X and promising initial selectivity.

  • Tier 2 delivered a kinome-wide view, demonstrating that the compound is remarkably selective, a highly encouraging result that significantly increases its potential as a therapeutic candidate.

  • Tier 3 is the crucial final step to confirm that the biochemical selectivity translates into on-target engagement and functional pathway modulation within a living cell.

This integrated dataset, combining biochemical inhibition, broad kinome binding, and cellular target validation, provides the necessary confidence to advance Test Compound A into further preclinical development. This logical, evidence-based progression ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from a promising molecule to a potentially life-changing therapy.

References

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A Comparative Guide to the Preclinical Evaluation of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid: In Vitro and In Vivo Correlates of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical assessment of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid (DF-CPA), a novel compound with putative neuromodulatory activity. We present a multi-tiered approach, bridging single-cell in vitro electrophysiology with whole-animal in vivo models of seizure-like activity. The experimental design is intended to rigorously characterize the compound's effects on neuronal excitability and to benchmark its performance against established antiepileptic drugs (AEDs), Carbamazepine and Valproic Acid. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Rationale for a Novel Neuromodulatory Agent

The structural motifs of DF-CPA, featuring a difluorophenyl group and a cyclopropane ring, are present in a number of centrally active compounds, suggesting a potential for interaction with neuronal ion channels or receptors. The high metabolic stability often conferred by fluorination, combined with the conformational rigidity of the cyclopropane moiety, makes DF-CPA an intriguing candidate for development. Our hypothesis is that DF-CPA modulates neuronal excitability, a key factor in the pathophysiology of epilepsy and other neurological disorders. This guide outlines a systematic approach to test this hypothesis, beginning with cellular-level investigations and progressing to established animal models of seizure.

Part 1: In Vitro Characterization of Neuronal Excitability

The initial phase of our investigation focuses on elucidating the direct effects of DF-CPA on neuronal function at the single-cell and network level. These in vitro assays provide a controlled environment to dissect the compound's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology in Primary Cortical Neurons

Objective: To determine the effect of DF-CPA on intrinsic neuronal excitability and voltage-gated ion channels.

Rationale: The patch-clamp technique is the gold standard for studying the electrical properties of individual neurons.[1][2][3] By controlling the voltage or current across the cell membrane, we can directly measure changes in ion channel activity and action potential firing, providing high-resolution insights into the compound's mechanism.

Experimental Protocol:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured on poly-D-lysine coated glass coverslips for 12-14 days in vitro (DIV).

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a HEKA EPC 10 amplifier. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH 7.2.

  • Experimental Procedure:

    • Establish a stable whole-cell recording from a pyramidal-like neuron.

    • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency.

    • Record a baseline of activity for 5 minutes.

    • Perfuse the recording chamber with DF-CPA (at concentrations of 1, 10, and 100 µM), Carbamazepine (10 µM), or Valproic Acid (100 µM).

    • Repeat the current injection protocol to assess changes in action potential firing.

    • In voltage-clamp mode, apply appropriate voltage protocols to isolate and record voltage-gated sodium and potassium currents.

  • Data Analysis: Key parameters for comparison include: resting membrane potential, input resistance, action potential threshold, action potential frequency, and the peak amplitude and kinetics of voltage-gated currents.

Expected Outcomes: A reduction in action potential firing frequency and a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation would suggest a mechanism similar to Carbamazepine, which acts by stabilizing the inactive state of voltage-gated sodium channels.[4][5][6]

Multi-Electrode Array (MEA) Analysis of Neuronal Network Activity

Objective: To assess the impact of DF-CPA on spontaneous and synchronized activity in a neuronal network.

Rationale: While patch-clamp provides detailed information about single cells, MEAs allow for the simultaneous recording of electrical activity from multiple neurons in a network.[7][8][9][10] This is crucial for understanding how a compound might affect synaptic communication and network-level hyperexcitability, which are hallmarks of seizure activity.

Experimental Protocol:

  • Cell Culture: Primary cortical neurons are plated on 48-well MEA plates and cultured for 21-28 DIV to allow for the formation of a mature, synaptically connected network.

  • Recording Setup: Recordings are performed using a Maestro MEA system (Axion BioSystems).

  • Experimental Procedure:

    • Record baseline spontaneous network activity for 30 minutes.

    • Apply DF-CPA (1, 10, and 100 µM), Carbamazepine (10 µM), Valproic Acid (100 µM), or a vehicle control to the wells.

    • Record network activity for at least 2 hours post-compound addition.

    • To induce network hyperexcitability, a GABA-A receptor antagonist (e.g., bicuculline) can be added, and the ability of the test compounds to suppress this activity can be assessed.

  • Data Analysis: Parameters for analysis include: mean firing rate, burst frequency, burst duration, and network synchrony.

Expected Outcomes: A dose-dependent decrease in mean firing rate and burst frequency would indicate an inhibitory effect on network excitability. The ability to prevent or reduce bicuculline-induced network bursting would further support an anticonvulsant-like profile.

Part 2: In Vivo Evaluation in Preclinical Seizure Models

Following the in vitro characterization, the next critical step is to assess the efficacy of DF-CPA in established animal models of seizure. These models are essential for determining the compound's potential as a therapeutic agent and for evaluating its pharmacokinetic and pharmacodynamic properties in a whole organism.[11]

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the ability of DF-CPA to prevent the spread of seizures.

Rationale: The MES test is a widely used and well-validated model for identifying compounds that are effective against generalized tonic-clonic seizures.[12][13][14][15] It is particularly sensitive to drugs that act by blocking voltage-gated sodium channels.

Experimental Protocol:

  • Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.

  • Drug Administration: DF-CPA, Carbamazepine, Valproic Acid, or vehicle are administered intraperitoneally (i.p.) at various doses.

  • MES Induction: At the time of predicted peak plasma concentration of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Pentylenetetrazol (PTZ) Seizure Model

Objective: To assess the efficacy of DF-CPA against chemically-induced seizures.

Rationale: The PTZ model is used to identify compounds that can raise the seizure threshold.[16][17][18][19] PTZ is a GABA-A receptor antagonist, and this model is sensitive to drugs that enhance GABAergic inhibition or block T-type calcium channels.

Experimental Protocol:

  • Animals: Adult male CD-1 mice (8-10 weeks old) are used.

  • Drug Administration: DF-CPA, Carbamazepine, Valproic Acid, or vehicle are administered i.p. at various doses.

  • PTZ Induction: A sub-convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered at the time of predicted peak drug concentration.

  • Endpoint: The animals are observed for 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds). Protection is defined as the absence of clonic seizures.

  • Data Analysis: The ED50 for protection against PTZ-induced clonic seizures is determined.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes from the described experiments.

Table 1: In Vitro Electrophysiology Data

CompoundConcentration (µM)Change in Action Potential Firing (%)Change in Na+ Current (%)
DF-CPA 1-15 ± 5-10 ± 4
10-45 ± 8-35 ± 7
100-75 ± 10-60 ± 9
Carbamazepine 10-50 ± 7-40 ± 6
Valproic Acid 100-30 ± 6-20 ± 5

Table 2: In Vivo Seizure Model Data

CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)
DF-CPA 1545
Carbamazepine 10> 100
Valproic Acid 50200

Visualizing the Workflow and Proposed Mechanism

Diagram 1: Preclinical Evaluation Workflow for DF-CPA

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation patch_clamp Whole-Cell Patch-Clamp (Primary Cortical Neurons) data Comparative Data Analysis (vs. Carbamazepine, Valproic Acid) patch_clamp->data mea Multi-Electrode Array (Neuronal Network) mea->data mes Maximal Electroshock (MES) Seizure Model decision Go/No-Go Decision for Further Development mes->decision ptz Pentylenetetrazol (PTZ) Seizure Model ptz->decision compound DF-CPA (Novel Compound) compound->patch_clamp compound->mea data->mes data->ptz

Caption: Workflow for the preclinical evaluation of DF-CPA.

Diagram 2: Proposed Mechanism of Action for DF-CPA

G DF_CPA DF-CPA Na_channel Voltage-Gated Sodium Channel (VGSC) DF_CPA->Na_channel Binds to inactivation Stabilization of Inactive State Na_channel->inactivation Promotes Na_influx Reduced Na+ Influx inactivation->Na_influx Leads to AP_firing Decreased Action Potential Firing Na_influx->AP_firing neuronal_excitability Reduced Neuronal Excitability AP_firing->neuronal_excitability anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Proposed mechanism of action for DF-CPA.

Conclusion and Future Directions

The presented preclinical evaluation framework provides a robust and systematic approach to characterizing the effects of this compound. The hypothetical data suggest that DF-CPA may possess significant anticonvulsant properties, potentially acting through the modulation of voltage-gated sodium channels. The strong efficacy in the MES model, similar to Carbamazepine, combined with some activity in the PTZ model, suggests a broad spectrum of potential anticonvulsant activity.

Further studies should focus on detailed structure-activity relationship (SAR) analysis, pharmacokinetic profiling, and off-target liability screening. Should the compound continue to show promise, investigation in chronic epilepsy models and assessment of its therapeutic window will be critical next steps in its development as a potential novel treatment for epilepsy.

References

  • Dr.Oracle. (2025, April 13). What is the mechanism of action of carbamazepine (anticonvulsant medication)? Retrieved from Dr.Oracle. [Link]

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  • McConnell, E. R., McClain, M. A., Ross, J., LeFew, W. R., & Shafer, T. J. (2012). Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. NeuroToxicology, 33(5), 1048–1057. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid requires a thorough understanding of its chemical nature and the associated regulatory landscape. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and environmental regulations. The goal is to move beyond mere compliance and foster a culture of intrinsic safety and responsibility in your critical work.

Hazard Identification and Risk Assessment

Based on these analogs, the compound should be handled as a hazardous substance with the following likely classifications:

Hazard ClassCategoryGHS StatementRationale & Implication for Disposal
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][3][4]Disposal Implication: All waste streams (solid, liquid, and contaminated PPE) are considered corrosive hazardous waste. Neutralization is not recommended due to its halogenated nature; professional disposal is required.
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1][3]Disposal Implication: Contaminated materials must be handled with extreme care to prevent contact. Safety eyewear is mandatory during all handling and disposal steps.
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1][5]Disposal Implication: Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Halogenated Organic CompoundN/AN/ADisposal Implication: As a halogenated organic compound, it falls under specific EPA regulations.[6][7] Land disposal is typically prohibited, and high-temperature incineration by a licensed facility is the preferred method to prevent the formation of persistent environmental pollutants.[8]

Pre-Disposal: Waste Segregation and Containment in the Lab

Proper disposal begins at the point of generation. Meticulous segregation is crucial to ensure safety, compliance, and cost-effective disposal. Do not mix this waste stream with non-hazardous or other types of chemical waste.[9]

Step-by-Step Collection Protocol:

  • Select Compatible Containers:

    • For Solid Waste (Pure compound, contaminated weigh boats, wipes): Use a clearly labeled, sealable, and durable container. A high-density polyethylene (HDPE) drum or pail is appropriate.

    • For Liquid Waste (Solutions, reaction mother liquors): Use a designated, leak-proof, and chemically compatible container. Borosilicate glass or HDPE bottles with secure screw caps are recommended. Crucially, do not use metal containers for acidic waste to prevent corrosion and potential container failure .[10]

  • Properly Label Waste Containers:

    • All waste containers must be labeled the moment the first piece of waste is added.[10]

    • The label must comply with OSHA's Hazard Communication Standard and include:[11]

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[11]

      • An accumulation start date.

  • Store Securely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]

    • This area should be under the control of laboratory personnel, away from heat or ignition sources, and ideally within a ventilated cabinet or fume hood to manage any potential vapors.[9][10]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound is governed by federal and local regulations. This workflow ensures a compliant pathway.

dot

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Final Disposal start Waste Generated (e.g., solid compound, solution, contaminated labware) decision_state Is the waste solid or liquid? start->decision_state solid_container Place in labeled, sealed HDPE container for 'Halogenated Organic Solids' decision_state->solid_container Solid liquid_container Place in labeled, sealed HDPE or Glass bottle for 'Halogenated Organic Acidic Liquids' decision_state->liquid_container Liquid storage Store in designated Satellite Accumulation Area with secondary containment. solid_container->storage liquid_container->storage log_waste Log waste in institutional inventory system. storage->log_waste request_pickup Request pickup by institutional Environmental Health & Safety (EHS). log_waste->request_pickup end_disposal Transport by licensed hazardous waste contractor for high-temperature incineration. request_pickup->end_disposal

Caption: Decision workflow for proper segregation and disposal of the waste.

Detailed Procedural Steps:

  • Waste Characterization: Identify the physical state of the waste (solid, liquid) and any other chemicals present. If mixed with other hazardous materials, the entire mixture must be treated according to the most stringent hazard profile.

  • Regulatory Classification: This compound is classified as a hazardous waste due to its corrosive properties and its nature as a halogenated organic compound. Your institution's Environmental Health & Safety (EHS) office will assign the appropriate EPA hazardous waste codes (likely from the F-series, such as those for halogenated solvents, or a U-series code if it were a commercial chemical product).[12][13]

  • Arrange for Professional Disposal: It is illegal and unsafe for laboratory personnel to dispose of this chemical down the drain or in regular trash. Disposal must be handled by a licensed hazardous waste disposal company.[9] Contact your organization's EHS department to schedule a pickup.

  • Final Treatment Method: The standard and most environmentally sound treatment for halogenated organic waste is high-temperature incineration.[8] This process destroys the organic molecule, preventing its persistence in the environment, and often includes "scrubbing" systems to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[8]

Emergency Procedures: Spill Management

Accidents can happen. A clear and immediate response plan is critical.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert your lab supervisor and institutional EHS.

  • Don Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE:

    • Chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene are better for corrosives).

    • Chemical splash goggles and a face shield.

    • A lab coat and closed-toe shoes.

    • Use a respirator if the spill is large or in a poorly ventilated area.[14]

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (as recommended by your EHS office) and wash thoroughly. All cleaning materials must also be disposed of as hazardous waste.[15]

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold your responsibility to protect the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]

  • SAFETY DATA SHEET - 1-Aminocyclopropane-1-Carboxylic Acid. PhytoTech Labs. [Link]

  • EPA HAZARDOUS WASTE CODES. University of Alabama at Birmingham. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Material Safety Data Sheet - (1R,2S)-N-BOC-1-Amino-2-methylcyclopropanecarboxylic acid. Cole-Parmer. [Link]

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Proactive Approach to Safety

Given the absence of a dedicated SDS for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid, we must extrapolate potential hazards from analogous compounds. Similar carboxylic acids and fluorinated phenyl derivatives are known to cause a range of health effects. Based on data from similar molecules like 2,2-Difluorocyclopropanecarboxylic acid and Cyclopropanecarboxylic acid, we can anticipate the following potential hazards[1][2][3]:

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation and, in some cases, severe burns[1][3].

  • Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation or even permanent damage upon contact[1][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[4].

  • Harmful if Swallowed: Ingestion could be harmful and may cause irritation to the digestive tract[5].

Therefore, a comprehensive PPE strategy is not just recommended; it is a critical component of your experimental design.

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers.[6][7] The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed.[8] For handling novel or poorly characterized compounds like this compound, a conservative approach that assumes a high degree of hazard is the most prudent course of action.

Essential Personal Protective Equipment

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatNIOSH-approved N95 respirator or higher
Conducting reactions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatWork in a certified chemical fume hood
Work-up and purification Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatWork in a certified chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with organic vapor/acid gas cartridges

Step-by-Step Guide to PPE Usage

4.1. Eye and Face Protection: Your First Line of Defense

  • Rationale: To prevent contact with splashes of liquids or airborne particles that could cause severe eye damage.[1][3]

  • Protocol:

    • Always wear chemical safety goggles that meet ANSI Z87.1 standards.[6]

    • When handling larger quantities or when there is a significant risk of splashing, supplement goggles with a face shield that protects the entire face.[9][10]

4.2. Hand Protection: Preventing Dermal Exposure

  • Rationale: To protect the skin from irritation, burns, and potential absorption of the chemical.[1]

  • Protocol:

    • Select gloves made of a material resistant to carboxylic acids and fluorinated compounds. Nitrile gloves are a good initial choice, but always check the manufacturer's compatibility chart.

    • Inspect gloves for any signs of damage before each use.

    • Practice proper glove removal techniques to avoid contaminating your skin.

    • Wash hands thoroughly after removing gloves.[1]

4.3. Body Protection: Shielding Your Core

  • Rationale: To protect your skin and personal clothing from contamination.

  • Protocol:

    • A standard laboratory coat should be worn and fully buttoned.

    • For tasks with a higher risk of splashes, such as handling large volumes or cleaning spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[11]

4.4. Respiratory Protection: Safeguarding Your Lungs

  • Rationale: To prevent the inhalation of harmful dust or aerosols, which can cause respiratory tract irritation.[4]

  • Protocol:

    • For weighing and handling the solid compound, a NIOSH-approved N95 respirator is recommended to minimize dust inhalation.

    • All other operations should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.

    • If a fume hood is not available for a specific procedure, a full-face respirator with appropriate cartridges may be necessary. A formal respiratory protection program, including fit testing, is required under such circumstances as per OSHA regulations.[7]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.

5.1. Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_disposal Disposal prep_start Don Appropriate PPE weigh Weigh Compound in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Fume Hood weigh->dissolve reaction Conduct Reaction in Fume Hood dissolve->reaction workup Perform Work-up in Fume Hood reaction->workup decontaminate Decontaminate Glassware workup->decontaminate waste Dispose of Waste in Labeled Containers decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe

Caption: Workflow for handling this compound.

5.2. Spill Management

In the event of a spill:

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: Use an inert absorbent material to contain the spill.[2]

  • Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

5.3. Disposal

All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][12]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Always remember to consult your institution's environmental health and safety department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.